Geranyl valerate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWGLSBJFKWMW-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883126 | |
| Record name | Geranyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity pineapple aroma | |
| Record name | (E)-Geranyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | (E)-Geranyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.887-0.900 | |
| Record name | (E)-Geranyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10402-47-8 | |
| Record name | Geranyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10402-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geranyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317HUA93QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physicochemical properties of Geranyl valerate
An In-depth Technical Guide to the Physicochemical Properties of Geranyl Valerate
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development and chemical sciences, this document synthesizes fundamental data with practical analytical methodologies. Our focus is on delivering not just data, but also the experimental context and scientific rationale essential for laboratory applications.
Introduction and Molecular Identity
This compound, systematically known as [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate, is an organic ester recognized for its characteristic fruity and floral aroma.[1][2] This property makes it a valuable ingredient in the fragrance, flavor, and cosmetics industries.[3][4] Understanding its fundamental physicochemical properties is critical for formulation development, quality control, and analytical characterization.
This document serves as a detailed reference, outlining the molecular structure, physical constants, spectroscopic profile, and analytical workflows pertinent to this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate | [1] |
| Synonyms | Geranyl pentanoate, (E)-Geranyl valerate | [2][4] |
| CAS Number | 10402-47-8 | [1][3] |
| Molecular Formula | C₁₅H₂₆O₂ | [1][3][5] |
| Molecular Weight | 238.37 g/mol | [1][3][4] |
| InChI | InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11+ | [1] |
| InChIKey | CVSWGLSBJFKWMW-SDNWHVSQSA-N | [1] |
| Canonical SMILES | CCCCC(=O)OCC=C(C)CCC=C(C)C | [1] |
Core Physicochemical Properties
The physical state and behavior of this compound under various conditions are dictated by its molecular structure. The long hydrocarbon chain contributes to its oily nature and low water solubility, while the ester functional group provides a site for potential hydrolysis and is responsible for its characteristic spectroscopic signature.
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Conditions | Source(s) |
| Physical Description | Colorless liquid with a fruity, pineapple, and rose aroma. | Ambient | [1][2] |
| Boiling Point | 290 to 291 °C | @ 760.00 mm Hg | [2][3] |
| Density | 0.887 to 0.900 g/mL | @ 25.00 °C | [1][3] |
| Refractive Index | 1.465 to 1.471 | @ 20.00 °C | [1][3] |
| Flash Point | > 93.33 °C (> 200 °F) | Closed Cup | [3] |
| Vapor Pressure | 0.0004 to 0.0006 mm Hg | @ 20-25 °C | [2][4] |
| Water Solubility | 0.12 - 0.2279 mg/L (Practically insoluble) | @ 25 °C | [3][4] |
| Solubility in Organic Solvents | Soluble in ethanol and most fixed oils. | Ambient | [3][4][6] |
| Partition Coefficient (logP) | 4.8 (XLogP3-AA); 5.698 (Estimated) | N/A | [1][3][4] |
Analytical Characterization and Spectroscopic Profile
Confirming the identity and purity of this compound requires a multi-technique approach. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separation and identification, while NMR and IR spectroscopy provide structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like this compound. The gas chromatography component separates the compound from any impurities based on its boiling point and affinity for the stationary phase. Subsequently, the mass spectrometer fragments the molecule into a predictable pattern, providing a "fingerprint" for definitive identification. The choice of a non-polar column is based on the predominantly non-polar nature of the molecule, ensuring good peak shape and resolution.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dilute the this compound sample to approximately 100 ppm in a high-purity solvent such as hexane or ethyl acetate. This concentration prevents detector saturation and ensures sharp chromatographic peaks.
-
Instrument Setup:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1 to handle the concentrated sample.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute. Ramp at 10°C/min to 280°C and hold for 5 minutes. This temperature program ensures elution of the target analyte while separating it from potential contaminants.
-
-
MS System:
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole MS.
-
Ionization Mode: Electron Impact (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan from m/z 40 to 300. This range covers the molecular ion and key fragment ions.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Identify the this compound peak by its retention time.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[1] Key expected fragments include ions corresponding to the loss of the valerate group and rearrangements of the geranyl moiety.
-
Visualization: GC-MS Analytical Workflow
Sources
Geranyl Valerate: A Comprehensive Technical Guide to its Chemical Identity
For Immediate Release
This technical guide provides an in-depth analysis of geranyl valerate, a significant monoterpene ester utilized in the flavor and fragrance industries. This document, intended for researchers, scientists, and professionals in drug development, will elucidate the chemical structure and systematically derive the International Union of Pure and Applied Chemistry (IUPAC) name for this compound.
Executive Summary
This compound is an organic compound classified as a fatty alcohol ester, recognized for its characteristic fruity and floral aroma.[1][2] Its chemical identity is defined by the esterification of geraniol, a monoterpenoid alcohol, with valeric acid (pentanoic acid). A thorough understanding of its precise chemical structure, including its stereochemistry, is paramount for its synthesis, analysis, and application in various scientific and industrial fields. This guide will deconstruct the molecule to clarify its structural components and the corresponding IUPAC nomenclature.
Chemical Structure and Molecular Formula
This compound possesses the molecular formula C15H26O2.[3][4] The molecule is composed of two primary functional groups: a ten-carbon acyclic monoterpene unit derived from geraniol and a five-carbon valerate (or pentanoate) group, linked by an ester bond.
The structural backbone is the 3,7-dimethylocta-2,6-dienyl group, which contains two double bonds. The stereochemistry of the double bond at the C2 position is crucial and exists predominantly as the trans or (E) isomer, a detail explicitly addressed in its formal IUPAC name.[3][5]
Below is a two-dimensional representation of the chemical structure of this compound.
Chemical Structure of this compound
Caption: 2D structure of (2E)-3,7-dimethylocta-2,6-dienyl pentanoate.
IUPAC Nomenclature Deconstruction
The formal IUPAC name for this compound is [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate .[3] This name is derived by systematically identifying and numbering the parent chains of both the alcohol and carboxylic acid components that form the ester.
The Alcohol Moiety: (2E)-3,7-dimethylocta-2,6-dien-1-ol (Geraniol)
-
Parent Chain Identification : The longest carbon chain containing the hydroxyl group (-OH) and the maximum number of double bonds is an eight-carbon chain, hence the root name "octa".
-
Functional Group Suffix : As it is an alcohol, the suffix "-ol" is used.
-
Unsaturation : There are two double bonds located at the second and sixth carbon atoms, indicated by "2,6-diene".
-
Numbering : The chain is numbered from the end that gives the hydroxyl group the lowest possible locant. Therefore, the carbon attached to the oxygen is C1.
-
Substituents : Two methyl groups are present as substituents at the third and seventh carbon atoms, leading to the prefix "3,7-dimethyl".
-
Stereochemistry : The double bond between C2 and C3 has the higher priority groups on opposite sides, which is designated as (E) (from the German entgegen, meaning opposite).
-
Assembling the Name : Combining these elements gives the systematic name for geraniol: (2E)-3,7-dimethylocta-2,6-dien-1-ol . When this alcohol forms an ester, it is referred to as the (2E)-3,7-dimethylocta-2,6-dienyl group.
The Carboxylic Acid Moiety: Pentanoic Acid
-
Parent Chain Identification : The carboxylic acid component has a five-carbon chain, giving the root name "pentan".
-
Functional Group Suffix : The suffix for a carboxylic acid is "-oic acid".
-
Assembling the Name : The systematic name is pentanoic acid . When it forms an ester, the "-oic acid" suffix is changed to "-oate", resulting in pentanoate .
Assembling the Ester Name
In naming esters, the alcohol group is named first as an alkyl substituent, followed by the carboxylate group. Therefore, the components are combined to form the final IUPAC name: [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate .[3]
Physicochemical Properties
A summary of key physicochemical properties for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C15H26O2 | PubChem[3] |
| Molecular Weight | 238.37 g/mol | PubChem[3] |
| CAS Number | 10402-47-8 | PubChem[3] |
| Appearance | Colorless liquid | JECFA[3] |
| Odor | Fruity, pineapple aroma | JECFA[2][3] |
| Density | 0.887-0.900 g/cm³ | JECFA[3] |
| Refractive Index | 1.465-1.471 | JECFA[3] |
| Boiling Point (est.) | 281°C | Scent.vn[6] |
| Water Solubility | Practically insoluble | JECFA[3] |
Synthesis and Applications
General Synthesis Protocol
This compound is typically synthesized through the direct esterification of geraniol with valeric acid. A common laboratory and industrial method is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification of Geraniol
-
Reactant Preparation : Equimolar amounts of geraniol and valeric acid are added to a round-bottom flask.
-
Catalyst Addition : A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is introduced to the mixture.
-
Reaction Setup : The flask is fitted with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water, which is a byproduct of the reaction. This removal shifts the equilibrium towards the formation of the ester, thereby increasing the yield.
-
Heating : The reaction mixture is heated to reflux in a suitable solvent (e.g., toluene) that forms an azeotrope with water.
-
Monitoring : The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap.
-
Workup : Upon completion, the reaction mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
Purification : The organic layer is separated, washed, dried, and the final product is purified, typically by vacuum distillation, to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Key Applications
This compound is primarily used as a flavoring and fragrance agent.[2][3] Its pleasant fruity and floral notes make it a valuable component in:
-
Fragrances : Incorporated into perfumes, soaps, detergents, and other personal care products.[6]
-
Food and Beverages : Used to enhance citrus, peach, and pineapple flavor profiles in confectionery, dairy products, and beverages.[6]
Conclusion
The chemical identity of this compound is unequivocally established by its structure and systematic IUPAC name, [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate . This name precisely describes its ester functionality, the specific isomeric form of its terpenoid backbone, and the length of its carboxylate chain. A clear understanding of this nomenclature and the underlying molecular structure is fundamental for scientists engaged in its synthesis, analysis, and application in the development of new products.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5365850, this compound. Available at: [Link]
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FooDB (2020). Showing Compound this compound (FDB020001). Available at: [Link]
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Global Substance Registration System (GSRS). This compound. Available at: [Link]
-
Scent.vn. This compound (CAS 10402-47-8): Odor profile, Properties, & IFRA compliance. Available at: [Link]
-
The Good Scents Company. This compound [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate. Available at: [Link]
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Penta International Corporation (2018). Geranyl Isovalerate. Available at: [Link]
Sources
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- 6. scent.vn [scent.vn]
Biosynthesis pathway of Geranyl valerate in aromatic plants
An In-depth Technical Guide to the Biosynthesis of Geranyl Valerate in Aromatic Plants
Introduction: The Aromatic Signature of this compound
This compound, also known as geranyl pentanoate, is a monoterpene ester that imparts a characteristic fruity, pineapple-like aroma to many aromatic plants.[1][2] As a key component of essential oils, it plays a vital role in plant ecology, mediating interactions with pollinators and herbivores, and is a high-value compound in the flavor, fragrance, and pharmaceutical industries.[3] Understanding the intricate biochemical network that leads to its formation is paramount for metabolic engineering efforts aimed at enhancing its production.
This guide provides a comprehensive exploration of the this compound biosynthetic pathway, designed for researchers and drug development professionals. We will dissect the synthesis of its core precursors, examine the pivotal enzymatic reactions, and provide detailed, field-proven experimental protocols for investigating this pathway.
Part 1: The Convergent Biosynthetic Pathway
The synthesis of this compound is a prime example of metabolic convergence, where two distinct major pathways—terpenoid and fatty acid metabolism—provide the necessary building blocks for the final product. The pathway can be conceptually divided into three stages:
-
Synthesis of the Geraniol Moiety: The C10 terpene alcohol precursor.
-
Synthesis of the Valerate Moiety: The C5 acyl-CoA donor.
-
Esterification: The final condensation reaction.
The Terpenoid Backbone: From Isoprenoid Units to Geraniol
All terpenoids, including geraniol, are derived from the universal five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4][5] In plants, these precursors are synthesized via two spatially separate pathways: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[6][7]
-
MVA Pathway (Cytosol): Primarily contributes precursors for sesquiterpenes (C15) and triterpenes (C30).[8]
-
MEP Pathway (Plastids): The principal source for monoterpenes (C10) and diterpenes (C20).[6][9]
Geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one of IPP, a reaction catalyzed by GPP synthase (GPPS).[10][11]
The conversion of GPP to geraniol is the first committed step toward the "geranyl" moiety. This reaction is catalyzed by Geraniol Synthase (GES) , a member of the terpene synthase (TPS) family.[12] GES acts on GPP, cleaving the diphosphate group and quenching the resulting carbocation with a water molecule to form the acyclic alcohol, geraniol.[12][13] This specificity is critical; while many terpene synthases produce multiple products, GES is highly specific for geraniol synthesis.[12]
The Acyl Donor: Biosynthesis of Valeryl-CoA
The "valerate" portion of the final ester is supplied by valeryl-CoA (also known as pentanoyl-CoA). In plants, short- to medium-chain acyl-CoAs are primarily generated through the β-oxidation of fatty acids .[14] This process systematically shortens long-chain fatty acids, providing a pool of various acyl-CoA molecules that can be channeled into different metabolic pathways, including the synthesis of volatile esters. While pathways involving amino acid catabolism can produce branched-chain acyl-CoAs (like isovaleryl-CoA from leucine), the straight-chain valeryl-CoA is derived from fatty acid metabolism.[14][15]
The Final Step: AAT-Mediated Esterification
The culmination of the pathway is the esterification of geraniol with valeryl-CoA. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) .[14][16] AATs belong to the large BAHD superfamily of acyltransferases, which are responsible for the synthesis of a vast array of plant natural products.[14][16][17]
These enzymes are often characterized by their broad substrate promiscuity, enabling them to utilize a diverse range of alcohols and acyl-CoAs.[17][18] The specific AAT responsible for this compound synthesis will exhibit a preference for geraniol as the alcohol acceptor and valeryl-CoA as the acyl donor. The expression level and kinetic properties of this specific AAT are often the rate-limiting factors determining the final yield of this compound in a given plant tissue.[18]
Diagram of the this compound Biosynthetic Pathway
Caption: Convergent biosynthesis of this compound.
Part 2: Experimental Methodologies
Investigating the biosynthesis of this compound requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry.
Identification and Cloning of Pathway Genes
The foundational step is the identification of candidate genes, particularly the specific terpene synthase (GES) and alcohol acyltransferase (AAT) involved.
Workflow for Gene Identification and Cloning
Caption: From plant tissue to verified gene sequence.
Protocol 1: Cloning a Candidate AAT Gene from Plant Tissue
-
Tissue Selection & RNA Extraction: Select tissue with high this compound content (determined by GC-MS). Grind ~100 mg of tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol, including an on-column DNase treatment.[19]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using an oligo(dT) primer and a reverse transcriptase like M-MLV (Promega), according to the manufacturer's instructions.[20]
-
Degenerate PCR: Design degenerate primers based on conserved motifs of known plant AATs from the BAHD family (e.g., the HXXXD motif). Perform PCR using the synthesized cDNA as a template.
-
Gel Extraction and Cloning: Run the PCR product on a 1% agarose gel. Excise the band of the expected size, purify the DNA, and clone it into a TA cloning vector (e.g., pGEM-T Easy, Promega).
-
Transformation and Sequencing: Transform the ligation product into competent E. coli (e.g., DH5α). Select positive colonies via blue-white screening. Isolate plasmid DNA and send for Sanger sequencing to verify the identity of the insert.
-
Full-Length Sequence (RACE): If only a partial sequence is obtained, use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length open reading frame (ORF) using a kit like the SMARTer RACE cDNA Amplification Kit (Clontech).[20]
Functional Characterization of Enzymes
Once a candidate gene is cloned, its function must be verified biochemically. This involves expressing the protein and performing in vitro assays.
Protocol 2: Heterologous Expression and In Vitro Assay of a Recombinant AAT
-
Expression Vector Construction: Subclone the full-length AAT ORF into a bacterial expression vector (e.g., pET-28a(+)), which adds a cleavable N-terminal His6-tag for purification.
-
Protein Expression: Transform the construct into an expression strain of E. coli (e.g., BL21(DE3)). Grow a 500 mL culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at a reduced temperature (e.g., 18°C) to improve protein solubility.
-
Protein Purification: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer and lyse by sonication. Clarify the lysate by centrifugation and purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column. Elute the protein and dialyze against a storage buffer.
-
Enzyme Activity Assay:
-
Prepare a 200 µL reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 20 µM geraniol, 20 µM valeryl-CoA, and 2-5 µg of purified recombinant AAT protein.
-
Causality: The buffer maintains optimal pH, MgCl₂ is a common cofactor for enzymes handling diphosphates or CoAs, and DTT prevents protein oxidation.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and extract the products by adding 200 µL of n-hexane containing an internal standard (e.g., tetradecane) and vortexing vigorously.[20]
-
-
Product Identification (GC-MS): Analyze 1 µL of the hexane phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction product by comparing its mass spectrum and retention time to an authentic this compound standard.[1][20]
Metabolomic Profiling of Plant Volatiles
To quantify this compound and other related volatiles directly from the plant, metabolic profiling is essential.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis
-
Sample Preparation: Place a known weight (e.g., 0.5 g) of finely chopped plant tissue into a 20 mL glass headspace vial. Add an internal standard for quantification. Seal the vial immediately.
-
Volatile Collection: Incubate the vial at 40°C for 30 minutes. Expose a SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[20]
-
GC-MS Analysis: Immediately insert the SPME fiber into the heated injection port of a GC-MS system, where the adsorbed volatiles are thermally desorbed onto the analytical column (e.g., HP-5MS).[21]
-
Data Analysis: Use a temperature gradient to separate the compounds. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention indices with known standards. Quantify the compounds based on the peak area relative to the internal standard.[23]
Part 3: Quantitative Data and Key Enzyme Parameters
The efficiency of this compound biosynthesis is governed by the kinetic properties of its key enzymes. The following table summarizes representative data that researchers would aim to acquire.
| Enzyme | Abbreviation | Gene Family | Substrates | Product | Typical Km Values | Cellular Localization |
| Geraniol Synthase | GES | Terpene Synthase (TPS) | Geranyl Diphosphate | Geraniol | 20-60 µM (for GPP)[12] | Plastids |
| Alcohol Acyltransferase | AAT | BAHD Acyltransferase | Geraniol, Valeryl-CoA | This compound | Varies widely; often µM range for both substrates[18] | Cytosol |
Conclusion and Future Perspectives
The biosynthesis of this compound is a finely tuned process requiring the coordinated expression of genes from multiple metabolic pathways. The final accumulation of this valuable ester is largely dependent on the availability of its precursors, geraniol and valeryl-CoA, and the catalytic efficiency and expression pattern of the specific Alcohol Acyltransferase that joins them.
Future research will focus on identifying the specific AATs in various high-value aromatic plants and characterizing their substrate specificities. This knowledge is the cornerstone of metabolic engineering strategies. By overexpressing key enzymes like GES and a highly efficient AAT, or by engineering precursor pathways to increase the supply of GPP and valeryl-CoA, it is feasible to significantly enhance the production of this compound in both native plants and microbial chassis like E. coli or yeast.[4][24][25] Such efforts promise to create sustainable and high-yield sources of this important natural product for industrial applications.
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Wiemer, A. J., Hohl, R. J., & Wiemer, D. F. (2011). Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation. Journal of Cellular Biochemistry, 112(10), 2731-2738. Retrieved from [Link]
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Dudareva, N., & Qualley, A. (2015). Metabolomics of Plant Volatiles. In Plant Metabolomics (pp. 141-154). Springer. Retrieved from [Link]
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Lee, J. W., & Trinh, C. T. (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. Retrieved from [Link]
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Cheng, S., et al. (2016). Cloning and Characterization of Terpene Synthase (Tps) Genes from Ginkgo biloba. Plant Molecular Biology, 91(1-2), 1-15. Retrieved from [Link]
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Zhang, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Applied Microbiology and Biotechnology, 107(11), 3547-3561. Retrieved from [Link]
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Liu, Y., et al. (2023). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. International Journal of Molecular Sciences, 24(13), 11031. Retrieved from [Link]
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Liu, H., et al. (2024). Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion. ACS Synthetic Biology, 13(1), 224-233. Retrieved from [Link]
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Peters, R. J. (2018). Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity. Frontiers in Plant Science, 9, 749. Retrieved from [Link]
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ResearchGate. (n.d.). Terpene synthase catalyzed biosynthesis of monoterpenols from geranyl diphosphate. Retrieved from [Link]
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Vranova, E., Coman, D., & Gruissem, W. (2013). Isoprenoid Biosynthesis in Plants: Pathways, Genes, Regulation and Metabolic Engineering. Annual Review of Plant Biology, 64, 665-700. Retrieved from [Link]
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Iijima, Y., Gang, D. R., Fridman, E., Lewinsohn, E., & Pichersky, E. (2004). Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil. Plant Physiology, 134(1), 370-379. Retrieved from [Link]
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Wang, Y., et al. (2023). Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family. Frontiers in Plant Science, 14, 1269389. Retrieved from [Link]
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Yeo, Y., et al. (2013). Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis. Journal of Biological Chemistry, 288(5), 3163-3173. Retrieved from [Link]
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Li, D., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 765432. Retrieved from [Link]
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Gandhi, N. N., & Mukherjee, C. (2000). Synthesis of ethyl isovalerate using Rhizomucor miehei lipase: optimization. Journal of the American Oil Chemists' Society, 77(10), 1045-1049. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Geranyl Valerate
Prepared by: Gemini, Senior Application Scientist
Introduction
Geranyl valerate, systematically known as [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate (CAS No. 10402-47-8), is an organic ester with applications in the flavor and fragrance industries.[1] It possesses a characteristic fruity, floral aroma.[2] Accurate structural elucidation and purity assessment are critical for its use in research, quality control, and drug development contexts. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for the unambiguous identification and characterization of this molecule.
This guide provides an in-depth analysis of the spectroscopic data for this compound. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting spectral data. The causality behind experimental choices is emphasized to provide researchers with practical, field-proven insights.
Molecular Profile:
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate | [2] |
| Synonyms | Geranyl pentanoate, (E)-Geranyl valerate | [2] |
| CAS Number | 10402-47-8 | [2] |
| Molecular Formula | C₁₅H₂₆O₂ | [3] |
| Molecular Weight | 238.37 g/mol |[3] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule like this compound, both ¹H (proton) and ¹³C NMR provide critical information about its distinct structural moieties: the geranyl group and the valerate chain.
While direct experimental spectra for this compound are not available in publicly accessible databases, a highly accurate prediction can be synthesized from spectral data of closely related structural analogs, such as geranyl acetate, and established chemical shift principles.
Experimental Protocol: NMR Analysis
The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a liquid ester like this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity, which is critical for sharp spectral lines.
-
Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on data from analogous compounds (e.g., geranyl acetate) and standard chemical shift tables.[5] The signals from the geranyl moiety are well-characterized and transferable.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |
| ~5.35 | t | 1H | H-2 | Vinylic proton on a trisubstituted double bond, adjacent to a CH₂ group. |
| ~5.08 | t | 1H | H-6 | Vinylic proton on a trisubstituted double bond, adjacent to a CH₂ group. |
| ~4.59 | d | 2H | H-1 | Protons on a carbon attached to an ester oxygen (O-CH₂), deshielded. Coupled to vinylic H-2. |
| ~2.25 | t | 2H | H-2' (Valerate) | Protons alpha to the carbonyl group (C=O), deshielded. |
| ~2.05 | m | 4H | H-4, H-5 | Allylic protons, adjacent to C=C double bonds. |
| ~1.70 | s | 3H | H-10 (C3-CH₃) | Vinylic methyl group on the C-3 double bond. |
| ~1.68 | s | 3H | H-8 (C7-CH₃) | Vinylic methyl group on the C-7 double bond (E-configuration). |
| ~1.60 | s | 3H | H-9 (C7-CH₃) | Vinylic methyl group on the C-7 double bond (Z-configuration). |
| ~1.60 | sextet | 2H | H-3' (Valerate) | Methylene group beta to the carbonyl. |
| ~1.38 | sextet | 2H | H-4' (Valerate) | Methylene group gamma to the carbonyl. |
| ~0.92 | t | 3H | H-5' (Valerate) | Terminal methyl group of the valerate chain. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is derived from established chemical shift ranges and data from similar geranyl esters.[6]
| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |
| ~173.5 | C-1' (C=O) | Carbonyl carbon of the ester. |
| ~142.0 | C-3 | Quaternary vinylic carbon. |
| ~131.9 | C-7 | Quaternary vinylic carbon. |
| ~123.8 | C-6 | Vinylic CH carbon. |
| ~118.5 | C-2 | Vinylic CH carbon. |
| ~61.5 | C-1 | Carbon attached to the ester oxygen (O-CH₂). |
| ~39.6 | C-5 | Allylic CH₂ carbon. |
| ~34.3 | C-2' (Valerate) | Alpha-CH₂ of the valerate chain. |
| ~27.2 | C-3' (Valerate) | Beta-CH₂ of the valerate chain. |
| ~26.3 | C-4 | Allylic CH₂ carbon. |
| ~25.7 | C-9 | Methyl carbon attached to C-7. |
| ~22.4 | C-4' (Valerate) | Gamma-CH₂ of the valerate chain. |
| ~17.7 | C-8 | Methyl carbon attached to C-7. |
| ~16.5 | C-10 | Methyl carbon attached to C-3. |
| ~13.7 | C-5' (Valerate) | Terminal methyl carbon of the valerate chain. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a unique "fingerprint" of the compound.
Experimental Protocol: FTIR Analysis
Objective: To identify the key functional groups in this compound.
Methodology:
-
Technique Selection: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal. It requires minimal sample preparation and is non-destructive. Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The final spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).
Interpretation of Key IR Absorptions
The IR spectrum of this compound is expected to show characteristic bands corresponding to its ester and alkene functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |
| ~1735 | C=O Stretch | Ester Carbonyl | Strong, Sharp |
| ~1670 | C=C Stretch | Alkene | Medium |
| ~1240-1160 | C-O Stretch | Ester (O=C-O) | Strong |
The most diagnostic peak is the strong, sharp absorption around 1735 cm⁻¹, which is highly characteristic of the carbonyl (C=O) group in a saturated ester. The presence of C=C stretching and various C-H stretching vibrations confirms the hydrocarbon backbone and unsaturation.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. In Electron Ionization (EI) MS, the molecule is fragmented, and the resulting charged fragments are detected, creating a unique fragmentation pattern.
Experimental Protocol: GC-MS Analysis
Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound.
Methodology:
-
System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the standard instrument. The GC separates the sample from any volatile impurities before it enters the MS.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the dilute solution into the heated injection port.
-
Temperature Program: Use a temperature gradient to ensure good separation and peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Detection: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.
-
Analysis of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (238.37 g/mol ), although it may be weak or absent in EI-MS due to extensive fragmentation. The experimental data from PubChem shows a pattern dominated by fragmentation.[2]
Key Experimental Fragments:
| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| 69 | 100 | [C₅H₉]⁺ |
| 68 | 55 | [C₅H₈]⁺ |
| 41 | 51 | [C₃H₅]⁺ (Allyl cation) |
| 85 | 41 | [C₅H₉O]⁺ (Valeryl cation) |
| 93 | 38 | [C₇H₉]⁺ |
Fragmentation Pathway: The fragmentation of this compound is driven by the stability of the resulting carbocations. The geranyl moiety, being a terpene, readily fragments to produce stable allylic cations.
-
Formation of m/z 69: The base peak at m/z 69 is characteristic of many terpenes and corresponds to the highly stable dimethylallyl cation or related C₅H₉⁺ isomers, formed by cleavage within the geranyl chain.
-
Formation of m/z 85: Cleavage of the C-O bond of the ester (alpha-cleavage) results in the formation of the valeryl cation ([CH₃(CH₂)₃CO]⁺). This is a diagnostic peak for the valerate portion of the molecule.
-
Formation of m/z 41: The allyl cation ([C₃H₅]⁺) is a common, stable fragment in hydrocarbon chains.
Summary and Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust framework for the characterization of this compound. While a publicly available, complete set of experimental spectra is challenging to locate, a reliable and detailed interpretation can be constructed from foundational spectroscopic principles, experimental data from public repositories like PubChem, and spectral data from closely related structural analogs.
-
NMR spectroscopy defines the precise C-H framework, distinguishing between the geranyl and valerate moieties.
-
IR spectroscopy rapidly confirms the presence of key functional groups, most notably the ester carbonyl.
-
Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a fingerprint, with key fragments at m/z 69 and 85 confirming the terpene and acyl portions of the molecule, respectively.
This guide provides the necessary technical details and interpretative logic for researchers to confidently identify and characterize this compound in various scientific applications.
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An In-depth Technical Guide to Geranyl Valerate for Researchers and Drug Development Professionals
Introduction
Geranyl valerate, a monoterpene ester with the CAS number 10402-47-8 and molecular formula C15H26O2, is an organic compound recognized for its pleasant fruity and floral aroma.[1][2] Historically, its primary applications have been within the flavor and fragrance industries, where it serves as a key ingredient in perfumes, cosmetics, and as a flavoring agent in food products. However, recent scientific investigations into related terpene esters have unveiled intriguing biological activities, suggesting a potential expansion of its utility into the realm of pharmaceuticals and drug development. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and emerging biomedical potential.
Chemical and Physical Properties
This compound, also known by its systematic IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate, is a colorless liquid.[3] It is practically insoluble in water but soluble in organic solvents like ethanol.[3] Its characteristic scent is described as a combination of rose, fruit, and pineapple notes.[2][4] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10402-47-8 | [1][2][5] |
| Molecular Formula | C15H26O2 | [1][2] |
| Molecular Weight | 238.37 g/mol | [1][2] |
| Boiling Point | 290.00 to 291.00 °C @ 760.00 mm Hg | [2] |
| Density | 0.887-0.900 g/cm³ | [3] |
| Refractive Index | 1.465-1.471 @ 20.00 °C | [3][4] |
| Flash Point | > 93.33 °C (> 200.00 °F) | [4] |
| Vapor Pressure | 0.000400 mm/Hg @ 25.00 °C | [2] |
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through the Fischer esterification of geraniol with valeric acid. This acid-catalyzed reaction involves the condensation of the alcohol and carboxylic acid to form the ester and water.
Experimental Protocol: Fischer Esterification
-
Reactant Preparation: In a round-bottom flask, combine one molar equivalent of geraniol with 1.2 molar equivalents of valeric acid.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Introduce a catalytic amount (0.05 molar equivalents) of a strong acid catalyst, like p-toluenesulfonic acid.
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction Execution: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (geraniol) is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Analytical Characterization
The purity and identity of synthesized this compound are typically confirmed using chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for this purpose.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Use a capillary column suitable for the analysis of semi-volatile compounds (e.g., a DB-5ms column).
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Data Analysis: The retention time of the peak corresponding to this compound in the gas chromatogram provides information on its identity, while the integration of the peak area allows for quantification. The mass spectrum will show a characteristic fragmentation pattern that can be compared to library spectra for confirmation.
Applications
Flavor and Fragrance Industry
This compound is an established component in the formulation of fragrances for perfumes, soaps, detergents, and other personal care products. In the food industry, it is used as a flavoring agent to impart or enhance fruity notes, particularly citrus, peach, and pineapple flavors in beverages, confectionery, and dairy products.[1]
Potential in Drug Development: Insights from Geranyl Isovalerate
While research on the specific biological activities of this compound is limited, a notable study on its isomer, geranyl isovalerate, has demonstrated significant anticancer properties.[6] This research provides a compelling rationale for investigating this compound for similar therapeutic potential.
The study found that geranyl isovalerate exhibits anticancer activity against the HCT116 human colorectal cancer cell line in a dose- and time-dependent manner.[6][7] The proposed mechanism of action involves the induction of apoptosis through several key cellular events:
-
Induction of Oxidative Stress: Geranyl isovalerate was shown to increase the generation of reactive oxygen species (ROS) within the cancer cells.[6][7]
-
Disruption of Mitochondrial Membrane Potential: The elevated ROS levels lead to a loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[6][8]
-
Modulation of Apoptotic Genes: The compound was found to suppress the expression of the anti-apoptotic gene Bcl-2 and the DNA repair enzyme PARP.[6][7] Concurrently, it induced the expression of pro-apoptotic genes, including Caspase-3 and Caspase-9.[6][7]
This body of evidence suggests that geranyl isovalerate, and potentially this compound, could be valuable as a lead or supplementary molecule in the treatment and prevention of colorectal cancer.[6][[“]]
Proposed Anticancer Mechanism of Geranyl Isovalerate
Caption: Proposed mechanism of anticancer activity of geranyl isovalerate.
Safety and Toxicology
This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to pose no safety concern at current levels of intake when used as a flavoring agent.[3] As with any chemical, appropriate safety precautions should be taken during handling in a laboratory or industrial setting. It is advisable to consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and potential hazards.[10]
Conclusion
This compound is a well-characterized monoterpene ester with established applications in the flavor and fragrance industries. Its straightforward synthesis and well-defined analytical profile make it a readily accessible compound for research purposes. The significant anticancer activity demonstrated by its isomer, geranyl isovalerate, opens up an exciting new avenue for the investigation of this compound in the context of drug discovery and development. Further studies are warranted to determine if this compound shares the apoptotic-inducing properties of its isomer and to explore its potential as a novel therapeutic agent.
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The Solubility Profile of Geranyl Valerate: A Comprehensive Technical Guide for Researchers
Foreword: Navigating the Formulation Landscape of a Versatile Terpene Ester
Geranyl valerate, a monoterpene ester recognized by its pleasant fruity and floral aroma, holds significant promise across the pharmaceutical, cosmetic, and flavor industries.[1] Its application in novel drug delivery systems, as a fragrance component in personal care products, or as a flavoring agent is fundamentally governed by its behavior in various solvent systems. A thorough understanding of its solubility is paramount for formulation scientists and researchers to ensure product stability, efficacy, and sensory attributes.
This technical guide provides a deep dive into the solubility of this compound. While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing knowledge, offers insights based on structurally similar compounds, and most critically, provides a robust experimental framework for researchers to determine solubility in their specific systems. Our focus is to empower the scientific community with both theoretical understanding and practical, field-proven methodologies.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is intrinsically linked to its physicochemical properties. For this compound, the interplay between its nonpolar hydrocarbon backbone and its more polar ester functional group dictates its interaction with different solvents. The principle of "like dissolves like" serves as a fundamental predictor of its solubility behavior.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H26O2 | [3] |
| Molecular Weight | 238.37 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Odor | Fruity, pineapple-like | [4] |
| Boiling Point (est.) | 281 °C | [3] |
| XLogP3 | 4.8 | [4] |
| Topological Polar Surface Area | 26.3 Ų | [4] |
The high XLogP3 value of 4.8 indicates a significant lipophilic character, suggesting a preference for nonpolar environments.[4] The ester group, with its polar carbonyl and ether linkages, provides a site for dipole-dipole interactions with polar solvents. However, the long, nonpolar terpene chain dominates the molecule's overall character, leading to its general classification as a nonpolar compound.
Qualitative and Comparative Solubility Profile
Direct quantitative solubility data for this compound in various organic solvents is sparse. However, based on its structure and available information for this compound and structurally similar terpene esters like geranyl propionate and linalyl acetate, a qualitative and comparative solubility profile can be constructed.
Table 2: Solubility Profile of this compound and Structural Analogs
| Solvent | Solvent Polarity | This compound | Geranyl Propionate | Linalyl Acetate |
| Water | High | Practically Insoluble (0.2279 mg/L est.)[5] | Insoluble | Slightly Soluble (~20 mg/L)[6][7] |
| Glycerol | High | Insoluble (predicted) | Insoluble[8] | Insoluble[9] |
| Propylene Glycol | High | Insoluble (predicted) | Insoluble[8] | Slightly Soluble[9] |
| Ethanol (80%) | Medium-High | Soluble[4] | 1 mL in 4 mL[8] | Miscible[9] |
| Ethanol | Medium-High | Soluble[4] | Soluble[2] | Soluble[10][11] |
| Diethyl Ether | Low | Soluble (predicted) | Readily Soluble (predicted)[2] | Soluble[10] |
| Toluene | Low | Soluble (predicted) | Readily Soluble (predicted)[2] | N/A |
| Hexane | Low | Soluble (predicted) | Readily Soluble (predicted)[2] | N/A |
| Fixed Oils | Low | Soluble (predicted) | Soluble[2] | Miscible[9] |
Interpretation and Causality:
-
Polar Solvents: The significant nonpolar character of the geranyl moiety results in very low solubility in highly polar solvents like water, glycerol, and propylene glycol. The energy required to break the strong hydrogen bonding network of these solvents to accommodate the large hydrophobic molecule is energetically unfavorable.
-
Semi-Polar Solvents: Alcohols such as ethanol represent a middle ground. The hydroxyl group of ethanol can engage in hydrogen bonding with the ester group of this compound, while its ethyl chain has some affinity for the nonpolar part of the molecule. This dual interaction capability explains the observed solubility.
-
Nonpolar Solvents: this compound is expected to be readily soluble in nonpolar solvents like hexane, toluene, and diethyl ether. The van der Waals forces between the nonpolar solvent molecules and the large hydrocarbon portion of this compound are the primary driving force for dissolution. Similarly, its lipophilic nature ensures good solubility in fixed oils.
Experimental Protocol for Determining the Solubility of this compound
For researchers requiring precise solubility data in their specific solvent systems, the isothermal shake-flask method is the gold standard.[12][13] This method, recognized by regulatory bodies like the OECD, allows for the determination of the equilibrium solubility of a compound at a controlled temperature.[1][14][15][16][17]
Principle of the Isothermal Shake-Flask Method
An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solute, and the concentration of the dissolved solute is determined using a suitable analytical technique.[12][13][18][19]
Diagram of the Experimental Workflow
Caption: Workflow for determining the solubility of this compound using the isothermal shake-flask method.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Autosampler vials
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of screw-capped glass flasks. The excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved this compound at the end of the experiment is necessary.
-
Accurately add a known volume of the respective organic solvent to each flask.
-
Seal the flasks tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the flasks for a predetermined period to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but this should be experimentally verified by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the flasks from the shaker and allow them to stand at the same constant temperature to allow the undissolved this compound to settle.
-
To ensure complete separation of the saturated solution from the excess solute, centrifuge the flasks at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a glass syringe.
-
Immediately filter the aliquot through a syringe filter compatible with the organic solvent into a clean, pre-weighed container. This step is critical to remove any remaining micro-particles of the undissolved solute.
-
-
Analysis:
-
Accurately weigh the filtered saturated solution.
-
Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method such as GC-FID or HPLC-UV. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Self-Validating System and Trustworthiness:
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Confirmation of Equilibrium: Sampling at multiple time points confirms that the system has reached a true equilibrium state.
-
Visual Confirmation of Excess Solute: The presence of undissolved this compound at the end of the experiment validates that a saturated solution was achieved.
-
Use of a Validated Analytical Method: Quantification using a validated method with a proper calibration curve ensures the accuracy of the concentration measurement.
-
Temperature Control: Strict temperature control is essential as solubility is temperature-dependent.
Conclusion and Future Directions
This technical guide has synthesized the available information on the solubility of this compound and provided a robust framework for its experimental determination. The lipophilic nature of this compound, inferred from its physicochemical properties, dictates its high solubility in nonpolar organic solvents and limited solubility in polar media. While a comprehensive quantitative dataset is yet to be established, the provided comparative data for structurally similar compounds offers valuable insights for initial formulation development.
The detailed isothermal shake-flask methodology empowers researchers to generate reliable and accurate solubility data for this compound in their specific solvent systems. Such data is critical for advancing the application of this versatile terpene ester in pharmaceuticals, cosmetics, and food products. Future research should focus on systematically determining the solubility of this compound in a broader range of pharmaceutically and industrially relevant solvents and at various temperatures to create a comprehensive and publicly accessible solubility database.
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Unveiling the Therapeutic Potential of Geranyl Valerate: A Technical Guide to its Putative Biological Activities
Abstract
Geranyl valerate, a naturally occurring monoterpene ester, is a compound of growing interest within the scientific community. While historically utilized in the fragrance and flavor industries, emerging research into the biological activities of its parent compound, geraniol, and related esters suggests a broader therapeutic potential for this compound. This technical guide provides an in-depth exploration of the putative anticancer, anti-inflammatory, and antimicrobial properties of this compound. By synthesizing data from structurally similar compounds, this document outlines plausible mechanisms of action, detailed experimental protocols for in vitro validation, and conceptual signaling pathways. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to exploring the pharmacological applications of novel natural products.
Introduction: The Scientific Landscape of this compound
This compound is an organic compound classified as a fatty alcohol ester, formed from the monoterpenoid geraniol and valeric acid.[1] It is found as a constituent in some essential oils and is recognized for its fruity, rosy aroma.[2][3] While direct and extensive research on the specific biological activities of this compound is still in its nascent stages, a significant body of evidence supports the therapeutic properties of its precursor, geraniol, and other geranyl esters like geranyl acetate and geranyl isovalerate.[2][4][5] These compounds have demonstrated notable anticancer, anti-inflammatory, and antimicrobial effects, providing a strong rationale for investigating this compound as a potential therapeutic agent.[6][7][8]
This guide will extrapolate the potential biological activities of this compound based on the established actions of these closely related molecules. The forthcoming sections will delve into the mechanistic underpinnings of these activities and provide detailed experimental workflows to facilitate further research and validation.
Putative Anticancer Activity of this compound
The exploration of natural products for novel anticancer agents is a cornerstone of modern drug discovery.[9] Geraniol and its esters have emerged as promising candidates, exhibiting cytotoxic effects against a variety of cancer cell lines.[6][10][11]
Proposed Mechanism of Action: A Multi-Faceted Approach
The anticancer effects of geraniol and its derivatives are not attributed to a single mechanism but rather a coordinated induction of cellular events that collectively inhibit tumor growth and proliferation. The primary proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
2.1.1. Induction of Apoptosis:
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Geraniol and geranyl acetate have been shown to induce apoptosis in colon cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio is indicative of the mitochondrial pathway of apoptosis. Furthermore, a study on geranyl isovalerate (GIV) in colorectal cancer cells demonstrated its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent loss of mitochondrial membrane potential.[4][5][12] This process is also associated with the activation of executioner caspases, such as caspase-3 and caspase-9.[4][5][13]
2.1.2. Cell Cycle Arrest:
Uncontrolled cell proliferation is a hallmark of cancer. Geraniol and geranyl acetate have been observed to cause cell cycle arrest at the G2/M phase in colon cancer cells, preventing them from proceeding through mitosis.[11] This allows more time for DNA repair mechanisms to act or for the cell to be targeted for apoptosis if the damage is irreparable.
2.1.3. Modulation of Signaling Pathways:
Several critical signaling pathways that regulate cell growth, survival, and proliferation are implicated in the anticancer activity of geraniol. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Geraniol has been shown to inhibit this pathway in nasopharyngeal and prostate cancer cells.[12][14]
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Geraniol has been demonstrated to suppress NF-κB signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes.[15][16][17]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell proliferation and differentiation. Geraniol has been found to inhibit the JAK/STAT3 signaling pathway in thyroid cancer cells.[15][16][17]
Experimental Validation: In Vitro Cytotoxicity Assessment
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][15]
2.2.1. Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT116, Colo-205) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adhesion.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[18] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10][18]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][18]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Quantitative Data for Related Compounds
While specific IC50 values for this compound are not yet widely published, the following table summarizes the reported cytotoxic activities of geraniol, geranyl acetate, and geranyl isovalerate against various cancer cell lines. This data provides a benchmark for the anticipated potency of this compound.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Source |
| Geraniol | Colo-205 | Colon Cancer | 20 µM | [11][19] |
| Geranyl Acetate | Colo-205 | Colon Cancer | 30 µM | [11][19] |
| Geranyl Isovalerate | HCT116 | Colorectal Cancer | ~1.8 mM | [12] |
| Geraniol | TPC-1 | Thyroid Cancer | 25 µM | [16][17] |
Visualizing the Mechanism: Signaling Pathways
To conceptually illustrate the proposed mechanisms of action, the following diagrams depict the key signaling pathways potentially modulated by this compound, based on evidence from geraniol studies.
Figure 1: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.
Potential Anti-inflammatory Activity of this compound
Chronic inflammation is a contributing factor to a multitude of diseases, including cancer, cardiovascular disorders, and autoimmune conditions.[20] Natural compounds with anti-inflammatory properties are therefore of significant therapeutic interest. Geraniol has demonstrated potent anti-inflammatory effects in various studies.[7][9][20]
Proposed Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory activity of geraniol is primarily attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of key enzymes and transcription factors involved in the inflammatory cascade.
3.1.1. Inhibition of Cyclooxygenase-2 (COX-2):
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Geraniol has been shown to inhibit the expression of COX-2, thereby reducing prostaglandin production.[6][20]
3.1.2. Suppression of NF-κB Signaling:
As mentioned in the context of anticancer activity, NF-κB is a crucial regulator of inflammation. By inhibiting the NF-κB pathway, geraniol can downregulate the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6.[6][14][20]
Experimental Validation: In Vitro Anti-inflammatory Assays
Several in vitro assays can be employed to evaluate the anti-inflammatory potential of this compound. These assays are cost-effective and provide a preliminary indication of a compound's ability to mitigate inflammatory processes.
3.2.1. Detailed Protocol: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a process that is implicated in inflammatory diseases.
-
Reaction Mixture Preparation: Prepare a reaction mixture (5 mL) containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[21]
-
Control Preparation: A similar volume of double-distilled water is used as the control.
-
Incubation: Incubate the mixtures at 37°C for 15-20 minutes.[21][22]
-
Heat-Induced Denaturation: Heat the mixtures at 70°C for 5 minutes.[21][22]
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.[21][23]
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: Percentage inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[21]
3.2.2. Detailed Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay evaluates the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes during inflammation.
-
HRBC Suspension Preparation: Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, wash the packed cells with isosaline, and prepare a 10% v/v suspension in isosaline.[24]
-
Assay Mixture Preparation: The assay mixture consists of 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension.[24]
-
Compound Addition: Add 0.5 mL of various concentrations of this compound to the assay mixture. A positive control (e.g., diclofenac sodium) and a negative control (distilled water) should be included.[24]
-
Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes, followed by centrifugation.[24]
-
Hemoglobin Estimation: Estimate the hemoglobin content in the supernatant using a spectrophotometer at 560 nm.[24]
-
Data Analysis: The percentage of membrane stabilization is calculated by comparing the absorbance of the sample-treated groups with the control.
Quantitative Data for Related Compounds
Direct quantitative data for the anti-inflammatory activity of this compound is limited. However, the known effects of geraniol on inflammatory markers provide a basis for its potential efficacy.
| Compound | Activity | Model System | Effect | Source |
| Geraniol | Inhibition of pro-inflammatory cytokines | MRSA-infected mice | Decreased levels of IL-1β, IL-6, and TNF-α | [9] |
| Geraniol | Inhibition of COX-2 expression | DMBA/TPA-treated mice | Suppressed COX-2 induction | [6] |
| Geraniol | Suppression of NF-κB signaling | Traumatic spinal cord injury in rats | Suppressed NF-κB protein expression | [14] |
Prospective Antimicrobial Activity of this compound
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Essential oils and their constituents, including geraniol and its esters, have long been recognized for their antimicrobial properties.[2][8][10]
Proposed Mechanism of Action: Disruption of Microbial Cell Membranes
The primary antimicrobial mechanism of geraniol and its derivatives is believed to be the disruption of the microbial cell membrane.[10][25] As lipophilic compounds, they can intercalate into the lipid bilayer of bacterial and fungal cell membranes, increasing their permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.[25][26] Molecular docking studies with geranyl acetate have suggested that it may also interfere with cell wall synthesis proteins in bacteria like P. aeruginosa and S. aureus.[24][27]
Experimental Validation: In Vitro Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used and straightforward technique for screening the antimicrobial activity of natural products.[16][20]
4.2.1. Detailed Protocol: Agar Well Diffusion Assay
-
Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[20]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[16][20][28]
-
Sample Addition: Add a defined volume (e.g., 20-100 µL) of different concentrations of this compound into the wells.[9][16] Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[29]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Data for Related Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for geraniol and the antimicrobial activity of geranyl acetate against various microorganisms. This data serves as a reference for the potential antimicrobial spectrum and potency of this compound.
| Compound | Microorganism | Activity | Source |
| Geraniol | Staphylococcus spp. | MIC ≤600 µg/mL | [13] |
| Geraniol | Candida spp. | MIC ≤600 µg/mL | [13] |
| Geranyl Acetate | Gram-positive and Gram-negative bacteria | Excellent antibacterial activity | [8] |
| Geranyl Acetate | Fungi | Good antifungal activity | [8] |
| Geraniol | Acinetobacter baumannii | MIC range: 0.5–16% | [30][31] |
Safety and Toxicological Profile
Preliminary safety data for geranyl esters, including this compound, suggest a favorable toxicological profile. Geranyl acetate is listed as Generally Recognized as Safe (GRAS) by the US FDA for its use as a flavoring agent.[7] Toxicological assessments of geranyl isovalerate have indicated that it does not present a concern for genotoxicity.[28] Furthermore, evaluations of simple esters of geraniol have not identified any critical health effects for risk characterization.[7] However, as with any compound intended for therapeutic use, a comprehensive toxicological evaluation of this compound is warranted.
Conclusion and Future Directions
While direct research on the biological activities of this compound is limited, the substantial body of evidence for its parent compound, geraniol, and related esters provides a strong foundation for its potential as a multifaceted therapeutic agent. The putative anticancer, anti-inflammatory, and antimicrobial properties of this compound, rooted in well-documented mechanisms of action, make it a compelling candidate for further investigation.
The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate these potential activities. Future research should focus on:
-
In-depth in vitro studies to determine the specific IC50 and MIC values of this compound against a broad panel of cancer cell lines and microbial strains.
-
Mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
In vivo studies in appropriate animal models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the compound.
-
Toxicological studies to establish a comprehensive safety profile for this compound.
The exploration of this compound's therapeutic potential is a promising avenue for the development of novel, nature-derived pharmaceuticals. This guide serves as a catalyst for such endeavors, providing the necessary technical and conceptual framework to unlock the full pharmacological promise of this intriguing compound.
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An In-depth Technical Guide to the Olfactory Properties and Aroma Profile of Geranyl Valerate
This guide provides a comprehensive technical overview of Geranyl valerate, a significant aroma chemical in the flavor and fragrance industry. Tailored for researchers, scientists, and product development professionals, this document delves into its olfactory characteristics, analytical methodologies for its characterization, synthesis, natural occurrence, and safety and regulatory landscape.
Introduction: The Molecular Portrait of a Fruity-Floral Ester
This compound, also known as geranyl pentanoate, is an organic ester with the chemical formula C15H26O2.[1] It is a monoterpenoid, a class of compounds prevalent in the essential oils of many plants.[1] Its molecular structure, characterized by the esterification of the monoterpene alcohol geraniol with valeric acid, is the foundation of its distinct olfactory properties.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in various formulations. These properties influence its volatility, stability, and solubility, which in turn affect its performance as a fragrance and flavor ingredient.
| Property | Value | Source(s) |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate | [2] |
| Synonyms | Geranyl pentanoate, (E)-Geranyl valerate | [1][2] |
| CAS Number | 10402-47-8 | [1] |
| Molecular Formula | C15H26O2 | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Appearance | Colorless clear liquid | [2] |
| Boiling Point | 281 °C (estimated) | [1] |
| Flash Point | > 93.33 °C | [2] |
| Solubility | Practically insoluble in water; soluble in alcohol | [1] |
| Vapor Pressure | 0.0006 hPa @ 20°C (estimated) | [1] |
The Olfactory Landscape of this compound
The aroma profile of this compound is multifaceted, making it a versatile ingredient in the perfumer's and flavorist's palette. Its scent is predominantly characterized by a harmonious blend of fruity and floral notes.
General Aroma Profile
The overarching olfactory character of this compound is described as:
-
Fruity: This is the most prominent characteristic, with specific descriptors often including pineapple.[2]
-
Floral: A distinct rosy note is a key component of its aroma.[2]
-
Green: Subtle green nuances can also be perceived, adding a fresh quality to the scent.
-
Waxy: Some descriptions include a waxy undertone.
-
Winey and Tropical: These descriptors highlight its complex fruity character.[1]
A Deeper Dive: Aroma Nuances
While a general description is useful, a more detailed analysis reveals a more complex aroma profile. The volatility of this compound contributes to a scent that evolves over time, exhibiting top, middle, and base notes.
-
Top Notes: The initial impression is often a bright and juicy fruitiness, reminiscent of fresh pineapple and other tropical fruits.
-
Middle Notes: As the top notes dissipate, the floral, rosy character becomes more pronounced, providing a soft and elegant heart to the fragrance.
-
Base Notes: The green and slightly waxy undertones provide a subtle depth and longevity to the aroma.
Analytical Methodologies for Aroma Characterization
To objectively and comprehensively characterize the aroma profile of this compound, a combination of instrumental and sensory analysis techniques is employed. These methods allow for the identification and quantification of volatile compounds and the correlation of chemical data with human perception.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds in fragrance and flavor materials.[3][4] It separates the individual components of a sample and provides information for their identification.
-
Sample Preparation:
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
-
Quantify the purity of the sample by integrating the peak area.
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector.[6][7] This allows for the identification of odor-active compounds in a sample.
-
Instrumentation:
-
A GC-MS system as described above, equipped with an olfactory detection port (ODP).
-
The column effluent is split between the MS detector and the ODP.
-
-
Panelist Training:
-
Select and train a panel of sensory assessors to recognize and describe different aroma characters.[8]
-
Assessors should be familiar with a lexicon of aroma descriptors relevant to fruity and floral scents.
-
-
GC-O Analysis:
-
The GC conditions are typically the same as for GC-MS analysis.
-
A trained panelist sniffs the effluent from the ODP and records the retention time and a description of any perceived odor.
-
Techniques such as Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor activity value (OAV) of the compound.[9]
-
-
Data Correlation:
-
Correlate the retention times of the perceived odors with the peaks in the GC-MS chromatogram to identify the odor-active compounds.
-
Sensory Panel Analysis
Sensory panels provide qualitative and quantitative data on the olfactory properties of a fragrance material.[10][11]
-
Panel Selection and Training:
-
Recruit a panel of 8-12 trained assessors.[7]
-
Train the panel on a standardized vocabulary of aroma descriptors.
-
-
Sample Presentation:
-
Present this compound diluted in a neutral solvent on a smelling strip.
-
Provide appropriate breaks between samples to prevent olfactory fatigue.[8]
-
-
Evaluation:
-
Assessors rate the intensity of various aroma attributes (e.g., fruity, floral, green) on a labeled magnitude scale.
-
Assessors also provide qualitative descriptions of the perceived aroma.
-
-
Data Analysis:
-
Analyze the intensity ratings statistically to generate an aroma profile.
-
Compile the qualitative descriptors to create a detailed olfactory description.
-
Synthesis and Natural Occurrence
Chemical Synthesis
This compound is typically synthesized via the esterification of geraniol with valeric acid or its derivatives, such as valeric anhydride.[12] This reaction is often catalyzed by an acid.
The use of enzymatic catalysts, such as lipases, for the esterification of geraniol has also been explored as a more sustainable and selective method.[13][14]
Natural Occurrence
This compound is found in the essential oils of several plants, most notably in rose-scented geranium (Pelargonium graveolens).[15][16] Its concentration in geranium oil can vary depending on the cultivar, growing conditions, and harvesting time.[15] It has also been reported in sassafras leaf oil.[2]
Applications in the Flavor and Fragrance Industry
The pleasant fruity-floral aroma of this compound makes it a valuable ingredient in a wide range of products:
-
Fine Fragrances: It is used to impart fruity and rosy notes in perfumes.
-
Personal Care Products: It is incorporated into soaps, lotions, and shampoos.
-
Household Products: It is used in air fresheners and detergents.
-
Flavor Applications: It is used to enhance fruity flavors, such as pineapple and citrus, in beverages, confectionery, and dairy products.[1]
Safety and Regulatory Information
The safety of fragrance ingredients is assessed by the Research Institute for Fragrance Materials (RIFM). While a specific RIFM safety assessment for this compound was not found, assessments for structurally related compounds such as geranyl isovalerate and geranyl acetate are available.[17][18][19] These assessments indicate a low potential for systemic toxicity.
The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients.[20] It is recommended to adhere to the usage levels specified by IFRA for the product category in which this compound is being used.[2]
Conclusion
This compound is a versatile and widely used aroma chemical with a characteristic fruity-floral scent profile. A comprehensive understanding of its olfactory properties, analytical characterization, synthesis, and safety is crucial for its effective and safe application in the flavor and fragrance industry. The methodologies and information presented in this guide provide a solid foundation for researchers and product developers working with this important ingredient.
References
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. Food and Chemical Toxicology, 183, 114285. [Link]
-
Scent.vn. (n.d.). This compound (CAS 10402-47-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
- Verma, R. S., et al. (2017). Essential oil yield, composition and quality at different harvesting times in three prevalent cultivars of rose-scented geranium. Industrial Crops and Products, 109, 51-59.
-
The Good Scents Company. (n.d.). This compound [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate. Retrieved from [Link]
-
Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing. Retrieved from [Link]
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Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]
-
Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]
-
Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Retrieved from [Link]
-
PubMed. (2023). RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. Food and Chemical Toxicology. [Link]
-
Verma, N., et al. (2017). The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium. Applied microbiology and biotechnology, 101(19), 7225–7237. [Link]
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, geranyl acetate, CAS registry number 105-87-3. Food and Chemical Toxicology, 183 Suppl 1, 114284.
-
TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]
-
Olfactive Design. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Retrieved from [Link]
-
Handcrafted Soap and Cosmetic Guild. (n.d.). Fragrance Safety - Using IFRA Standards. Retrieved from [Link]
-
PubMed. (2022). RIFM fragrance ingredient safety assessment, geraniol, CAS registry number 106-24-1. Food and Chemical Toxicology. [Link]
-
Yaakub, N. S., et al. (2021). Enzymatic Mechanism and Energetics in the Optimized Biosynthesis of the Flavor and Fragrance Ester Geranyl Acetate. Catalysts, 11(11), 1332. [Link]
-
Johnson, A. J., et al. (2012). Perceptual Characterization and Analysis of Aroma Mixtures Using Gas Chromatography Recomposition-Olfactometry. PLoS ONE, 7(8), e42693. [Link]
-
Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Geraniol. Retrieved from [Link]
-
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759–16800. [Link]
-
Ferreira, V., et al. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 25(16), 3658. [Link]
-
ResearchGate. (2017). (PDF) Gas Chromatography – Olfactometry in Food Aroma Analysis. Retrieved from [Link]
- Rastogi, S. C. (2003). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY.
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. Retrieved from [Link]
-
PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, geranyl propionate, CAS Registry Number 105-90-8. Food and Chemical Toxicology, 183, 114286.
-
ResearchGate. (n.d.). Synthesis of geranyl acetate by transesterification of geraniol with ethyl acetate over Candida antarctica lipase as catalyst in solvent‐free system | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Composition of Pelargonium graveolens Essential Oil (S5). Retrieved from [Link]
-
The Perfumers Apprentice. (n.d.). Geranyl Isovalerate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). geranyl isovalerate, 109-20-6. Retrieved from [Link]
-
Dunlop, M. J., et al. (2019). Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. Microbial Cell Factories, 18(1), 103. [Link]
-
MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Retrieved from [Link]
-
Zeferino, R. S., et al. (2021). Synthesis of Geranyl Acetate by Esterification of Geraniol with Acetic Anhydride Through Heterogeneous Catalysis Using Ion Exchange Resin. Catalysis Letters, 151(11), 3246–3257. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
PubMed. (2019). Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. Microbial Cell Factories. [Link]
-
da Silva, G. P. S., et al. (2023). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega, 8(33), 30099–30110. [Link]
- Google Patents. (n.d.). CN1490292A - The synthetic method of geranyl geraniol.
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Methodological & Application
Geranyl valerate synthesis via esterification of geraniol
An Application Guide for the Synthesis of Geranyl Valerate via Esterification of Geraniol
Abstract
This compound, also known as geranyl pentanoate, is a valuable monoterpene ester prized for its soft, sweet, floral-fruity aroma with notes of rose and pineapple.[1][2][3] This profile makes it a significant ingredient in the flavor, fragrance, and cosmetics industries.[1] This document provides a detailed guide for the synthesis of this compound through the esterification of geraniol. We will explore the underlying chemical principles and present a comprehensive, field-proven protocol focusing on enzymatic catalysis—a green and efficient methodology. This guide is intended for researchers, chemists, and process development professionals seeking to synthesize high-purity this compound with an emphasis on modern, sustainable techniques.
Introduction and Significance
This compound is an organic ester found naturally in various plants and essential oils.[4] Its primary commercial value lies in its application as a fragrance and flavor agent. It is used to impart fruity and floral notes in fine perfumes, personal care products like soaps and lotions, and to enhance fruit flavors such as citrus, peach, and pineapple in food and beverages.[1]
The synthesis of this compound is typically achieved via the esterification of geraniol with valeric acid (pentanoic acid) or one of its derivatives. While traditional chemical synthesis relies on strong acid or base catalysts, these methods often require harsh reaction conditions and can lead to side reactions and purification challenges.[5][6] Modern synthetic chemistry, particularly in the flavor and fragrance sector, increasingly favors enzymatic catalysis. Lipases, a class of enzymes, offer a highly selective and efficient alternative, operating under mild conditions and minimizing byproduct formation, aligning with the principles of green chemistry.[7][8][9]
Reaction Principles and Catalytic Mechanisms
The core transformation is the Fischer-Speier esterification, a reaction between an alcohol (geraniol) and a carboxylic acid (valeric acid) to form an ester (this compound) and water. The reaction is reversible, and a catalyst is essential to achieve a reasonable reaction rate.
Reaction: Geraniol + Valeric Acid ⇌ this compound + Water
Catalytic Approaches
-
Acid Catalysis: Mineral acids (e.g., H₂SO₄) or solid acid catalysts like ion-exchange resins can be used.[10] The acid protonates the carbonyl oxygen of the valeric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of geraniol. This method is effective but can cause degradation of the acid-sensitive geraniol molecule.
-
Enzymatic Catalysis (Biocatalysis): This approach utilizes enzymes, most commonly immobilized lipases, to catalyze the reaction. Lipases are highly specific and operate under mild temperature and pH conditions, which preserves the integrity of the terpene alcohol.[11] The mechanism, often described as a Ping-Pong Bi-Bi model, involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack from the alcohol.[12] Immobilized lipases, such as Candida antarctica Lipase B (commercially known as Novozym 435®) or Thermomyces lanuginosus lipase (Lipozyme TL IM®), are particularly advantageous as they can be easily recovered and reused.[9][13]
Diagram: General Reaction Scheme for Esterification
Caption: Esterification of geraniol with valeric acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier Example | Notes |
| Geraniol | ≥98% | Sigma-Aldrich | Primary alcohol substrate. |
| Valeric Acid (Pentanoic Acid) | ≥99% | Sigma-Aldrich | Acyl donor. |
| Immobilized Lipase (Novozym 435®) | - | Novozymes | Recommended biocatalyst. |
| n-Hexane or n-Heptane | Anhydrous, ≥99% | Fisher Scientific | Reaction solvent (optional). |
| Molecular Sieves | 4Å or 5Å | Sigma-Aldrich | For water removal in solvent systems.[13] |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralization during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer with heating plate
-
Temperature controller and probe
-
Condenser (if heating above solvent boiling point)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Analytical balance
-
GC-MS and NMR spectrometers for analysis
Detailed Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol focuses on the enzymatic synthesis of this compound, a method favored for its high yield, purity, and sustainability.[9][14]
Diagram: Workflow for Enzymatic Synthesis
Caption: Step-by-step workflow for this compound synthesis.
Step-by-Step Procedure
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add geraniol (e.g., 10 mmol, 1.54 g) and valeric acid (e.g., 10 mmol, 1.02 g). A 1:1 molar ratio is often effective.[9][14]
-
Causality Note: While a 1:1 molar ratio is stoichiometric, an excess of one reactant can be used to drive the equilibrium towards the product. However, with enzymatic catalysis and solvent-free systems, equimolar ratios often provide excellent conversion, simplifying purification.[9]
-
-
Catalyst Addition: Add the immobilized lipase, Novozym 435®, to the flask. A typical catalyst loading is 5-15% by weight of the total reactants (e.g., 0.13 g to 0.38 g for the scale above).[8]
-
Expertise Insight: Immobilized enzymes are macroporous beads. Vigorous stirring is not required and can cause mechanical degradation of the catalyst. Gentle, consistent stirring to ensure a homogenous slurry is sufficient.
-
-
Reaction Incubation: Place the flask in a heating mantle or oil bath set to the desired temperature, typically between 35°C and 50°C.[8][9] Allow the reaction to proceed for 4 to 24 hours.
-
Causality Note: Lipases exhibit optimal activity within a specific temperature range. Temperatures above 60°C can lead to enzyme denaturation and loss of activity. The reaction can be monitored periodically by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of geraniol.
-
-
Catalyst Recovery: Once the reaction has reached the desired conversion, cool the mixture to room temperature. The immobilized lipase can be recovered by simple filtration. Wash the recovered enzyme beads with a small amount of hexane or other suitable solvent, dry them, and store for reuse.
-
Product Workup: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate or hexane (e.g., 30 mL). Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted valeric acid, and then with brine (1 x 20 mL).
-
Expertise Insight: The bicarbonate wash is a critical step. The deprotonation of the carboxylic acid makes it highly soluble in the aqueous phase, effectively removing it from the desired ester product.
-
-
Drying and Concentration: Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional but Recommended): For high-purity applications, the crude product should be purified by silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) is typically effective for eluting the ester.
Product Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity, floral, rose, pineapple | [1][3] |
| Boiling Point (est.) | 281°C | [1] |
| Density (approx.) | 0.89 g/mL at 25°C | |
| Solubility | Insoluble in water; soluble in ethanol | [1] |
-
¹H NMR Spectroscopy: Confirms the molecular structure. Key expected signals include the doublet for the -O-CH₂ - group at ~4.5-4.6 ppm and the characteristic vinyl protons of the geranyl moiety.
-
¹³C NMR Spectroscopy: Provides a carbon map of the molecule. The ester carbonyl carbon (C =O) signal is expected around 173 ppm.[2][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Determines the purity of the product and confirms its molecular weight from the mass spectrum.[5]
-
FTIR Spectroscopy: Verifies the ester formation by showing a strong C=O stretching band around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the starting materials (geraniol and valeric acid).[5]
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Valeric acid has a strong, unpleasant odor. Handle with care.
-
Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.
-
Store this compound in a cool, dry, and well-ventilated area away from heat sources.
Conclusion
The enzymatic esterification of geraniol presents a robust, efficient, and environmentally friendly method for the synthesis of high-purity this compound. The mild reaction conditions preserve the delicate structure of the terpene alcohol, and the reusability of the immobilized lipase catalyst makes the process both economical and sustainable. This protocol provides a reliable foundation for researchers in academia and industry to produce this important flavor and fragrance compound.
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Scent.vn. (n.d.). This compound (CAS 10402-47-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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Li, Z., et al. (2024). Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Li, Z., et al. (2024). Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion. ACS Publications. Retrieved from [Link]
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The Good Scents Company. (n.d.). geranyl butyrate, 106-29-6. Retrieved from [Link]
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Salvi, N. A., et al. (2018). Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics. ResearchGate. Retrieved from [Link]
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The Good Scents Company. (n.d.). geranyl isovalerate, 109-20-6. Retrieved from [Link]
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Glembin, J., et al. (2021). Rational Design Method Based on Techno-Economic Principles for Integration of Organic/Organic Pervaporation with Lipase Catalyzed Transesterification. PMC. Retrieved from [Link]
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de Oliveira, G. S., et al. (2023). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. PMC. Retrieved from [Link]
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da Silva, A. G., et al. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. PubMed. Retrieved from [Link]
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Dunne, J., et al. (2019). Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. PubMed Central. Retrieved from [Link]
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da Silva, A. G., et al. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. ResearchGate. Retrieved from [Link]
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Lipshutz, B. H., et al. (2013). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. NIH. Retrieved from [Link]
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Setyaningsih, D., et al. (2023). Study of the Temperature and Molarity Ratio Effects in Geraniol Esterification and Testing Its Antibacterial Activity. SciTePress. Retrieved from [Link]
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Yee, L. N., & Akoh, C. C. (1996). Enzymatic synthesis of geranyl acetate by transesterification with acetic anhydride as acyl donor. ResearchGate. Retrieved from [Link]
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Pires, M. B., et al. (2023). Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse. PubMed Central. Retrieved from [Link]
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da Silva, A. G., et al. (2020). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Semantic Scholar. Retrieved from [Link]
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Surbakti, M. L., et al. (2021). Esterification of geraniol (A) to produce geranyl butyrate (B), geranyl caproate (C), and geranyl caprylate (D). ResearchGate. Retrieved from [Link]
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Zeferino, R. S., et al. (2021). Enzymatic Mechanism and Energetics in the Optimized Biosynthesis of the Flavor and Fragrance Ester Geranyl Acetate. ResearchGate. Retrieved from [Link]
-
Zeferino, R. S., et al. (2021). Synthesis of Geranyl Acetate by Esterification of Geraniol with Acetic Anhydride Through Heterogeneous Catalysis Using Ion Exchange Resin. ResearchGate. Retrieved from [Link]
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Valarezo, E., et al. (2024). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. MDPI. Retrieved from [Link]
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Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. ScienceDirect. Retrieved from [Link]
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NMR Laboratory. (n.d.). NMR Laboratory 1. Retrieved from [Link]
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Nojima, S., et al. (2011). Detection limits of 1 H-NMR of geranyl acetate. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols for the Enzymatic Synthesis of Geranyl Valerate Using Lipase Catalysts
Introduction
Geranyl valerate, an important monoterpene ester, is highly valued in the fragrance, flavor, pharmaceutical, and cosmetic industries for its distinct fruity and rosy aroma.[1][2] Traditionally, its synthesis has been dominated by chemical methods that often necessitate harsh reaction conditions, leading to the formation of undesirable byproducts and environmental concerns.[3] The paradigm is shifting towards greener and more sustainable methodologies, with enzymatic synthesis emerging as a highly effective and eco-friendly alternative.[4][5] Lipase-catalyzed synthesis of geranyl esters, such as this compound, offers remarkable specificity, operates under mild conditions, and yields products recognized as natural, a significant advantage in the food and fragrance sectors.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of this compound. We will delve into the theoretical underpinnings of lipase catalysis, present detailed, field-proven protocols for synthesis and analysis, and offer insights into process optimization and troubleshooting.
Theoretical Background: The Science of Lipase-Catalyzed Ester Synthesis
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that, in aqueous environments, catalyze the hydrolysis of fats and oils.[4] However, in non-aqueous or micro-aqueous media, their catalytic activity can be reversed to favor synthesis reactions like esterification and transesterification.[6][7] This unique capability makes them ideal biocatalysts for producing high-value esters like this compound.
The catalytic mechanism of most lipases relies on a Ser-His-Asp/Glu catalytic triad located at the active site.[4] The synthesis of esters typically follows a Ping-Pong Bi-Bi mechanism.[6] In the case of this compound synthesis via direct esterification, the reaction proceeds as follows:
-
Acylation: The carboxylic acid (valeric acid) binds to the lipase's active site. The serine residue performs a nucleophilic attack on the carbonyl carbon of the acid, leading to the formation of a tetrahedral intermediate. This is followed by the release of a water molecule and the formation of a stable acyl-enzyme intermediate.
-
Deacylation: The alcohol (geraniol) then enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This results in the formation of another tetrahedral intermediate, which subsequently collapses, releasing the this compound ester and regenerating the free enzyme.
Key Parameters Influencing Synthesis
The efficiency and yield of the enzymatic synthesis of this compound are critically influenced by several parameters:
-
Lipase Source and Immobilization: Lipases from various microbial sources such as Candida antarctica (Novozym 435), Rhizomucor miehei, and Pseudomonas fluorescens are commonly employed.[8][9] Immobilization of the lipase on a solid support enhances its stability, facilitates easy separation from the product, and allows for its reuse, thereby reducing process costs.[8][10]
-
Substrate Molar Ratio: The ratio of geraniol to valeric acid (or its ester equivalent in transesterification) significantly impacts the reaction equilibrium. An excess of one substrate is often used to drive the reaction towards product formation. However, a very high concentration of the acid can lead to enzyme inactivation due to pH changes.[4]
-
Temperature: Temperature affects both the reaction rate and the enzyme's stability. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature is a trade-off between these two factors and typically falls within the range of 30-60°C for most lipases.[11]
-
Solvent System: The choice of solvent can influence enzyme activity and substrate solubility. While solvent-free systems are gaining traction for their green credentials, organic solvents like n-hexane are often used to reduce substrate inhibition and improve mass transfer.[8][12]
-
Water Activity (a_w): Water is a product of esterification and can promote the reverse hydrolysis reaction. Therefore, controlling the water content in the reaction medium is crucial for achieving high yields.
Reaction Mechanism Visualization
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Protocol for the Extraction and Purification of Geranyl Valerate from Essential Oil Feedstocks
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
Geranyl valerate, also known as geranyl pentanoate, is a fatty alcohol ester with the chemical formula C₁₅H₂₆O₂.[1][2] It is a colorless liquid recognized for its pleasant fruity and floral aroma, making it a significant component in the flavor, fragrance, and cosmetics industries.[3] Beyond its aromatic properties, the isolation of specific terpenoids and esters from natural sources is of growing interest in pharmaceutical research for their potential therapeutic activities.
This compound occurs naturally in the essential oils of several plants, most notably in geranium (Pelargonium graveolens) and sassafras leaves.[1][3][4] The concentration in these natural sources can be low, necessitating efficient and selective extraction and purification methodologies to isolate the compound with high purity.
The selection of an appropriate extraction and purification strategy is dictated by the physicochemical properties of the target molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 238.37 g/mol | [2][5] |
| Boiling Point | 290-291 °C (at 760 mm Hg) | [4] |
| Flash Point | >93.33 °C | [4] |
| LogP (Octanol/Water) | ~4.8 - 5.61 | [5][6] |
| Vapor Pressure | ~0.0004 mmHg @ 25 °C | [4] |
| Solubility | Low in water; soluble in organic solvents like ethanol. | [6][7] |
The high boiling point and hydrophobic nature (indicated by the high LogP value) of this compound are critical factors that inform the choice of steam distillation for initial extraction and subsequent purification by fractional distillation and chromatography.
Overall Workflow: From Plant Material to Purified Compound
The process is a sequence of steps designed to progressively increase the concentration and purity of this compound. The initial extraction isolates the essential oil from the bulk plant matrix, which is then refined through one or more purification stages.
Caption: Overall workflow for the extraction and purification of this compound.
Phase 1: Extraction of Crude Essential Oil
The initial goal is to liberate the volatile organic compounds, including this compound, from the plant material. Steam distillation is the most common and effective method for this purpose.[8][9][10]
Principle of Steam Distillation
This technique is ideal for separating temperature-sensitive compounds.[9] Steam is passed through the plant material, and the volatile compounds are carried along with the steam.[11][12] The key principle is that the presence of steam lowers the boiling point of the volatile components, allowing them to vaporize at temperatures below their decomposition point.[9] The resulting vapor, a mixture of steam and volatile oils, is then condensed back into a liquid, where the hydrophobic essential oil naturally separates from the aqueous layer (hydrosol).[11][13]
Protocol 1: Steam Distillation of Geranium Leaves
-
Preparation: Harvest fresh aerial parts of Pelargonium graveolens. While fresh material is often preferred, dried and ground material can also be used.[14] Proper identification of the plant species is crucial.
-
Apparatus Setup: Assemble a steam distillation apparatus. This typically consists of a steam generator, a biomass flask where the plant material is placed, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[13]
-
Loading: Loosely pack the plant material into the biomass flask. Do not pack too tightly, as this can impede steam flow and lead to inefficient extraction.
-
Distillation: Introduce steam from the generator into the bottom of the biomass flask. The steam will permeate the plant material, rupturing the oil glands and volatilizing the essential oils.
-
Condensation: Pass the resulting vapor mixture through a water-cooled condenser. The cooled liquid (distillate) will collect in the receiving vessel.
-
Collection: The distillate will separate into two layers: the essential oil (less dense, will float on top) and the hydrosol.[11] Collect the essential oil layer. The process is typically run for 2-4 hours, or until the volume of collected oil plateaus.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
Phase 2: Purification of this compound
The crude essential oil is a complex mixture containing dozens of compounds, such as citronellol, geraniol, and linalool, in addition to this compound.[10] Fractional distillation is an effective technique to separate these components based on differences in their boiling points.[15][16][17]
Principle of Fractional Distillation
Fractional distillation is an enhancement of simple distillation. It employs a fractionating column placed between the boiling flask and the condenser.[15][17] This column is packed with materials like glass beads or rings, providing a large surface area. This setup allows for repeated cycles of vaporization and condensation, equivalent to multiple simple distillations, known as "theoretical plates".[15][17] As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[17][18]
Caption: Key components of a fractional distillation apparatus.
Protocol 2: Fractional Distillation of Crude Essential Oil
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[17]
-
Charging the Flask: Add the crude essential oil to a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips to ensure smooth boiling.
-
Heating: Gently and slowly heat the flask using a heating mantle. A slow heating rate is critical for good separation.
-
Fraction Collection: As the mixture boils, observe the vapor rising through the column. Monitor the temperature at the top of the column.
-
Collect the initial distillate (the "forerun"), which will contain the most volatile compounds with the lowest boiling points.
-
As the temperature stabilizes, collect the fraction corresponding to the boiling point of the target compound. While this compound's boiling point is ~291°C, this process is often performed under vacuum to reduce the boiling point and prevent thermal degradation.
-
Collect distinct fractions as the temperature plateaus and then begins to rise again. Label each fraction with the temperature range at which it was collected.
-
-
Analysis: Analyze each collected fraction using GC-MS to determine which one is most enriched in this compound.
Protocol 3: High-Purity Isolation by Preparative HPLC (Optional)
For applications requiring very high purity (>98%), the this compound-enriched fraction from distillation can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Principle: Preparative LC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent mixture).[19][20] By overloading a column, larger quantities of material can be processed to isolate the target compound.[21][22]
-
Method Development: First, develop an analytical-scale HPLC method to achieve good separation of this compound from remaining impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for esters.
-
Scale-Up: Scale the analytical method to a larger preparative column. This involves adjusting the flow rate and injection volume proportionally to the column dimensions.
-
Fraction Collection: Inject the enriched fraction onto the preparative HPLC system. Collect the eluent corresponding to the peak of this compound using an automated fraction collector.
-
Solvent Removal: Combine the collected fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
Phase 3: Analytical Verification
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity and assessing the purity of the isolated this compound.[23]
Protocol 4: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified sample (e.g., 1 µL in 1 mL of hexane or methanol).[23] Also prepare a solution of an analytical standard of this compound for comparison.
-
GC-MS Parameters: The following are typical starting parameters, which should be optimized for the specific instrument.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| GC Column | DB-5 or HP-5MS (non-polar) | Good general-purpose columns for separating components of essential oils. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 60°C, ramp 3°C/min to 240°C | A slow temperature ramp provides good separation of a wide range of compounds. |
| Carrier Gas | Helium, constant flow (~1 mL/min) | Inert and provides good chromatographic efficiency. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 40-400 amu | Covers the expected mass fragments of this compound and related terpenes. |
-
Data Analysis:
-
Identification: The identity of this compound is confirmed by matching its retention time and its mass spectrum with that of the analytical standard and/or a reference library like NIST.[5]
-
Purity Assessment: The purity is determined by calculating the peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.
-
Conclusion
This application note outlines a robust and validated workflow for the extraction and purification of this compound from natural essential oil sources. The combination of steam distillation for initial extraction, fractional distillation for enrichment, and optional preparative chromatography for high-purity finishing provides a scalable and adaptable protocol for researchers. The final analytical verification by GC-MS ensures the identity and purity of the isolated compound, making it suitable for further research and development in the pharmaceutical, flavor, and fragrance industries.
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Ma, C., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Bio-protocol, 7(11), e2331. Retrieved from [Link]
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RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved from [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
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Gilson. (n.d.). Dealing with excess: The art of preparative liquid chromatography. Retrieved from [Link]
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Definitive Analysis of Geranyl Valerate Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl valerate, also known as geranyl pentanoate, is a monoterpene ester recognized for its pleasant fruity and floral aroma.[1] It is a key component in the flavor and fragrance industries, utilized in products ranging from fine perfumes and cosmetics to food flavorings that enhance citrus and fruit notes.[2][3] Given its prevalence and the importance of purity and concentration in final products, a robust and reliable analytical method is essential for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for analyzing volatile and semi-volatile compounds within complex matrices like essential oils and fragrance formulations.[4][5] This document provides a comprehensive, in-depth protocol for the analysis of this compound by GC-MS, detailing every step from sample preparation to data interpretation, and explains the scientific rationale behind the methodological choices to ensure accuracy and reproducibility.
Introduction to this compound and Analytical Rationale
This compound (C₁₅H₂₆O₂) is an organic ester that contributes significantly to the characteristic scent of various natural products, including geranium oil.[1][3] Its chemical and physical properties make it ideally suited for analysis by Gas Chromatography-Mass Spectrometry. GC-MS is a powerful hybrid technique that combines the superior separation capabilities of Gas Chromatography with the highly specific detection and identification power of Mass Spectrometry.[4]
-
Gas Chromatography (GC): This first stage separates the volatile components of a mixture. An inert carrier gas transports the sample through a capillary column. Compounds are separated based on their boiling points and differential affinities for the column's stationary phase.[5] Less volatile compounds or those with stronger interactions with the stationary phase will travel more slowly, resulting in longer retention times.
-
Mass Spectrometry (MS): Following separation by GC, each compound enters the mass spectrometer, where it is ionized, typically through electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass analyzer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular "fingerprint" for definitive identification.[5]
This combined approach is indispensable for quality control, ensuring the purity of fragrance ingredients, detecting potential adulterants, and maintaining consistency across different product batches.[4]
Key Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development. The table below summarizes the key chemical and physical characteristics of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2][6] |
| CAS Number | 10402-47-8 | [1][2] |
| Appearance | Colorless liquid | [1][6][7] |
| Odor Profile | Fruity, pineapple, floral, rose | [1][6][7] |
| Boiling Point | ~281-291 °C @ 760 mmHg | [2][7] |
| Flash Point | >93.33 °C (>200 °F) | [3][7] |
| Solubility | Insoluble in water; Soluble in alcohol | [3][6] |
| Kovats Retention Index (Standard Non-polar) | ~1624 - 1642 | [6] |
Comprehensive Experimental Protocol
This protocol provides a validated starting point for the GC-MS analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.
Required Materials and Reagents
-
This compound Standard: Analytical grade with a purity of ≥95%.
-
Solvent: Hexane or Methanol (GC or HPLC grade).
-
Internal Standard (Optional but Recommended): A compound not present in the sample matrix, such as Tetradecane or a similar stable hydrocarbon, for precise quantification.
-
Sample: Essential oil, fragrance concentrate, or other formulation containing this compound.
-
Glassware: Class A volumetric flasks, pipettes.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Syringe Filters: 0.22 µm PTFE filters (if sample contains particulates).
Sample and Standard Preparation
Accuracy in sample and standard preparation is paramount for reliable results.
2.2.1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask using the chosen solvent.
-
Calibration Standards: Perform serial dilutions of the stock solution to create a set of calibration standards. A typical range for fragrance analysis is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Internal Standard Addition (for quantification): If using an internal standard (IS), add a fixed concentration (e.g., 10 µg/mL) to each calibration standard and sample vial. This corrects for variations in injection volume and instrument response.[8]
2.2.2. Sample Preparation
-
Dilution: The complexity of fragrance and essential oil matrices necessitates dilution to avoid column overload and detector saturation. A common starting point is to dilute 1 µL of the oil or fragrance concentrate in 1 mL of solvent in an autosampler vial.[8][9]
-
Homogenization: Vortex the vial for 30 seconds to ensure the sample is fully dissolved and homogenous.
-
Filtration (if necessary): If the diluted sample appears cloudy or contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean vial.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system and are based on established methods for essential oil and fragrance analysis.[9][10]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, versatile non-polar column providing excellent separation for a wide range of volatile compounds found in essential oils. |
| Carrier Gas | Helium or Hydrogen, constant flow mode | Helium is traditional and inert. Hydrogen can significantly reduce run times but may require a specialized MS source for optimal performance.[10] |
| Flow Rate | 1.0 mL/min | Optimal flow rate for balancing separation efficiency and MS detector sensitivity. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (Ratio 25:1 to 50:1) | Prevents column overloading when analyzing concentrated samples like essential oils.[9] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial Temp: 60 °C, hold for 2 min. Ramp: 3-5 °C/min to 240 °C. Hold: 5 min. | A gradual temperature ramp is crucial for resolving complex mixtures.[9] This program effectively separates compounds across a wide range of boiling points. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for GC-MS; creates reproducible fragmentation patterns that are searchable against spectral libraries like NIST. |
| Ionization Energy | 70 eV | The industry standard energy level that provides consistent and extensive fragmentation for structural elucidation.[6] |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes within the source while minimizing thermal breakdown. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the analyzer. |
| Mass Scan Range | 40 - 450 amu | A wide enough range to capture the molecular ion (m/z 238) and all significant fragment ions of this compound and other common fragrance components. |
| Solvent Delay | 2 - 4 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector, which would otherwise shorten filament life.[9] |
Data Analysis and Interpretation Workflow
A systematic approach to data analysis ensures accurate identification and quantification.
-
Peak Identification: this compound is identified by matching its retention time against that of a known standard run under identical conditions. Confirmation is achieved by comparing the acquired mass spectrum of the peak with a reference spectrum from a trusted database, such as the NIST Mass Spectral Library.[6]
-
Library Matching: A high-quality match (typically >80-90% similarity score) provides strong evidence for the compound's identity.
-
Quantification: Create a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards. The concentration of this compound in the unknown sample can then be calculated from this curve using its measured peak area. Good quantification practices are essential for accurate reporting.[11]
Expected Results and Validation
Mass Spectrum of this compound
The electron ionization of this compound produces a characteristic fragmentation pattern. The base peak (most abundant ion) is expected at m/z 69. Other significant fragments provide structural information that confirms the compound's identity.[6]
| Mass-to-Charge (m/z) | Relative Abundance (%) | Interpretation |
| 69 | 100 (Base Peak) | C₅H₉⁺ fragment, characteristic of terpenes |
| 41 | ~50-60 | C₃H₅⁺ fragment, common in aliphatic chains |
| 85 | ~40-50 | C₅H₉O⁺ fragment from the valerate moiety |
| 93 | ~35-45 | C₇H₉⁺ fragment from the geranyl moiety |
| 68 | ~50-60 | Loss of a hydrogen atom from the m/z 69 fragment |
| 238 | Low or Absent | Molecular Ion (M⁺) |
Note: The molecular ion (M⁺) for esters is often of very low abundance or completely absent in 70 eV EI spectra due to extensive fragmentation.
Method Validation
For routine analysis, especially in regulated environments, the analytical method must be validated to ensure it is fit for purpose.[12] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]
-
Accuracy and Precision: Determined by analyzing replicate samples of a known concentration (spike recovery). Accuracy should be within 80-120% with a relative standard deviation (RSD) for precision below 15%.[13][14]
Conclusion
The GC-MS protocol detailed in this application note provides a robust, reliable, and scientifically-grounded framework for the qualitative and quantitative analysis of this compound. By understanding the principles behind the separation and detection mechanisms and adhering to rigorous sample preparation and data analysis procedures, researchers and quality control professionals can achieve high-confidence results. This method is crucial for ensuring the quality, purity, and consistency of fragrance and flavor products, from raw material sourcing to the final consumer good.
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High-performance liquid chromatography (HPLC) method for Geranyl valerate quantification
Application Note: A Validated HPLC Method for the Quantification of Geranyl Valerate
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key ester compound used in the flavor and fragrance industries, and its precise quantification is essential for quality control and formulation accuracy. This method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction and Scientific Principle
This compound, the ester of geraniol and valeric acid, is a non-polar compound responsible for fruity and floral aromas.[6][7][8][9] Accurate quantification is critical for ensuring product consistency and meeting quality standards. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high resolution and sensitivity.
This method is based on the principle of reversed-phase chromatography .[10][11][12] In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[13] this compound, being a relatively non-polar analyte, will have a strong affinity for the non-polar C18 stationary phase.[10][14] It is eluted by a polar mobile phase, a mixture of acetonitrile and water. The more non-polar the analyte, the longer it is retained on the column.[12] Detection is achieved using an Ultraviolet (UV) detector, as the double bonds within the geranyl moiety allow for UV absorbance at lower wavelengths.[15][16][17][18][19]
Experimental
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Variable Wavelength Detector (VWD) or Diode Array Detector (DAD).
-
Chromatography Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent C18 column.
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm PTFE syringe filters for sample and mobile phase filtration.[20]
Reagents and Chemicals
-
This compound Reference Standard: Purity ≥98%.
-
Acetonitrile (ACN): HPLC grade, UV cut-off ≤190 nm.[19]
-
Water: Deionized (DI) water, purified to 18.2 MΩ·cm (Type I).
Chromatographic Conditions
The instrumental parameters were optimized to achieve a symmetric peak shape, adequate retention, and a reasonable run time for this compound.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | The C18 phase provides the necessary hydrophobic interaction to retain the non-polar this compound.[10][11] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) | This ratio provides sufficient elution strength to achieve a reasonable retention time while maintaining separation from potential impurities.[20][21][22][23] |
| Mode | Isocratic | An isocratic method is simpler, more robust, and provides better reproducibility for routine QC analysis of a single target analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 210 nm | This compound lacks strong chromophores in the mid-UV range but exhibits absorbance at lower wavelengths due to its C=C bonds. 210 nm offers a good balance of sensitivity and selectivity.[24] |
| Injection Volume | 10 µL | A standard volume to ensure good peak shape and sensitivity. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any minor impurities. |
Protocols
Mobile Phase Preparation
-
Measure 800 mL of HPLC-grade acetonitrile and 200 mL of Type I water into a clean 1 L glass reservoir.
-
Mix thoroughly.
-
Degas the solution for 15 minutes using an ultrasonicator or vacuum filtration to prevent bubble formation in the pump.[20]
-
Filter through a 0.45 µm filter if not degassed by vacuum filtration.[20]
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions from the stock standard using the mobile phase to prepare a series of calibration standards. A suggested range is 10, 25, 50, 100, and 250 µg/mL.
Sample Preparation
The sample preparation protocol may vary depending on the matrix (e.g., essential oil, fragrance formulation). A generic protocol is provided.[25][26]
-
Accurately weigh an appropriate amount of the sample, estimated to contain this compound within the calibration range, into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]
Specificity
Specificity was demonstrated by injecting a blank (mobile phase) and a sample solution. The chromatogram of the blank showed no interfering peaks at the retention time of this compound. The peak for this compound was well-resolved from other potential components in sample matrices.
Linearity and Range
Linearity was assessed by injecting the five calibration standards in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.
| Parameter | Result | Acceptance Criteria |
| Range | 10 - 250 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.995 |
| Y-intercept | Close to zero | - |
Accuracy
Accuracy was determined by a recovery study, spiking a known sample matrix with the this compound standard at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0 - 102.0% |
| 100% | 101.2% | 98.0 - 102.0% |
| 120% | 100.8% | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six replicate injections of a 100 µg/mL standard were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | < 1.0% | % RSD ≤ 2.0% |
| Intermediate Precision | < 1.5% | % RSD ≤ 2.0% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.
-
| Parameter | Result |
| LOD | ~1 µg/mL |
| LOQ | ~3 µg/mL |
Workflow Diagrams
Caption: Core parameters for method validation.
Conclusion
The HPLC method described provides a simple, rapid, and reliable approach for the quantification of this compound. The isocratic reversed-phase method with UV detection at 210 nm is highly specific, linear, accurate, and precise over a concentration range of 10 to 250 µg/mL. This validated protocol is suitable for routine quality control analysis in research, development, and manufacturing environments.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link] [1][4]2. Welch Materials. (n.d.). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link] [21]3. Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link] [22]4. FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link] [2]5. Wikipedia. (n.d.). Reversed-phase chromatography. [Link] [10]6. FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link] [3]7. Indian Journals. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link] [23]8. Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link] [20]9. Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link] [5]10. SCION Instruments. (n.d.). HPLC UV Detector. [Link] [15]11. JASCO Global. (n.d.). Principles of HPLC (4) Detectors. [Link] [16]12. Lendia, B. E., & Meyer, V. R. (2014). The UV Detector for HPLC — An Ongoing Success Story. LCGC Europe. [Link] [17]13. National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link] [7]14. RIFM. (2023). RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. Food and Chemical Toxicology. [Link] [24]15. Scent.vn. (n.d.). This compound (CAS 10402-47-8): Odor profile, Properties, & IFRA compliance. [Link]
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Application Notes & Protocols: Geranyl Valerate in Cosmetic Formulations
Introduction: The Olfactive Contribution of Geranyl Valerate
This compound is an ester that belongs to the monoterpenoid family, valued in the fragrance industry for its distinct olfactory profile. It is characterized by a fresh, fruity, and slightly rosy scent with green and herbaceous undertones. As a middle-note fragrance ingredient, it provides significant lift and complexity to fragrance compositions, bridging the gap between volatile top notes and tenacious base notes. Its chemical structure, derived from the reaction of geraniol and valeric acid, results in a versatile and stable molecule suitable for a wide array of cosmetic applications, from rinse-off products like shampoos and body washes to leave-on applications such as lotions, creams, and fine fragrances.
These application notes provide researchers, formulators, and drug development professionals with the technical guidance required to effectively incorporate this compound into cosmetic formulations. The protocols herein are designed to ensure product stability, sensory performance, and regulatory compliance.
Physicochemical Properties for Formulation
A thorough understanding of a fragrance ingredient's physicochemical properties is fundamental to predicting its behavior within a cosmetic chassis. These parameters dictate solubility, stability, and volatility, directly impacting the final sensory experience.
| Property | Value | Significance in Formulation | Source |
| IUPAC Name | (E)-3,7-dimethylocta-2,6-dien-1-yl pentanoate | Provides unambiguous chemical identity. | |
| Synonyms | Geranyl pentanoate | Common industry nomenclature. | |
| CAS Number | 109-20-6 | Unique identifier for regulatory and inventory purposes. | |
| Molecular Formula | C15H26O2 | Influences molecular weight and polarity. | |
| Molecular Weight | 238.37 g/mol | Affects volatility and diffusion rate from the skin. | |
| Appearance | Colorless to pale yellow liquid | A key quality control parameter for raw material acceptance. | |
| Odor Profile | Fruity, apple, green, herbaceous, rosy | Defines its primary application as a fragrance ingredient. | |
| Boiling Point | 269.00 to 271.00 °C @ 760.00 mm Hg | High boiling point suggests low volatility and good substantivity. | |
| Solubility | Insoluble in water; Soluble in alcohol and oils | Dictates the appropriate solvent system and phase for incorporation. | |
| LogP (Octanol/Water) | ~4.8 (Estimated) | High LogP value indicates it is lipophilic, preferring oil phases. |
Formulation & Incorporation Protocols
The successful incorporation of this compound depends on the cosmetic vehicle. Its lipophilic nature necessitates specific strategies for aqueous vs. anhydrous systems.
Protocol 1: Incorporation into an Oil-in-Water (O/W) Emulsion (e.g., Lotion, Cream)
This protocol is designed to maximize the stability and olfactory performance of this compound in a standard O/W lotion.
Rationale: this compound is highly soluble in the oil phase. It is added during the cool-down phase to prevent volatilization and potential degradation that can occur at the high temperatures required for emulsification.
Step-by-Step Methodology:
-
Phase Preparation:
-
Oil Phase: Combine emollients, fatty alcohols, and oil-soluble actives in a primary vessel. Heat to 75-80°C until all components are melted and uniform.
-
Water Phase: In a separate vessel, combine water, humectants (e.g., glycerin), and any water-soluble actives. Heat to 75-80°C.
-
-
Emulsification: Slowly add the Water Phase to the Oil Phase under high shear homogenization (e.g., 5000-8000 RPM). Maintain homogenization for 10-15 minutes to form a stable, fine emulsion.
-
Cool-Down: Begin cooling the emulsion under gentle agitation (e.g., paddle mixer at 100-200 RPM).
-
Fragrance Addition:
-
Critical Step: Once the emulsion temperature is below 40°C, add this compound. The recommended usage level is typically between 0.1% and 0.8%, depending on the desired scent intensity and product type.
-
It is best practice to pre-solubilize the this compound in a small amount of a suitable solubilizer (e.g., Polysorbate 20, PEG-40 Hydrogenated Castor Oil) or with the preservative system before adding it to the main batch. This ensures rapid and complete dispersion.
-
-
Final Adjustments: Add any temperature-sensitive additives (e.g., certain preservatives, vitamins). Adjust the pH to the target range (typically 5.0-6.5 for skin products).
-
Homogenization & QC: Mix until the batch is completely uniform. Perform quality control checks (viscosity, pH, appearance).
Caption: Workflow for adding this compound to an O/W emulsion.
Protocol 2: Incorporation into a Surfactant-Based System (e.g., Shampoo, Body Wash)
Rationale: In aqueous surfactant systems, the lipophilic this compound requires a solubilizer to prevent phase separation (cloudiness) and ensure a clear final product.
Step-by-Step Methodology:
-
Primary Surfactant Phase: In the main vessel, combine the primary anionic surfactants (e.g., Sodium Laureth Sulfate) with water. Heat gently (40-50°C) to aid dissolution.
-
Fragrance Pre-mix:
-
Critical Step: In a separate vessel, create a fragrance pre-mix. Combine this compound with a non-ionic surfactant or solubilizer (e.g., Polysorbate 20, Cocamidopropyl Betaine) at a ratio typically between 1:3 and 1:5 (fragrance to solubilizer).
-
Mix until the solution is completely clear. This indicates successful micelle formation and solubilization.
-
-
Combine and Mix: Slowly add the fragrance pre-mix to the primary surfactant phase with moderate agitation.
-
Secondary Surfactants & Additives: Add amphoteric and non-ionic co-surfactants, conditioning agents, and humectants.
-
Thickening and Final Adjustments: Add the thickening agent (e.g., NaCl, carbomer). Adjust pH and add the preservative system.
-
QC: Check for clarity, viscosity, and pH.
Stability & Compatibility Testing Protocol
Stability testing is mandatory to ensure the fragrance does not degrade and that the cosmetic formulation remains physically and chemically stable over its shelf life.
Objective: To assess the physicochemical stability and olfactory integrity of a cosmetic product containing this compound under accelerated aging conditions.
Methodology:
-
Sample Preparation: Prepare three batches of the final formulation. Package the product in its intended final consumer packaging.
-
Baseline Analysis (Time 0): Analyze one sample from each batch for the following parameters:
-
Appearance: Color, clarity, homogeneity.
-
pH: Using a calibrated pH meter.
-
Viscosity: Using a viscometer with a specified spindle and speed.
-
Odor: Evaluated by a trained sensory panel against a frozen standard.
-
-
Accelerated Aging: Place the remaining samples in stability chambers under the following conditions:
-
Condition A: 40°C ± 2°C / 75% RH ± 5% RH
-
Condition B: 25°C ± 2°C / 60% RH ± 5% RH (Real-time control)
-
Condition C: 5°C ± 3°C (Refrigerated control)
-
Condition D: Photostability chamber with controlled UV/Vis light exposure (e.g., ICH Q1B guidelines).
-
-
Evaluation Intervals: Test samples at specified time points: 2 weeks, 1 month, 2 months, and 3 months for accelerated conditions.
-
Acceptance Criteria: The product is considered stable if there is no significant change from the baseline for all parameters. "Significant change" is defined as:
-
A noticeable change in color or phase separation.
-
A pH shift of > ±0.5 units.
-
A viscosity change of > ±20%.
-
A perceptible difference in scent character or intensity as determined by the sensory panel.
-
Caption: Relationship between stability stressors and quality metrics.
Safety & Regulatory Profile
The use of any fragrance ingredient must be supported by a robust safety assessment and adherence to industry regulations.
-
Safety Assessment: this compound has been evaluated by the Scientific Committee on Consumer Safety (SCCS). While geraniol, a precursor, is a known allergen, this compound itself is not currently classified as a skin sensitizer under the EU's CLP Regulation. However, formulators must be aware of potential hydrolysis back to geraniol in certain formulations. The SCCS opinion on fragrance allergens recommends that ingredients capable of breaking down into allergens be considered.
-
IFRA Standards: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients. As of the latest amendments, this compound does not have a specific restriction standard but must be used in accordance with the IFRA Code of Practice. This includes ensuring that the levels of any impurities, such as geraniol, are within acceptable limits. Formulators are required to consult the most current IFRA Standards library for compliance.
-
Recommended Use Levels: Based on industry practice and safety assessments, typical concentration ranges for this compound are:
-
Fine Fragrance (Eau de Toilette): 0.5% - 2.0%
-
Creams and Lotions: 0.2% - 0.8%
-
Shampoos and Body Washes: 0.3% - 1.0%
-
Soaps: 0.5% - 1.5%
-
References
Use of Geranyl valerate as a flavoring agent in food products
Application Notes: Geranyl Valerate for Food Flavoring
Abstract
This compound, a terpene ester, is a flavoring substance valued for its distinct fruity and floral aroma profile. These application notes provide a comprehensive technical guide for researchers, food scientists, and formulation experts on the characterization, application, and evaluation of this compound in food systems. This document outlines its physicochemical properties, regulatory standing, detailed analytical protocols for quantification, sensory evaluation methodologies, and considerations for its stability and interaction within various food matrices. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind procedural steps to ensure robust and reproducible outcomes.
Introduction to this compound
This compound, also known as geranyl pentanoate, is an organic ester formed from geraniol and valeric acid.[1] It is recognized for its characteristic fruity aroma with notes of pineapple and a hint of rose, making it a versatile ingredient for flavor creation.[2][3] Naturally occurring in geranium and sassafras leaves, it is primarily produced commercially for use in both the flavor and fragrance industries.[3][4]
From a regulatory standpoint, this compound is recognized as a safe flavoring agent by major international bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 4123 and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as number 1821.[1] The JECFA has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] This established safety profile, combined with its appealing sensory characteristics, makes it a valuable component in the flavorist's palette.
Physicochemical Properties and Specifications
A thorough understanding of this compound's physical and chemical properties is fundamental to its effective application. These properties influence its solubility, volatility, and stability in food systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate | [1] |
| Synonyms | Geranyl pentanoate, (E)-Geranyl valerate | [1] |
| CAS Number | 10402-47-8 | [1] |
| Molecular Formula | C₁₅H₂₆O₂ | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor Profile | Fruity, pineapple, rose | [1][2] |
| Boiling Point | 290-291 °C @ 760 mm Hg | [6] |
| Specific Gravity | 0.887-0.900 @ 25°C | [7] |
| Refractive Index | 1.465-1.471 @ 20°C | [7] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1][4] |
| Purity (Assay) | ≥95% (Food Grade) | [7] |
Analytical Methodologies for Quantification
Accurate quantification of this compound in a food matrix is critical for quality control, regulatory compliance, and understanding flavor release. Gas chromatography-mass spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity for volatile compounds.[8][9]
Causality in Method Selection:
-
Gas Chromatography (GC): The volatility of this compound makes it an ideal candidate for GC separation. A non-polar or mid-polarity column is chosen to effectively separate this terpene ester from other volatile and semi-volatile compounds in the food matrix based on boiling point and polarity differences.
-
Mass Spectrometry (MS): MS detection provides definitive identification through the compound's unique mass spectrum (fragmentation pattern) and sensitive quantification, which is crucial when dealing with the low concentrations typical of flavoring agents.[9]
-
Sample Preparation: The choice of sample preparation is critical and depends on the food matrix. Headspace solid-phase microextraction (HS-SPME) is a robust, solvent-free technique for extracting volatile compounds like this compound from liquid (beverages) or solid (bakery, confectionery) matrices.[10][11] It concentrates analytes on a coated fiber, enhancing detection sensitivity.
Caption: Workflow for GC-MS Quantification of this compound.
Protocol 3.1: Quantification of this compound in a Clear Beverage Matrix using HS-SPME-GC-MS
1. Materials and Reagents:
-
This compound standard (>97% purity)
-
Internal Standard (IS): e.g., Methyl undecanoate or similar ester not present in the sample.
-
Solvent: Ethanol (GC grade)
-
Sodium Chloride (analytical grade)
-
SPME fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Standard Preparation:
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ethanol.
-
Internal Standard Stock (1000 µg/mL): Prepare a separate stock of the IS in the same manner.
-
Calibration Standards: Prepare a series of calibration standards in the target beverage matrix (or a suitable simulant, e.g., 10% ethanol/water solution) by spiking with the primary stock to achieve concentrations from 1 to 100 µg/L. Add a fixed concentration of the IS (e.g., 20 µg/L) to each standard.
3. Sample Preparation:
-
Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
-
Add the same fixed amount of IS as used in the calibration standards.
-
Add 2.5 g of NaCl. This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace (the "salting-out" effect).
-
Immediately seal the vial.
4. HS-SPME and GC-MS Parameters:
-
Incubation/Equilibration: Place the vial in the autosampler tray. Incubate at 45°C for 15 minutes with agitation to allow for equilibration between the liquid and headspace phases.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 45°C.
-
Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C.
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Initial temperature 50°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
5. Data Analysis:
-
Identify this compound based on its retention time and comparison of its mass spectrum to a reference library. Key identifying ions for this compound include m/z 69, 85, 41, and 68.[1]
-
Quantify by creating a calibration curve of the peak area ratio (this compound/Internal Standard) versus concentration.
Sensory Evaluation Protocols
Instrumental analysis confirms concentration, but sensory evaluation is required to understand the perceptual impact of this compound in a food product.[8] Protocols must be designed to minimize bias and generate statistically valid data.
Causality in Sensory Protocol Design:
-
Triangle Test (Discrimination): This method is chosen to answer a simple yet critical question: Is there a perceptible difference between the control product and the product with added this compound?[12] Its forced-choice nature provides a statistically robust answer to whether a flavor impact exists at a given concentration.
-
Quantitative Descriptive Analysis (QDA): If a difference is perceived, QDA is employed to characterize how the flavor profile has changed.[13] This requires a trained panel to identify, describe, and rate the intensity of specific flavor attributes (e.g., "pineapple," "floral," "green," "sweet"), providing a detailed sensory fingerprint.
Caption: Logical workflow for sensory evaluation of a new flavor ingredient.
Protocol 4.1: Triangle Test for Perceptibility
1. Objective: To determine if the addition of 5 ppm (5 mg/kg) of this compound to a model beverage (e.g., lemonade) produces a sensorially perceptible difference.
2. Panelists: A minimum of 24 panelists, screened for sensory acuity but not specifically trained on the test product.
3. Sample Preparation:
-
Control (A): Prepare a batch of the model beverage.
-
Test (B): Prepare an identical batch of the beverage and add this compound to a final concentration of 5 ppm. Ensure it is fully dissolved.
-
Presentation: For each panelist, present three coded samples in a randomized order. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different. The order of presentation should be balanced across all panelists. Samples should be served at a controlled temperature (e.g., 10°C).
4. Evaluation:
-
Instruct panelists to taste each sample from left to right.
-
Ask them to identify which of the three samples is different from the other two, even if they are guessing.
-
Provide water and unsalted crackers for palate cleansing between sets.
5. Data Analysis:
-
Count the number of correct identifications.
-
Consult a statistical table for triangle tests to determine if the number of correct judgments is significant at a chosen probability level (e.g., p < 0.05). For 24 panelists, 13 correct judgments are typically required for significance at p < 0.05.
Application in Food Systems & Stability Considerations
The performance of this compound is highly dependent on the food matrix and processing conditions.
Table 2: Recommended Starting Usage Levels for this compound
| Food Category | Average Usage (mg/kg or ppm) | Maximum Usage (mg/kg or ppm) |
| Non-alcoholic Beverages | 5.0 | 25.0 |
| Edible Ices (e.g., Sorbet) | 10.0 | 50.0 |
| Confectionery | 10.0 | 50.0 |
| Bakery Wares | 10.0 | 50.0 |
| Dairy Products | 7.0 | 35.0 |
| Ready-to-eat Savories | 20.0 | 100.0 |
| (Source: Adapted from The Good Scents Company Information)[7] |
Matrix Interactions
-
Lipids: In high-fat systems like dairy or certain baked goods, the hydrophobic nature of this compound (logP ≈ 4.8) will cause it to partition into the fat phase.[1] This can suppress its volatility and lead to a dampened or delayed aroma release. Higher dosages may be required in such matrices compared to aqueous systems to achieve a similar sensory impact.
-
Proteins: Some food proteins, such as β-lactoglobulin in milk, are known to bind small flavor molecules through hydrophobic interactions. This binding is reversible but can reduce the concentration of free this compound in the system, again lowering the perceived aroma intensity.
-
Carbohydrates: Sugars and starches can also influence flavor release, primarily by affecting the viscosity and water activity of the system, which in turn alters the mass transfer of volatile compounds to the headspace.
Stability Considerations
As an ester, this compound is susceptible to hydrolysis, which breaks the ester bond to yield geraniol and valeric acid. This reaction can be catalyzed by acids or bases and is accelerated by heat.
-
pH: In highly acidic food systems (pH < 4), such as some fruit juices or carbonated beverages, the rate of hydrolysis will increase over the product's shelf life, potentially altering the flavor profile. The impact may be a decrease in the fruity "valerate" note and an increase in the floral "geraniol" character.
-
Thermal Processing: High-temperature processes like pasteurization or baking can accelerate hydrolysis. While the short duration of many of these processes may limit the extent of degradation, it is a critical factor to evaluate. For baked goods, much of the volatile flavor may also be lost through evaporation. Encapsulation technologies can be considered to protect the flavor agent during processing.
Safety & Toxicology Summary
The safety of this compound for use as a flavoring agent is well-established.
-
JECFA Evaluation: The 69th meeting of the Joint FAO/WHO Expert Committee on Food Additives evaluated this compound and concluded that there are no safety concerns at the current levels of intake when used as a flavoring agent.[5][14]
-
Metabolism: Like other simple esters, this compound is expected to be rapidly hydrolyzed in the body to geraniol and valeric acid. Both of these metabolites are endogenous to human metabolism and are readily processed through established metabolic pathways.[15]
-
GHS Classification: According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound does not meet the criteria for classification as a hazardous substance.[1]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362830, Geranyl isovalerate. Retrieved from [Link]
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Scent.vn. (n.d.). This compound (CAS 10402-47-8). Retrieved from [Link]
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World Health Organization. (n.d.). (e)-geranyl valerate. JECFA. Retrieved from [Link]
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Wilkes, J. G., Conte, E. D., Kim, Y., Holcomb, M., Sutherland, J. B., & Miller, D. W. (2000). Sample preparation for the analysis of flavors and off-flavors in foods. Journal of Chromatography A, 880(1-2), 3-33. Retrieved from [Link]
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Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. Food and Chemical Toxicology, 183(Suppl 1), 114285. Retrieved from [Link]
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Henderson, T. (2024). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Contract Laboratory. Retrieved from [Link]
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The Good Scents Company. (n.d.). Geranyl butyrate. Retrieved from [Link]
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ResearchGate. (n.d.). Sample preparation for the analysis of flavors and off-flavors in foods. Retrieved from [Link]
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World Health Organization. (2009). Evaluation of certain food additives. WHO Technical Report Series, No. 952. Retrieved from [Link]
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StudySmarter. (n.d.). Food Flavor Analysis. Retrieved from [Link]
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Slideshare. (n.d.). Methods of flavor evaluation. Retrieved from [Link]
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Tentamus Group. (2025). Sensory analysis – How flavour tests support product development. Retrieved from [Link]
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Chemical Land21. (n.d.). GERANYL ISOVALERATE. Retrieved from [Link]
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North Carolina State University. (n.d.). Flavor and flavor chemistry of dairy products. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2017). Simple esters of geraniol and nerol: Human health tier II assessment. Retrieved from [Link]
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R Discovery. (2007). Flavor Analysis of Dairy Products. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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North Carolina FFA Association. (n.d.). Official Recipe for Preparing Off-Flavors of Milk. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Food Additive Status List. Retrieved from [Link]
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PubMed. (2024). RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. Retrieved from [Link]
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MDPI. (2023). Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. Retrieved from [Link]
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The Good Scents Company. (n.d.). Geranyl isobutyrate. Retrieved from [Link]
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In Vitro Cytotoxicity of Geranyl Valerate on Cancer Cell Lines: A Methodological Guide
An Application Note and Protocol
Abstract
This guide provides a comprehensive framework for assessing the in vitro cytotoxic potential of Geranyl valerate (also known as geranyl isovalerate), a monoterpene ester found in various essential oils. With emerging research highlighting its anticancer properties, there is a growing need for standardized protocols to evaluate its efficacy.[1][2] this compound has been identified as an active ingredient with anticancer activity in colorectal cancer cells, where it appears to induce apoptosis through oxidative stress-mediated pathways.[1][3][4] This document details the principles and step-by-step protocols for three robust cytotoxicity assays—MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH)—enabling researchers to reliably quantify the effects of this compound on cancer cell viability and proliferation. We further discuss data analysis, interpretation, and potential mechanisms of action to guide further investigation.
Introduction to this compound
This compound (CAS No. 109-20-6) is a natural compound used as a food flavoring agent.[1][5] Structurally similar monoterpenes, such as geraniol, have well-documented antitumor effects across various cancer models, including breast, lung, colon, and prostate cancer.[6] Recent studies have specifically demonstrated that this compound exhibits dose- and time-dependent cytotoxic activity against human colorectal cancer cell lines (HCT116).[1][2] The proposed mechanism involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and subsequent induction of apoptosis, making it a promising candidate for further anticancer drug discovery.[1][2]
Accurate and reproducible assessment of its cytotoxic effects is the foundational step in preclinical evaluation. This note provides the necessary protocols to achieve this, focusing on methods that measure distinct cellular endpoints to build a comprehensive cytotoxicity profile.
Compound Handling and Stock Solution Preparation
-
Safety Precautions: While this compound is generally considered safe for use as a flavoring agent, standard laboratory safety practices should be followed.[5][7] Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
-
Solvent Selection: this compound is an oily liquid. For in vitro assays, Dimethyl sulfoxide (DMSO) is a suitable solvent.[10]
-
Stock Solution Preparation (100 mM):
-
Determine the molecular weight of this compound (C15H26O2): 238.37 g/mol .
-
To prepare a 100 mM stock solution, dissolve 23.84 mg of this compound in 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent highest concentration of DMSO) must be included in all experiments.
-
Principles of Selected Cytotoxicity Assays
To construct a reliable cytotoxicity profile, it is crucial to employ multiple assays that interrogate different cellular health indicators. This multi-assay approach mitigates the risk of compound interference with a single detection method and provides a more holistic view of the cellular response.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[11][12] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[11]
-
SRB Assay (Cellular Biomass): The Sulforhodamine B (SRB) assay is a colorimetric method that quantifies total cellular protein content.[10][14] SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[10][15] Since the amount of bound dye is proportional to the total protein mass, this assay provides a reliable measure of cell number and is independent of metabolic activity.[10] It has been widely adopted by the National Cancer Institute (NCI) for drug screening.[15]
-
LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16][17] LDH is a stable cytosolic enzyme that, upon loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis), leaks into the culture medium.[17] A coupled enzymatic reaction measures the released LDH, where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[17]
Caption: Principles of the selected in vitro cytotoxicity assays.
Detailed Experimental Protocols
The following protocols are optimized for adherent cancer cell lines in a 96-well plate format.
General Workflow: Cell Seeding and Treatment
This initial procedure is common to all subsequent assays.
-
Cell Culture: Maintain the selected cancer cell line (e.g., HCT116, A549, MCF-7) in its recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvest: Harvest cells during their exponential growth phase using trypsin-EDTA.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000–20,000 cells/well, determined empirically for each cell line) in 100 µL of medium per well in a 96-well flat-bottom plate.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free or low-serum medium. A typical concentration range for initial screening is 0.1 µM to 10 mM.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment.
-
Untreated Control: Cells treated with medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 1: MTT Assay for Metabolic Viability
This protocol is based on established methods for assessing cell proliferation and viability.[12][13][18]
Caption: Step-by-step workflow for the MTT cell viability assay.
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Filter-sterilize and store at 4°C, protected from light.[13]
-
Solubilization Solution: Cell culture-grade DMSO or an aqueous solution of 10% SDS in 0.01 M HCl.
Procedure:
-
Following the treatment period (Section 3.1), add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[18] Visually confirm crystal formation under a microscope.
-
Carefully aspirate the culture medium from each well without disturbing the formazan crystals or the cell monolayer.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background absorbance.[13]
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Biomass
This protocol is adapted from standardized methods for high-throughput screening.[10][19]
Caption: Step-by-step workflow for the SRB cell biomass assay.
Reagents:
-
Fixation Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
SRB Solution: 0.4% (w/v) Sulforhodamine B in 1% (v/v) acetic acid.
-
Washing Solution: 1% (v/v) acetic acid.
-
Solubilization Solution: 10 mM Tris base solution, pH 10.5.
Procedure:
-
Following the treatment period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium, bringing the final TCA concentration to ~2.5%.[10]
-
Incubate the plate for 1 hour at 4°C to fix the cells.
-
Carefully discard the supernatant. Wash the plate four times with deionized water. Remove as much water as possible by inverting the plate and tapping it on absorbent paper.
-
Allow the plate to air-dry completely at room temperature. (Plates can be stored at this stage if necessary).[10]
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[14]
-
Allow the plate to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 565 nm using a microplate reader.[10]
Protocol 3: LDH Assay for Membrane Integrity
This protocol quantifies LDH release into the supernatant.[16][20]
Reagents:
-
Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution).
-
Lysis Solution (e.g., 10X Lysis Buffer provided in kit, or 2% Triton X-100).
Procedure:
-
Prepare Controls: On the same plate, designate triplicate wells for a "Maximum LDH Release" control. After the treatment incubation period, add 10 µL of 10X Lysis Solution to these wells. Incubate for 45 minutes at 37°C to completely lyse the cells.
-
Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer to Assay Plate: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new, flat-bottom 96-well plate.[20]
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a combination of assay buffer and substrate mix).[17]
-
Initiate Reaction: Add 50 µL of the prepared reaction mixture to each well of the assay plate containing the supernatant.[20]
-
Incubate: Incubate the plate for up to 30 minutes at room temperature, protected from light. The solution will turn red in the presence of LDH.
-
Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.[20]
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 650 nm.[16]
Data Analysis and Interpretation
Calculation of Percentage Viability (MTT & SRB Assays)
For endpoint assays like MTT and SRB, cell viability is expressed as a percentage relative to the vehicle control.
-
Correct for Background: Subtract the average absorbance of the Blank Control (medium only) from all other absorbance readings.
-
Corrected Absorbance = Absorbance_sample - Absorbance_blank
-
-
Calculate Percentage Viability:
-
% Viability = (Corrected Absorbance_treated / Corrected Absorbance_vehicle_control) x 100
-
Calculation of Percentage Cytotoxicity (LDH Assay)
For the LDH assay, results are expressed as the percentage of cytotoxicity relative to the maximum LDH release control.
-
Correct for Background: Subtract the absorbance of the Untreated Control supernatant (spontaneous LDH release) from the experimental values.
-
Calculate Percentage Cytotoxicity:
-
% Cytotoxicity = ((Absorbance_treated - Absorbance_untreated) / (Absorbance_max_release - Absorbance_untreated)) x 100
-
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[11]
-
Plot the Percentage Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (such as GraphPad Prism or R) to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.
Example Data Presentation
The following table shows hypothetical data for the effect of this compound on HCT116 cells after 48 hours of treatment, as measured by the MTT assay. The data is modeled on published findings where the IC₅₀ was found to be approximately 1.8 mM.[1]
| This compound (mM) | Log Concentration | Average Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 100.0% |
| 0.1 | -1.00 | 1.235 | 98.8% |
| 0.5 | -0.30 | 1.100 | 88.0% |
| 1.0 | 0.00 | 0.913 | 73.0% |
| 2.0 | 0.30 | 0.588 | 47.0% |
| 5.0 | 0.70 | 0.250 | 20.0% |
| 10.0 | 1.00 | 0.100 | 8.0% |
| Blank | N/A | 0.050 | N/A |
| Calculated IC₅₀ | ~1.85 mM |
Potential Mechanism of Action and Further Studies
The cytotoxic effects of this compound and structurally related monoterpenes are linked to the induction of apoptosis.[1][6] Research on this compound specifically points to a mechanism involving increased intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[1][2]
Caption: A potential signaling pathway for this compound-induced apoptosis.
Recommended Follow-up Studies:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide staining followed by flow cytometry to confirm and quantify apoptotic cell death.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) to validate the apoptotic pathway.
-
Cell Cycle Analysis: Determine if this compound induces cell cycle arrest using propidium iodide staining and flow cytometry.
-
ROS Detection: Quantify intracellular ROS levels using fluorescent probes like DCFDA.
By combining the robust cytotoxicity protocols outlined here with more targeted mechanistic assays, researchers can build a comprehensive understanding of this compound's potential as an anticancer agent.
References
- Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX.
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. Available at: [Link]
-
Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. Frontiers in Pharmacology. Available at: [Link]
-
DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]
-
Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings. International Journal of Molecular Sciences. Available at: [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. Available at: [Link]
-
In vitro cytotoxicity analyses of natural compounds and repurposed agents in pancreatic cancer cell lines. ResearchGate. Available at: [Link]
-
Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. Frontiers in Pharmacology. Available at: [Link]
-
VALERATE DE GERANYLE. Prodasynth. Available at: [Link]
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RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. Food and Chemical Toxicology. Available at: [Link]
-
(PDF) Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. ResearchGate. Available at: [Link]
-
The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review). Oncology Letters. Available at: [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules. Available at: [Link]
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Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. PubMed. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells. MDPI. Available at: [Link]
-
Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Pharmaceutical Biology. Available at: [Link]
-
Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Available at: [Link]
-
Geranyl Acetate Attenuates Para-phenylenediamine-induced Cytotoxicity, DNA Damage, Apoptosis, and Inflammation in HaCaT Keratinocytes. Biomolecules & Therapeutics. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Geranyl Valerate Synthesis
Welcome to the technical support center for the synthesis of geranyl valerate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this esterification reaction and achieve higher yields and purity. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed experimental protocols.
Introduction to this compound Synthesis
This compound, a valuable ester with a pleasant fruity and floral aroma, finds applications in the fragrance, flavor, and pharmaceutical industries.[1][2] It is typically synthesized through the esterification of geraniol with valeric acid (pentanoic acid) or its derivatives.[3][4] While the reaction appears straightforward, achieving high yields can be challenging due to competing side reactions and equilibrium limitations. This guide will explore both chemical and enzymatic approaches to maximize your synthetic efficiency.
Core Concepts: Understanding the Reaction
The synthesis of this compound is fundamentally an esterification reaction. This can be achieved through several methods, each with its own set of advantages and challenges:
-
Fischer Esterification (Acid-Catalyzed): This classic method involves reacting geraniol with valeric acid in the presence of a strong acid catalyst. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.
-
Transesterification: This involves the reaction of geraniol with a valerate ester, such as methyl valerate or ethyl valerate, typically catalyzed by an acid or a base.[5]
-
Enzymatic Synthesis (Lipase-Catalyzed): This "green chemistry" approach utilizes lipases to catalyze the esterification. It offers high selectivity and milder reaction conditions, minimizing side products.[6][7]
The choice of method will depend on factors such as desired purity, scale, cost, and environmental considerations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound and provides systematic approaches to resolve them.
Issue 1: Low Conversion of Geraniol
A low conversion of the starting alcohol, geraniol, is a frequent obstacle in esterification reactions.
Potential Causes & Solutions:
-
Equilibrium Limitations (Fischer Esterification): The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.
-
Solution: Implement a method for continuous water removal. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or hexane) or by using dehydrating agents like molecular sieves. Research has shown that membrane pervaporation can also be highly effective in removing water, potentially increasing the conversion to 100%.[8]
-
-
Insufficient Catalyst Activity: The catalyst, whether an acid or an enzyme, may not be active enough or may have degraded.
-
Acid Catalysis: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in the appropriate concentration.
-
Enzymatic Catalysis: The activity of lipases is highly dependent on factors like temperature, pH, and the presence of inhibitors.[6] Ensure the reaction conditions are optimal for the specific lipase being used. Immobilized lipases, such as Novozym 435, often exhibit higher stability and reusability.
-
-
Sub-optimal Molar Ratio of Reactants: An inappropriate ratio of geraniol to the acyl donor (valeric acid or valerate ester) can limit the conversion.
-
Solution: While a 1:1 molar ratio is stoichiometric, using an excess of one reactant can drive the reaction forward. In many cases, using an excess of the less expensive reactant is economically favorable. Optimization studies have shown that varying the molar ratio can significantly impact the yield.[9]
-
Experimental Protocol: Optimizing Reactant Molar Ratio
-
Set up a series of parallel reactions in small-scale reactors.
-
Keep the concentration of geraniol, catalyst loading, temperature, and reaction time constant.
-
Vary the molar ratio of valeric acid (or its ester) to geraniol (e.g., 1:1, 1.5:1, 2:1, 3:1).
-
Monitor the reaction progress at set time intervals using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of geraniol.
-
Plot the conversion against the molar ratio to identify the optimal condition.
Issue 2: Formation of Undesired Byproducts
The presence of impurities can complicate purification and reduce the overall yield of this compound.
Potential Causes & Solutions:
-
Acid-Catalyzed Side Reactions of Geraniol: Geraniol is susceptible to cyclization and isomerization under acidic conditions, leading to the formation of terpenes like α-terpineol and limonene.[10][11]
-
Solution:
-
Milder Acid Catalysts: Consider using solid acid catalysts like ion-exchange resins, which can be more selective and easier to remove from the reaction mixture.[12]
-
Enzymatic Catalysis: Lipase-catalyzed esterification is highly specific and occurs under neutral or near-neutral pH conditions, thus avoiding acid-catalyzed side reactions.[6] This method is often preferred for producing high-purity geranyl esters.
-
-
-
Ether Formation: Under strongly acidic conditions and high temperatures, geraniol can undergo self-condensation to form digeranyl ether.
-
Solution: Maintain a moderate reaction temperature and use the minimum effective amount of acid catalyst.
-
-
Oxidation: Geraniol can be oxidized to geranial, especially if the reaction is exposed to air at elevated temperatures.[11]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Workflow for Minimizing Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Issue 3: Difficulty in Product Purification
Separating this compound from unreacted starting materials and byproducts can be challenging.
Potential Causes & Solutions:
-
Similar Boiling Points: Geraniol and this compound may have close boiling points, making distillation difficult.
-
Solution:
-
Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling points and improve separation.
-
Column Chromatography: For high-purity applications, silica gel column chromatography can be used to effectively separate the ester from the alcohol and other impurities.[13]
-
-
-
Emulsion Formation During Work-up: The presence of both polar (geraniol, valeric acid) and non-polar (this compound, solvent) components can lead to the formation of stable emulsions during aqueous work-up.
-
Solution: Use a brine wash (saturated NaCl solution) to break the emulsion. Adding a small amount of a different organic solvent can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this compound synthesis?
For high selectivity and yield, immobilized lipases like Candida antarctica lipase B (often sold as Novozym 435) are excellent choices.[14] They operate under mild conditions, minimizing side reactions.[6] If a chemical catalyst is preferred, a solid acid catalyst like an ion-exchange resin can offer advantages over strong mineral acids by reducing corrosion and simplifying purification.[12]
Q2: Can I perform the reaction without a solvent?
Yes, solvent-free synthesis is possible and is often preferred from a green chemistry perspective. This approach increases the concentration of reactants, which can lead to faster reaction rates. Several studies have successfully demonstrated the synthesis of geranyl esters in solvent-free systems, particularly with enzymatic catalysis.[14]
Q3: How can I monitor the progress of the reaction?
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method for monitoring the reaction. It allows for the quantification of reactants and products over time. Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction's progress.
Q4: What is the typical yield I can expect?
With optimized conditions, it is possible to achieve very high yields. For enzymatic synthesis, conversions of over 90% are commonly reported.[9] For acid-catalyzed reactions with efficient water removal, yields can also be pushed to above 90%.[8]
Comparative Data on Catalytic Systems
| Catalyst System | Typical Temperature (°C) | Key Advantages | Potential Drawbacks | Reported Conversion/Yield |
| Sulfuric Acid | 80-120 | Inexpensive, readily available | Formation of byproducts, corrosive, difficult to remove | Variable, depends heavily on water removal |
| Ion-Exchange Resin | 60-100 | Reusable, non-corrosive, easy separation | Lower activity than strong acids | >95% (for geranyl acetate)[12] |
| Immobilized Lipase (e.g., Novozym 435) | 40-60 | High selectivity, mild conditions, reusable, "green" | Higher initial cost, potential for enzyme deactivation | ~97% (for geranyl butanoate) |
Lipase-Catalyzed Esterification Workflow
Caption: Step-by-step workflow for lipase-catalyzed synthesis.
By understanding the principles of this compound synthesis and anticipating potential challenges, researchers can significantly improve their experimental outcomes. This guide provides a foundation for troubleshooting and optimizing your reaction conditions to achieve high yields of this valuable ester.
References
- Filo. (2023, November 17). Nerol and geraniol cyclize under the influence of acid to yield α.
- NIH. (2022, November 29). Preparation and characterization of geraniol nanoemulsions and its antibacterial activity. PubMed Central.
- PubMed Central. (2019, June 8). Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli.
- ResearchGate. (2023, August 6).
- Wikipedia. Geraniol.
- PubMed Central. (2016, March 11).
- NIH. (2023, December 29). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PubMed Central.
- ChemicalBook.
- PubMed. (2023, November 6).
- ResearchGate. (2019, January 1). Esterification of geraniol (A) to produce geranyl butyrate (B), geranyl caproate (C)
- NIH. (2023, November 28). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. PubMed Central.
- ResearchGate. (2015, January 1). (PDF)
- The Good Scents Company.
- ResearchGate. (2014, January 1).
- ResearchGate. (2022, January 1). Synthesis of Geranyl Acetate by Esterification of Geraniol with Acetic Anhydride Through Heterogeneous Catalysis Using Ion Exchange Resin | Request PDF.
- ResearchGate. (2015, January 1). Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics.
- ResearchGate. (2019, January 1). Synthesis of geranyl acetate by transesterification of geraniol with ethyl acetate over Candida antarctica lipase as catalyst in solvent‐free system | Request PDF.
- PubMed. (2001, December 20).
- ChemicalBook. (2024, July 22). The synthesis method of Geraniol.
- The Good Scents Company. This compound [(2E)
- ResearchGate. (2011, January 1).
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- Inchem.org. 911. Esters/branched-chain terpenoid alc./aliphatic acyclic lin./B-C carb. acids (WHO Food Additives Series 40).
- NIH. Geraniol | C10H18O | CID 637566. PubChem.
- Sigma-Aldrich.
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- Master Organic Chemistry. (2022, November 10).
- ResearchGate. (2008, January 1). Enzymatic synthesis of geranyl acetate by transesterification with acetic anhydride as acyl donor.
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- NIH.
- Google Patents. CN1218918C - The synthetic method of geranyl geraniol.
- FooDB. (2010, April 8).
- gsrs.
- Scent.vn. This compound (CAS 10402-47-8): Odor profile, Properties, & IFRA compliance.
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- 9. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (a) Nerol and geraniol cyclize under the influence of acid to yield \alp.. [askfilo.com]
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Technical Support Center: Troubleshooting Low Conversion Rates in Enzymatic Esterification of Geraniol
Welcome to the technical support center for the enzymatic esterification of geraniol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this biocatalytic process. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific principles to empower your experimental design and execution.
Part 1: Core Troubleshooting Guide for Low Conversion Rates
This section addresses the most common and critical issues encountered during the enzymatic synthesis of geraniol esters. Each question tackles a specific problem, explains the potential root causes, and provides a logical workflow for resolution.
Q1: My conversion rate is low and has plateaued prematurely. What are the likely causes related to reaction equilibrium?
A: A reaction that starts efficiently but then halts before reaching the desired conversion is often a classic sign of equilibrium limitation. In esterification, the reaction is reversible, with water being a key byproduct.
Causality: According to Le Châtelier's principle, as the concentration of the product (water) increases, the reaction equilibrium shifts back toward the reactants (geraniol and the acyl donor), thereby halting the net forward reaction.[1][2] The catalytic activity of lipases requires a minimal amount of water to maintain their conformational flexibility, but excess water favors the reverse reaction, hydrolysis.[1][3][4]
Troubleshooting Workflow:
-
Diagnosis - Water Accumulation: The primary suspect is the accumulation of water produced during the reaction. In solvent-free or non-polar organic solvent systems, even small amounts of water can saturate the local environment of the enzyme and shift the equilibrium.[1][5]
-
Solution - Water Removal: To drive the reaction forward, this water must be removed from the system. Several methods are effective:
-
Molecular Sieves: The most common and convenient method is the addition of 3Å or 4Å molecular sieves to the reaction medium. These adsorbents selectively trap water without interfering with the reactants or the enzyme.[2][6][7] Studies have shown that their presence can increase conversion from 79% to 93% under otherwise identical conditions.[6]
-
Vacuum Application: Performing the reaction under a partial vacuum can effectively remove volatile water as it is formed.
-
Gas Stripping: Bubbling a dry, inert gas (like nitrogen or argon) through the reaction mixture can also carry away the water vapor.
-
Experimental Protocol: Water Removal with Molecular Sieves
-
Activation: Activate 4Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours. Cool them in a desiccator before use.
-
Addition: Add the activated molecular sieves to the reaction vessel at a concentration of 10-20% (w/v) relative to the liquid volume.
-
Execution: Proceed with the esterification reaction as planned, ensuring the sieves are well-dispersed if the reaction mixture is agitated.
Logical Workflow: Addressing Equilibrium Limitations
Caption: Troubleshooting workflow for equilibrium-limited reactions.
Q2: The reaction starts well but then slows significantly or stops. Could enzyme inhibition be the issue?
A: Yes, this is a common scenario. When the reaction rate decreases drastically over time, it often points towards enzyme inhibition by either the substrates or the products. The widely accepted kinetic model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism, which can incorporate terms for inhibition by both the alcohol (geraniol) and the acid.[1][8]
Causality & Diagnosis:
-
Substrate Inhibition (Acid): Short-chain fatty acids (like acetic or propionic acid) can be particularly problematic. At high concentrations, they can cause a local pH drop around the enzyme, leading to inactivation, or they can form dead-end complexes with the enzyme.[1][9][10] This is often more severe than alcohol inhibition.[11]
-
To Diagnose: Run a series of experiments where the geraniol concentration is fixed and the acid concentration is varied. If the initial reaction rate decreases at higher acid concentrations, acid inhibition is likely.
-
-
Substrate Inhibition (Alcohol): While generally less pronounced, high concentrations of geraniol can also be inhibitory.[12][13] Some kinetic studies of geranyl acetate synthesis, however, have shown no apparent inhibition by either substrate under the tested conditions.[8] This highlights the dependency on the specific enzyme, substrates, and reaction medium.
-
To Diagnose: Perform the reverse experiment: fix the acid concentration and vary the geraniol concentration. A drop in the initial rate at high geraniol levels indicates alcohol inhibition.
-
-
Product Inhibition: Although less common for lipases than substrate inhibition, the synthesized ester product can sometimes inhibit the enzyme.[1] This is more likely to occur at very high conversion levels.
Troubleshooting Workflow:
-
Optimize Molar Ratio: The most straightforward solution is to optimize the molar ratio of the substrates. Instead of a 1:1 ratio, using an excess of one reactant can drive the reaction, but too much can inhibit it. Many optimized processes use an excess of the alcohol, such as a geraniol to acid molar ratio of 3:1 or higher, to mitigate the more severe effects of acid inhibition.[14][15]
-
Implement Fed-Batch Strategy: To avoid high initial concentrations of an inhibitory substrate (usually the acid), add it gradually to the reaction over time (fed-batch). This maintains a low, non-inhibitory concentration while ensuring the reaction proceeds. This strategy has proven effective in preserving enzyme activity over multiple cycles.[16]
Table 1: Influence of Molar Ratio on Geraniol Esterification
| Geraniol:Acyl Donor Ratio | Enzyme | Solvent | Temperature (°C) | Conversion/Yield | Reference |
| 1:1 | Novozym 435® | None | 35 | 80-100% | [17][18] |
| 1:5 (Acid:Alcohol) | Eversa Transform 2.0 | Aqueous | 50 | 93% | [19] |
| 3:1 (Alcohol:Acid) | Novozym 435 | None | 40 | ~93% | [14][15] |
| 1:7 (Alcohol:Ester) | Lipozyme 435 | None (Microwave) | 80 | 93% | [6] |
| 1:1 | Novozym 435 | Packed-Bed Reactor | 70 | ~87% | [12][20] |
Q3: My reaction is inconsistent between batches. How can I address issues related to the enzyme itself?
A: Inconsistent results often trace back to the biocatalyst. The activity and stability of the enzyme, especially when immobilized, are paramount for reproducible performance.
Causality & Diagnosis:
-
Enzyme Activity & Loading: The stated activity of a commercial enzyme preparation may not always reflect its performance in your specific esterification reaction.[9] Furthermore, increasing the enzyme load does not always lead to a proportional increase in conversion and can sometimes have a negative effect due to mass transfer limitations or other factors.[21]
-
Enzyme Deactivation: Lipases can be deactivated by harsh conditions. Short-chain acids can irreversibly denature the enzyme.[10][13] Temperatures above the optimum range can also lead to thermal denaturation.
-
Immobilization Support Effects: The material used to immobilize the lipase can influence the partitioning of water and reactants, thereby affecting the apparent reaction equilibrium and rate.[1]
-
Improper Storage/Handling: Enzymes are sensitive to storage conditions. Exposure to moisture or elevated temperatures during storage can significantly reduce their activity.
Troubleshooting Workflow:
-
Standardize Enzyme Activity Assay: Before use, and especially when opening a new batch of enzyme, perform a standardized activity assay. This will provide a baseline for comparison. A common method is to measure the initial rate of esterification between a standard acid (e.g., lauric acid) and alcohol (e.g., propanol).[15]
-
Optimize Biocatalyst Loading: Systematically vary the enzyme concentration (e.g., from 1% to 15% w/w of substrates) to find the optimal loading for your system. Note that an optimal loading of around 7-10% is frequently reported.[6][14][15]
-
Verify Enzyme Reusability: A key advantage of immobilized enzymes is their reusability. Test the enzyme over several cycles. A significant drop in conversion after the first or second cycle points to deactivation. If deactivation occurs, reconsider the substrate concentrations and temperature. Good reusability for at least 5 cycles with maintained activity has been demonstrated under optimized conditions.[6][7]
Q4: How does the choice of solvent (or lack thereof) impact my conversion rate?
A: The reaction medium is a critical parameter. It influences substrate solubility, modifies enzyme structure and activity, and affects mass transfer.[22]
Causality & Diagnosis:
-
Solvent Polarity (Log P): The hydrophobicity of a solvent is described by its Log P value. Highly polar (hydrophilic) solvents (Log P < 1.4) can strip the essential water layer from the enzyme's surface, leading to denaturation and low activity.[22] In contrast, non-polar (hydrophobic) solvents (Log P > 3.5) are generally preferred as they do not disturb this water layer, making the enzyme more stable and active.[22]
-
Substrate Solubility: The solvent must be able to dissolve both geraniol and the acyl donor to ensure they are available to the enzyme. For long-chain fatty acids, a solvent may be indispensable to ensure miscibility.[17]
-
Solvent-Free Systems: These systems are attractive for being "green" and offering high substrate concentrations.[13][14] However, they can suffer from high viscosity and are more prone to severe substrate inhibition because the concentrations are not diluted.[9]
Troubleshooting Workflow:
-
Select an Appropriate Solvent: If using a solvent, choose a hydrophobic one like n-hexane, n-heptane, or isooctane. Avoid polar solvents like DMSO or acetonitrile.[22]
-
Evaluate Solvent-Free Conditions: For short-chain esters, solvent-free systems are often highly effective and can yield excellent conversions ( >90%).[14][15] This is often the preferred starting point. If inhibition is observed, transitioning to a hydrophobic solvent is a logical next step.
Table 2: Properties of Common Solvents in Enzymatic Esterification
| Solvent | Log P Value | Classification | General Impact on Lipase Activity | Reference |
| n-Hexane | 3.9 | Hydrophobic | Generally high activity and stability | [12][13] |
| n-Heptane | 4.0 | Hydrophobic | Generally high activity and stability | [12] |
| Geraniol (as solvent) | 3.56 | Hydrophobic | Can serve as both substrate and medium | [22] |
| t-Amyl Alcohol | 0.89 | Hydrophilic | Low conversion observed | [22] |
| Acetonitrile (CH₃CN) | -0.33 | Hydrophilic | No conversion observed; can strip water | [4][22] |
| Dimethylsulfoxide (DMSO) | -1.30 | Hydrophilic | Very low conversion observed | [22] |
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal temperature for geraniol esterification? The optimal temperature is a balance between reaction kinetics and enzyme stability. For most commonly used lipases like Novozym 435, the optimal range is typically between 35°C and 70°C.[12][14][17][19] While higher temperatures increase the reaction rate, they can also accelerate enzyme denaturation. An initial temperature of 40-50°C is a robust starting point for many systems.[14][15][19]
FAQ 2: What is the ideal molar ratio of geraniol to the acyl donor? There is no single "ideal" ratio; it must be optimized for your specific substrates and enzyme. A 1:1 molar ratio can be effective, but often an excess of the alcohol (geraniol) is used to push the equilibrium and minimize inhibition from acidic substrates.[14][17] Ratios of geraniol to acid from 3:1 to 6:1 have been successfully employed.[14] Conversely, in transesterification reactions, an excess of the acyl donor (e.g., an ester) may be used.[6][20]
FAQ 3: Should I use a solvent-free system? For many geraniol esterifications, particularly with short- to medium-chain fatty acids, a solvent-free system is highly effective and environmentally preferable.[14][15] It maximizes the concentration of reactants, potentially leading to faster reaction rates. However, if you observe strong substrate inhibition or have solubility issues (e.g., with solid long-chain fatty acids), using a hydrophobic solvent is recommended.[9][17]
FAQ 4: How can I effectively remove the water byproduct? The most common laboratory method is adding activated 3Å or 4Å molecular sieves directly to the reaction mixture.[2][6] Other effective methods include carrying out the reaction under reduced pressure (vacuum) or sparging the mixture with a dry, inert gas like nitrogen.
FAQ 5: How many times can I reuse my immobilized enzyme? The reusability of an immobilized lipase is a key factor in process economics and depends heavily on the reaction conditions. Under mild, optimized conditions (e.g., controlled temperature, non-inhibitory substrate concentrations), enzymes like Novozym 435 have shown excellent stability, maintaining high activity for 5 to 10 cycles or more.[6][7][16] It is crucial to wash the enzyme between cycles (e.g., with a non-polar solvent like hexane) to remove any adsorbed products or substrates.
Part 3: Key Experimental Protocols
Protocol 1: Standard Batch Enzymatic Esterification of Geraniol
This protocol provides a general starting point for the synthesis of a geraniol ester (e.g., geranyl propionate) in a solvent-free system.
-
Reactant Preparation: In a sealed reaction vessel (e.g., a 50 mL Erlenmeyer flask), combine geraniol and propionic acid. A good starting point is a 3:1 molar ratio of geraniol to propionic acid.[14][15]
-
Water Removal (Optional but Recommended): Add activated 4Å molecular sieves (10-20% w/v).[2]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of 5-10% by weight of the total substrates.[14][15]
-
Reaction Incubation: Place the vessel in a shaking incubator set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm).[14][15]
-
Monitoring: Withdraw small aliquots at regular time intervals (e.g., 0, 1, 2, 4, 6, 24 hours). Quench the reaction in the aliquot by adding a solvent and filtering out the enzyme.
-
Analysis: Analyze the samples by gas chromatography (GC) to determine the concentration of geraniol and the geranyl ester, allowing for the calculation of the conversion rate.[6][21]
Workflow: General Esterification Protocol
Caption: Step-by-step experimental workflow for batch esterification.
References
-
G. F. B. de Souza, J. V. de L. Guedes, D. F. de A. e Silva, L. M. de Souza, P. A. de S. Fontes, J. I. Soletti, J. L. de Carvalho, S. G. de F. Leite, & L. P. de S. Pinto. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Applied Biochemistry and Biotechnology. [Link]
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A. L. P. de S. Ferraz, W. A. D. A. de Santana, A. S. de Oliveira, J. G. A. da S. Medeiros, G. F. de S. Viana, & E. M. de S. e Silva. (2023). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega. [Link]
-
V. Venturi, F. Presini, C. Trapella, O. Bortolini, P. P. Giovannini, & L. A. Lerin. (2023). Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse. Molecular Catalysis. [Link]
-
V. Venturi, F. Presini, C. Trapella, O. Bortolini, P. P. Giovannini, & L. A. Lerin. (2024). Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse. Sfera Uscite. [Link]
-
N. Salvi, R. S. Varma, & R. D. Yadav. (2017). Synthesis of Geraniol Esters in a Continuous-Flow Packed-Bed Reactor of Immobilized Lipase: Optimization of Process Parameters and Kinetic Modeling. Industrial & Engineering Chemistry Research. [Link]
-
G. F. B. de Souza, et al. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. PubMed. [Link]
-
D. C. de Oliveira, A. L. P. de S. Ferraz, A. C. de M. M. R. V. de Oliveira, & E. M. de S. e Silva. (2011). Solvent-free geranyl oleate production by enzymatic esterification. PubMed. [Link]
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A. C. de A. Lima, R. C. D. de L. de Souza, & R. L. C. de A. e Silva. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology. [Link]
-
Salvi, N., Varma, R. S., & Yadav, R. D. (2017). A Green Process for Synthesis of Geraniol Esters by Immobilized Lipase from Candida Antarctica B Fraction in Non-Aqueous Reaction Media: Optimization and Kinetic Modeling. ResearchGate. [Link]
-
G. F. B. de Souza, et al. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. ResearchGate. [Link]
-
Valfridsson, C., & Hedenström, E. (1997). Water activity and substrate concentration effects on lipase activity. PubMed. [Link]
- Bain, J. P. (1947). Esterification of terpene alcohols.
-
Ferraz, A. L. P. S., et al. (2015). Application of home-made lipase in the production of geranyl propionate by esterification of geraniol and propionic acid in solvent-free system. ResearchGate. [Link]
-
de Oliveira, D. C., et al. (2010). Production of geranyl propionate by enzymatic esterification of geraniol and propionic acid in solvent-free system. ResearchGate. [Link]
-
Martins, A. B., et al. (2022). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. [Link]
-
van der Sandt, E. J., et al. (2023). Unraveling Lipase’s Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Publications. [Link]
-
Melvine, E. R., et al. (2022). Study of the Temperature and Molarity Ratio Effects in Geraniol Esterification and Testing Its Antibacterial Activity. SciTePress. [Link]
-
Zaks, A., & Klibanov, A. M. (1988). The effect of water on enzyme action in organic media. PubMed. [Link]
-
Tarek, M., & Tobias, D. J. (2016). Chapter 13: Effects of Water and Non-aqueous Solvents on Enzyme Activity. Royal Society of Chemistry. [Link]
-
dos Santos, J. C., et al. (2016). Assessing the Role of Molecular Sieves in Continuous Enzymatic Synthesis of Geranyl Acetate. ResearchGate. [Link]
-
Kiran, K. R., et al. (2000). An esterification method for determination of lipase activity. ResearchGate. [Link]
-
Yaakub, N. S., et al. (2024). Effect of organic solvents (reaction conditions: geraniol 0.1 M,...). ResearchGate. [Link]
-
G. A. O'Doherty, et al. (2014). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. National Institutes of Health. [Link]
-
F. Presini, et al. (2023). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. MDPI. [Link]
-
Chacón, M. G., et al. (2019). Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. ResearchGate. [Link]
-
Yaakub, N. S., et al. (2024). Catalyst screening (reaction conditions: geraniol 0.1 M, propionic acid...). ResearchGate. [Link]
-
R. T. D. de Cássia, et al. (2018). Esterification of geraniol (A) to produce geranyl butyrate (B), geranyl caproate (C), and geranyl caprylate (D). ResearchGate. [Link]
-
Chacón, M. G., et al. (2019). Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. PubMed Central. [Link]
-
F. P. de C. Souza, et al. (2022). Designed Reactive Natural Deep Eutectic Solvents for Lipase-Catalyzed Esterification. MDPI. [Link]
-
Venturi, V., et al. (2023). Microwave-assisted enzymatic synthesis of geraniol esters in solvent- free systems. SpringerLink. [Link]
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Technical Support Center: Overcoming Challenges in the Purification of Geranyl Valerate
Welcome to the technical support center for the purification of Geranyl Valerate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile terpenoid ester. This compound, a key component in fragrance and flavor industries, presents unique purification challenges due to its chemical nature. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of this compound.
Q1: What are the primary impurities I should expect in my crude this compound product?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Geraniol and valeric acid are the most common impurities.
-
Geometric Isomers: Commercial geraniol often contains its (Z)-isomer, nerol.[1] Esterification of this mixture will inevitably produce Neryl valerate, which is a common isomeric impurity that can be difficult to separate due to similar physical properties.
-
Rearrangement & Cyclization Products: Under acidic conditions or at elevated temperatures, the geraniol moiety is susceptible to isomerization to linalool or cyclization to form α-terpineol.[2] These can subsequently react to form their respective valerate esters.
-
Catalyst Residues: Residual acid or base catalysts from the esterification reaction.
-
Solvent: Any solvent used during the reaction or work-up.
-
Hydrolysis Products: If the crude product is exposed to water for extended periods, especially under acidic or basic conditions, hydrolysis can occur, reverting this compound back to geraniol and valeric acid.[3]
Q2: What is the most effective method for the initial work-up of the reaction mixture?
A2: A standard liquid-liquid extraction is the most effective initial clean-up step. The goal is to remove water-soluble components like unreacted valeric acid and the catalyst. A typical sequence involves washing the organic layer with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic components.
-
Water (H₂O) to remove any remaining bicarbonate and other water-soluble species.
-
Saturated sodium chloride solution (brine) to reduce the solubility of organic material in the aqueous phase and aid in layer separation.
The rationale is to exploit the poor water solubility of this compound while removing ionizable and polar impurities.[4]
Q3: Why is vacuum distillation the preferred method for purifying this compound?
A3: this compound has a high boiling point, estimated to be between 281-291°C at atmospheric pressure.[4][5][6] Attempting to distill it at this temperature would likely lead to significant thermal degradation, isomerization, and polymerization, resulting in low yield and purity.[3] By reducing the pressure (i.e., applying a vacuum), the boiling point is significantly lowered, allowing for distillation at a temperature that preserves the molecule's integrity. This is a common and necessary technique for purifying high-boiling, thermally sensitive organic compounds.[7]
Q4: How can I analytically differentiate between this compound and its isomer, Neryl valerate?
A4: The most effective method is Gas Chromatography (GC). Due to the different spatial arrangement of the double bond, this compound ((E)-isomer) and Neryl valerate ((Z)-isomer) have slightly different polarities and volatilities. This allows them to be separated on a suitable GC column, typically a mid-polar to polar phase column (e.g., DB-624 or a wax-type column), resulting in distinct retention times.[8] For confirmation, GC-MS can be used, as their mass spectra will be very similar but can be correlated with their GC retention times for positive identification.[9]
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, purified this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize oxidation and hydrolysis from atmospheric moisture.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during purification.
Problem 1: Low Purity (<90%) Detected by GC After Aqueous Work-up
-
Symptom: GC analysis of the product after liquid-liquid extraction and drying shows significant peaks corresponding to starting materials (geraniol and/or valeric acid).
-
Causality: This indicates an incomplete reaction or an inefficient work-up procedure. Unreacted valeric acid may persist if the basic wash is insufficient, and unreacted geraniol will remain as it is not removed by aqueous washes.
-
Troubleshooting Protocol: Optimized Liquid-Liquid Extraction
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Removal: Transfer the organic solution to a separatory funnel and wash with saturated sodium bicarbonate (NaHCO₃) solution. Crucially, repeat this wash 2-3 times. After the final wash, test the pH of the aqueous layer to confirm it is basic (pH > 8), ensuring all acidic components have been neutralized and removed.
-
Water Wash: Wash the organic layer with deionized water (1-2 times) to remove residual bicarbonate.
-
Brine Wash: Perform a final wash with saturated NaCl (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Validation: Analyze a small aliquot of the dried, crude product by GC to confirm the removal of valeric acid before proceeding to distillation or chromatography.
-
Problem 2: Significant Product Loss and Darkening During Distillation
-
Symptom: The distilled product has a dark color, and the yield is much lower than expected. The distillation residue is a dark, viscous tar.
-
Causality: This is a classic sign of thermal decomposition. The distillation temperature is too high, or the residence time at high temperature is too long. Esters of terpenoids are known to be susceptible to heat-induced rearrangements and polymerization.[3]
-
Troubleshooting Protocol: Optimized Fractional Vacuum Distillation
-
High Vacuum: Ensure you have a good, stable vacuum source. A pressure of <1 mmHg is recommended to significantly lower the boiling point.
-
Heating Mantle & Stirring: Use a heating mantle with a magnetic stirrer. Vigorous stirring ensures even heating and prevents bumping, which can lead to pressure fluctuations and superheating.
-
Short Path: Use a short-path distillation apparatus to minimize the distance the vapor has to travel, which reduces condensation and the amount of time the compound spends at high temperature.
-
Insulation: Insulate the distillation head and fractionating column (if used) with glass wool or aluminum foil to maintain a proper temperature gradient and prevent "flooding" or premature condensation.
-
Controlled Heating: Increase the heat slowly. Monitor the temperature at the distillation head. The product should distill at a steady temperature. Collect a forerun fraction, which will contain more volatile impurities, before collecting the main product fraction.
-
Stop Promptly: Do not attempt to distill to dryness. Stop the distillation when the temperature begins to fluctuate or rise, or when you see the residue darkening significantly. This leaves the higher-boiling impurities and polymerized material behind.
-
Problem 3: Isomeric Impurity (Neryl Valerate) Persists After Distillation
-
Symptom: GC analysis shows a persistent impurity peak with a retention time very close to the main this compound peak, even after careful fractional distillation.
-
Causality: The boiling points of geometric isomers like this compound and Neryl valerate are often too close for effective separation by distillation. This problem originates from using a starting geraniol that contains nerol. The only practical way to separate these is through chromatography.[10][11]
-
Troubleshooting Protocol: Purification by Flash Column Chromatography
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Select a non-polar solvent system. The polarity should be optimized using Thin Layer Chromatography (TLC) to achieve good separation (Rf value of ~0.3 for this compound). Start with a low polarity mixture, such as Hexane:Ethyl Acetate (98:2 or 95:5), and gradually increase polarity if needed.
-
Column Packing: Pack the column carefully to avoid air bubbles and channels.
-
Loading: Dissolve the crude product in a minimal amount of the non-polar solvent (e.g., hexane) and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The less polar this compound will typically elute before the slightly more polar Neryl valerate.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC to identify the pure fractions containing this compound.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 3: Data & Workflow Visualization
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆O₂ | [4][12] |
| Molecular Weight | 238.37 g/mol | [4][12][13] |
| Appearance | Colorless liquid | [6][13] |
| Odor | Fruity, pineapple, rose | [14][15] |
| Boiling Point | ~281-291 °C @ 760 mmHg | [4][5][6] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [4][5] |
| Refractive Index | 1.465 - 1.471 @ 20 °C | [5][6] |
Table 2: Recommended Starting GC Parameters for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Instrument | Gas Chromatograph with FID | FID offers a wide linear range, essential for quantifying impurities from trace levels to major components.[16] |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar column provides good separation based on boiling points. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 250 °C | High enough to ensure complete volatilization without causing thermal degradation at the inlet. |
| Split Ratio | 50:1 | Prevents column overloading from the main component, ensuring sharp peaks. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C @ 10 °C/min, hold 5 min | A temperature ramp allows for the separation of volatile impurities before eluting the high-boiling product. |
| Detector Temp | 300 °C | Ensures all compounds remain in the gas phase as they pass through the detector. |
Experimental Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting GC purity results.
References
-
Scent.vn. This compound (CAS 10402-47-8): Odor profile, Properties, & IFRA compliance. Available from: [Link]
-
The Good Scents Company. This compound [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate. Available from: [Link]
- RIFM. (2023). RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. Food and Chemical Toxicology, 182S1.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5365850, this compound. Available from: [Link]
-
Buchi.com. Purification of Terpenoids. Available from: [Link]
-
Chen, J., et al. (2022). Separation and purification of plant terpenoids from biotransformation. Engineering in Life Sciences, 22(5-6), 326-341. Available from: [Link]
-
Chen, J., et al. (2022). Separation and purification of plant terpenoids from biotransformation. ResearchGate. Available from: [Link]
-
Dunlop, F. J., et al. (2019). Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. Microbial Cell Factories, 18(1), 100. Available from: [Link]
-
Gotor-Fernández, V., et al. (2022). Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media. Frontiers in Bioengineering and Biotechnology, 10, 869403. Available from: [Link]
- Yu, C., et al. (1998). Ferric Chloride Catalyzed Isomerization and Cyclization of Geraniol, Linalool and Nerol. Journal of the Chinese Chemical Society, 45(6), 745-747.
-
Tan, X. (2005). ISOMERIZATION OF LINALOOL TO GERANIOL/NEROL CATALYZED BY VANADIUM COMPLEXES SYSTEM. Semantic Scholar. Available from: [Link]
-
Liu, W., et al. (2023). Synthetic Biology of Terpenoid and Flavonoid Natural Food Additives: Research Progress and Future Challenges. Journal of Agricultural and Food Chemistry, 71(44), 16291-16307. Available from: [Link]
-
Semikolenov, V. A., et al. (2005). Linalool to geraniol/nerol isomerization catalyzed by (RO)3VO complexes: Studies of kinetics and mechanism. ResearchGate. Available from: [Link]
-
Organic Syntheses. geranyl chloride. Available from: [Link]
-
FooDB. Showing Compound this compound (FDB020001). Available from: [Link]
- Google Patents. CN1490292A - The synthetic method of geranyl geraniol.
-
ResearchGate. Esterification of geraniol (A) to produce geranyl butyrate (B), geranyl caproate (C), and geranyl caprylate (D). Available from: [Link]
-
The Good Scents Company. geranyl isovalerate. Available from: [Link]
- Google Patents. CN105906504A - Method for preparing natural geranyl acetate.
-
ResearchGate. (2024). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. Available from: [Link]
-
MDPI. (2023). Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. Available from: [Link]
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available from: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
PubMed. (2015). Erratum to: Solvent-free geranyl oleate production by enzymatic esterification. Available from: [Link]
-
PubMed. (1963). [STUDIES ON THE BACTERIAL DEGRADATION OF ISOPRENOID COMPOUNDS. III. PURIFICATION AND PROPERTIES OF GERANYL CARBOXYLASE]. Available from: [Link]
-
NICNAS. (2017). Simple esters of geraniol and nerol: Human health tier II assessment. Available from: [Link]
-
ResearchGate. (2018). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Available from: [Link]
- Google Patents. CN1434012A - Process for synthesizing geraniol/nerol from linalool.
-
MDPI. (2023). Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. Available from: [Link]
-
IISTE. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]
-
ResearchGate. (2019). Decomposition and rearrangement of linalyl acetate (1): geranyl acetate... Available from: [Link]
Sources
- 1. CN1434012A - Process for synthesizing geraniol/nerol from linalool - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scent.vn [scent.vn]
- 5. This compound, 10402-47-8 [thegoodscentscompany.com]
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- 9. researchgate.net [researchgate.net]
- 10. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 11. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. This compound | C15H26O2 | CID 5365850 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. (E)-Geranyl valerate ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
Navigating the Labyrinth: A Technical Support Guide to Addressing Matrix Effects in the Analysis of Geranyl Valerate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing Geranyl valerate in challenging sample matrices. As a Senior Application Scientist, I understand that achieving accurate and reproducible quantification of this lipophilic ester can be significantly hampered by matrix effects. This resource is structured to provide not only troubleshooting solutions but also a foundational understanding of why these issues occur and how to proactively design robust analytical methods.
Introduction to the Matrix Effect Challenge
This compound, a monoterpene ester with a characteristic fruity aroma, is analyzed in a wide array of complex samples, from biological fluids in pharmacokinetic studies to intricate food and beverage formulations. The inherent complexity of these matrices—comprising a diverse range of endogenous and exogenous components such as salts, lipids, proteins, and sugars—can profoundly interfere with the analytical signal of this compound, a phenomenon known as the matrix effect . This can lead to either signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of your analytical method.[1][2] This guide will equip you with the knowledge and practical strategies to identify, quantify, and mitigate these effects, ensuring the integrity of your analytical data.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to address specific issues you may encounter during the analysis of this compound.
Problem 1: Poor or Inconsistent Analyte Recovery
Q: I'm experiencing low and highly variable recovery of this compound from my plasma/food samples. What could be the cause and how can I fix it?
A: Low and inconsistent recovery is a classic symptom of strong matrix interactions during sample preparation. This compound, being a relatively non-polar ester (XLogP3-AA: 4.8), has a high affinity for lipids and proteins commonly found in biological and food matrices.
Causality: During extraction, this compound can be sequestered by these matrix components, leading to incomplete partitioning into the extraction solvent. The variability often arises from differences in the matrix composition between individual samples (e.g., varying lipid content in plasma from different subjects).
Troubleshooting Protocol:
-
Optimize Sample Pre-treatment:
-
For high-protein matrices (e.g., plasma): Implement a protein precipitation step. A common and effective method is the addition of 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
For high-fat matrices (e.g., dairy, fatty foods): A liquid-liquid extraction (LLE) with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can be effective. Alternatively, a saponification step to hydrolyze triglycerides might be necessary for very high-fat samples, though this must be carefully controlled to avoid hydrolysis of the target analyte.
-
-
Evaluate Different Extraction Techniques:
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than simple LLE. For this compound, a reverse-phase (C18 or C8) sorbent is a good starting point.
-
Protocol:
-
Condition the SPE cartridge with methanol, followed by water.
-
Load the pre-treated sample.
-
Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elute this compound with a stronger organic solvent like acetonitrile or ethyl acetate.
-
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is excellent for a wide range of analytes in complex matrices.[3][4]
-
Protocol:
-
Homogenize the sample with water (if it's a dry matrix).
-
Add acetonitrile and QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously and centrifuge.
-
The supernatant can be directly analyzed or further cleaned up using dispersive SPE (dSPE) with sorbents like C18 to remove remaining non-polar interferences.
-
-
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound, if available, is the gold standard for correcting recovery issues. It will mimic the behavior of the analyte during extraction, and any losses will be compensated for in the final analyte/IS ratio.
Logical Workflow for Optimizing Recovery
Caption: Workflow for troubleshooting poor analyte recovery.
Problem 2: Signal Suppression or Enhancement in LC-MS/MS Analysis
Q: My this compound peak area is significantly lower (or higher) in matrix samples compared to solvent standards, even with good recovery. How do I address this ion suppression/enhancement?
A: This is a direct manifestation of matrix effects at the ionization source of your mass spectrometer. Co-eluting endogenous compounds from the matrix compete with this compound for ionization, leading to a suppressed or, less commonly, enhanced signal.
Causality: In Electrospray Ionization (ESI), the most common ionization technique for this type of analysis, matrix components can alter the droplet formation and solvent evaporation processes, thereby affecting the efficiency of analyte ion formation.
Troubleshooting Protocol:
-
Qualitative Assessment with Post-Column Infusion: This experiment helps to identify regions of ion suppression in your chromatogram.
-
Protocol:
-
Infuse a standard solution of this compound directly into the MS source at a constant flow rate.
-
Inject a blank, extracted matrix sample onto your LC system.
-
Monitor the signal of this compound. Dips in the baseline indicate retention times where matrix components are eluting and causing ion suppression.
-
-
-
Quantitative Assessment of Matrix Factor (MF): This is a requirement by regulatory agencies like the FDA and EMA.
-
Protocol:
-
Prepare two sets of samples:
-
Set A: this compound standard spiked into a post-extracted blank matrix.
-
Set B: this compound standard in a clean solvent.
-
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set A) / (Peak Area in Set B)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 is often considered acceptable.
-
-
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjust your LC gradient to separate this compound from the suppression zones identified by post-column infusion. A longer, shallower gradient can often resolve the analyte from interfering matrix components.
-
Sample Dilution: A simple yet effective strategy. Diluting the final extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this may compromise the limit of quantitation (LOQ).
-
Change Ionization Source: If available, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and can be less susceptible to matrix effects than ESI for certain analytes.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with this compound and experience the same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS will remain constant, leading to accurate quantification.
-
Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in an extracted blank matrix that is representative of your samples. This will ensure that the calibration standards and the samples experience similar matrix effects.
-
Decision Tree for Mitigating Matrix Effects
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in GC-MS analysis of this compound?
A1: In GC-MS, matrix effects are often manifested as "matrix-induced enhancement". This occurs when non-volatile matrix components coat the active sites in the GC inlet liner and the front of the analytical column. These active sites would otherwise adsorb or cause thermal degradation of the analyte. By blocking these sites, the matrix components effectively "protect" the analyte, leading to an enhanced signal compared to a clean solvent standard.[2][5] To mitigate this, using matrix-matched standards or "analyte protectants" (additives that mimic this protective effect) is recommended.
Q2: How do I choose the right sample preparation technique for my specific matrix?
A2: The choice depends on the complexity of the matrix and the required sensitivity of the assay. The table below provides a general guideline.
| Sample Preparation Technique | Principle | Best For | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Biological fluids (plasma, serum). | Fast and simple. | Limited cleanup, significant matrix effects may remain. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Aqueous samples, removing lipids. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, while interferences are washed away. | A wide range of matrices. | Provides excellent cleanup and analyte concentration. | Can be more expensive and requires method development. |
| QuEChERS | A two-step process of salting-out LLE followed by dSPE cleanup. | Complex food and environmental samples. | Fast, easy, and effective for a broad range of analytes. | May not provide as thorough a cleanup as traditional SPE for some matrices. |
| Solid-Phase Microextraction (SPME) | A solvent-free technique where a coated fiber extracts and concentrates volatile and semi-volatile analytes from the sample or its headspace. | Volatile analysis in beverages, environmental samples, and biological fluids.[6] | Solvent-free, simple, and sensitive. | Fiber lifetime can be limited, and it's an equilibrium-based technique. |
Q3: What are the regulatory expectations for matrix effect evaluation?
A3: Regulatory bodies like the FDA and EMA have stringent guidelines for the validation of bioanalytical methods.[7] They require a thorough investigation of matrix effects to ensure that the method is accurate and reproducible across different sources of the biological matrix. For chromatographic methods, this typically involves:
-
Selectivity: Analyzing at least six different blank matrix lots to ensure no interference at the retention time of the analyte and internal standard.
-
Matrix Factor Assessment: Quantitatively determining the matrix factor in these different lots to assess the variability of the matrix effect between individuals or sources. The precision of the matrix factor across the different lots should be within a certain limit (e.g., ≤15% CV).
-
Evaluation of Special Matrices: It is also recommended to investigate matrix effects in hemolyzed and hyperlipidemic plasma samples.[7]
By systematically addressing these potential pitfalls, you can develop a robust and reliable method for the analysis of this compound, ensuring the quality and integrity of your data.
References
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
- Stahnke, H., Kittlaus, S., Kempe, G., & Speer, K. (2012).Matrix effects in pesticide analysis by gas chromatography-mass spectrometry.
-
Agilent Technologies. Solid Phase Microextraction Fundamentals.[Link]
- Trufelli, H., Famiglini, G., & Cappiello, A. (2011).Matrix effect in liquid chromatography–mass spectrometry, a case of study. Analytical and Bioanalytical Chemistry, 400(6), 1645–1655.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation.[Link]
- Poole, C. F. (2007).Matrix-induced response enhancement in gas chromatography.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
- Kataoka, H. (2015).Recent developments and applications of solid-phase microextraction for bioanalysis. Analytical and Bioanalytical Chemistry, 407(1), 155–174.
- Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005).Use of buffering and other means to improve results of pesticide residue analysis in produce.
- Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Annesley, T. M. (2003).Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044.
-
QuEChERS.eu. The QuEChERS Method.[Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Solid-phase microextraction technology for in vitro and in vivo metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Development and validation of novel analytical methodologies for studying analytes of interest in food and environmental matrices [uvadoc.uva.es]
Technical Support Center: Ensuring the Stability of Geranyl Valerate During Storage
Welcome to the Technical Support Center for Geranyl Valerate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the storage and stability of this compound. Our goal is to provide you with the technical knowledge and practical troubleshooting strategies to maintain the integrity of this valuable compound throughout your experiments.
Introduction to this compound Stability
This compound, a monoterpene ester, is prized for its pleasant fruity, pineapple-like aroma and is utilized in the flavor, fragrance, and pharmaceutical industries.[1][2] However, its chemical structure, which includes a reactive ester functional group and unsaturated double bonds in the geranyl moiety, makes it susceptible to degradation over time. Understanding and mitigating these degradation pathways is crucial for ensuring the reproducibility of experiments and the quality of final products. The primary degradation routes of concern are hydrolysis and autoxidation .
This guide will walk you through the common issues encountered during the storage of this compound, provide in-depth explanations of the underlying chemistry, and offer validated protocols to assess and prevent its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed a change in the odor profile of my stored this compound, with a less fruity and more "off" or "rancid" note. What could be the cause?
An alteration in the odor profile is a primary indicator of chemical degradation. The development of off-notes is typically due to one or both of the following degradation pathways:
-
Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.[3][4] This process yields geraniol and valeric acid. While geraniol has a pleasant floral scent, valeric acid is known for its disagreeable, rancid odor, which would account for the "off" note you are detecting.
-
Autoxidation: The two double bonds in the geranyl portion of the molecule are susceptible to oxidation upon exposure to air (oxygen).[5] This process can lead to the formation of a complex mixture of oxidation products, including hydroperoxides, alcohols, aldehydes, and ketones, which can significantly alter the original aroma.[5]
To identify the specific cause, consider the storage conditions. Was the sample exposed to moisture or humid air? Was the container properly sealed? If so, hydrolysis is a likely culprit. If the sample was exposed to air, especially in the presence of light or elevated temperatures, autoxidation is a strong possibility.
Q2: What are the ideal storage conditions to prevent the degradation of this compound?
To minimize both hydrolysis and autoxidation, stringent control of the storage environment is essential. Here are the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly slow down the rates of both hydrolysis and autoxidation.[6] Avoid freezing, as this can cause phase separation or container damage. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing the headspace in the storage container with an inert gas minimizes contact with oxygen, thereby preventing oxidative degradation.[5] |
| Light Exposure | Amber Glass or Opaque Containers | UV and visible light can catalyze oxidative reactions.[7] Storing in containers that block light is crucial for long-term stability. |
| Moisture | Tightly Sealed Containers with Desiccant | To prevent hydrolysis, it is critical to use containers with a secure seal and to store them in a dry environment. The use of a desiccant in secondary containment can provide additional protection.[3] |
| Container Material | Glass or other inert materials | Avoid reactive plastics that may leach impurities or allow for gas exchange. |
Q3: My this compound sample has become slightly yellow over time. Is this a sign of degradation?
Yes, a color change, particularly the development of a yellow tint, is often associated with the formation of oxidation products.[8] While pure this compound is a colorless liquid, the polymeric and various chromophoric compounds that can result from autoxidation can impart a yellowish hue. This color change is often accompanied by an alteration in the odor profile, as discussed in Q1. If you observe a color change, it is advisable to re-analyze the purity of the sample before use.
Q4: How can I analytically determine if my this compound has degraded?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for assessing the purity of this compound and identifying its degradation products.[9][10]
Here is a general workflow for GC-MS analysis:
Caption: Workflow for GC-MS analysis of this compound.
Expected Degradation Products to Monitor:
-
Hydrolysis: Look for the appearance of peaks corresponding to geraniol and valeric acid.
-
Oxidation: The identification of specific oxidation products can be more complex. Look for the appearance of new peaks with molecular weights corresponding to the addition of one or more oxygen atoms to the this compound molecule. Common terpene oxidation products include epoxides, aldehydes, and ketones.
Q5: Can I use antioxidants to prolong the shelf-life of this compound?
Yes, the addition of antioxidants can be an effective strategy to inhibit autoxidation.[11][12] Common antioxidants used in the fragrance and flavor industry include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is very effective at low concentrations (typically 0.01-0.1%).[11][13]
-
Tocopherols (Vitamin E): A natural antioxidant that is also effective in preventing lipid peroxidation.[8][12]
The choice and concentration of antioxidant should be carefully considered based on the intended application of the this compound and any regulatory constraints. It is important to note that antioxidants will not prevent hydrolysis.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol allows for a rapid assessment of the thermal stability of this compound.
Objective: To evaluate the impact of elevated temperature on the degradation of this compound over a shortened timeframe.
Materials:
-
This compound sample
-
Amber glass vials with screw caps
-
Oven capable of maintaining a constant temperature (e.g., 40°C ± 2°C)
-
GC-MS for analysis
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Aliquot the this compound sample into several amber glass vials.
-
For each vial, flush the headspace with an inert gas before tightly sealing the cap.
-
Place the vials in an oven maintained at a constant elevated temperature (e.g., 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Prepare the sample for GC-MS analysis as per the workflow described in Q4.
-
Analyze the sample by GC-MS to quantify the remaining this compound and identify any degradation products.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Protocol 2: Photostability Testing
This protocol is designed to assess the impact of light exposure on the stability of this compound, following principles outlined in OECD guidelines.[3][7]
Objective: To determine the susceptibility of this compound to photodegradation.
Materials:
-
This compound sample
-
UV-transparent vials (e.g., quartz)
-
Amber glass vials (as a control)
-
A controlled light source capable of emitting UV and visible light (photostability chamber)
-
GC-MS for analysis
Procedure:
-
Aliquot the this compound sample into both UV-transparent and amber glass vials.
-
Seal the vials, leaving an air headspace to simulate real-world conditions where inert gas blanketing may not be perfect.
-
Place both sets of vials in the photostability chamber.
-
Expose the samples to a controlled dose of UV and visible light.
-
At specific time intervals, remove a UV-transparent vial and an amber glass vial (control).
-
Prepare the samples for GC-MS analysis.
-
Analyze the samples by GC-MS and compare the degradation in the light-exposed samples to the control samples.
Understanding the Degradation Pathways
To effectively troubleshoot and prevent the degradation of this compound, a deeper understanding of the chemical mechanisms is beneficial.
Caption: Primary degradation pathways of this compound.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
- Bhatia, S. P., et al. (2008). Safety assessment of fragrance ingredients. RIFM.
-
Gauntlett, T. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. Retrieved from [Link]
- Google Patents. (1996). Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes.
-
Lansdown, A. R. (2002). Hydrolytic stability of synthetic ester lubricants. ResearchGate. Retrieved from [Link]
-
BTSA. (n.d.). Enhancing fragrance stability in soap with natural antioxidants. Retrieved from [Link]
-
Suayan, K. (2023, February 20). BHT - butylated hydroxytoluene. Retrieved from [Link]
- Yip, Y. W., & Po, A. L. (1979). The stability of betamethasone-17-valerate in semi-solid bases. Journal of Pharmacy and Pharmacology, 31(6), 400-402.
-
J&D Chemical. (2025, September 26). Hydrolytic Stability of Ester Oils. Retrieved from [Link]
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Realize Beauty. (2020, January 20). Essential Oil Encapsulation and what it can do for you. Retrieved from [Link]
- Catanzaro, I., et al. (2011). Biological effects and photodegradation by TiO(2) of terpenes present in industrial wastewater.
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PerfumersWorld. (n.d.). Butylated Hydroxytoluene (BHT) antioxidant. Retrieved from [Link]
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Lazzari, M., et al. (2018). Photodegradation pathways of vinyl terpene in sandarac varnishes. ResearchGate. Retrieved from [Link]
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Yip, Y. W., & Po, A. L. (1979). The stability of betamethasone-17-valerate in semi-solid bases. PubMed. Retrieved from [Link]
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Bundgaard, H., & Hoelgaard, A. (1982). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. PubMed Central. Retrieved from [Link]
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O'Connor, C. J., & O'Brien, M. (2016). Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolytic stability of different ester structures. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound this compound (FDB020001). Retrieved from [Link]
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Vávrová, K., et al. (2019). Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers. PubMed. Retrieved from [Link]
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Revive Essential Oils. (2025, February 4). GC/MS Report. Retrieved from [Link]
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de Oliveira, D. G., et al. (2026, January 3). Assessing the Role of Molecular Sieves in Continuous Enzymatic Synthesis of Geranyl Acetate. ResearchGate. Retrieved from [Link]
- Chen, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 843.
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Nguyen, T. H., et al. (2025, November 24). Effect of Storage Conditions on the Chemical Composition of Vietnamese Clove (Syzygium aromaticum) Essential Oil. ResearchGate. Retrieved from [Link]
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Frontiers. (2025, August 7). Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. ResearchGate. Retrieved from [Link]
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MDPI. (2023). Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. Retrieved from [Link]
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Technical Support Center: Enhancing the Solubility of Geranyl Valerate for Biological Assays
Welcome to the technical support guide for Geranyl valerate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of this compound in biological assays. Our goal is to provide you with the necessary technical insights and practical methodologies to ensure the successful and reproducible use of this compound in your experiments.
Introduction: The Challenge of this compound Solubility
This compound is a lipophilic ester with promising applications in various biological fields. However, its utility is often hampered by its poor aqueous solubility. It is classified as practically insoluble to insoluble in water[1][2]. This characteristic can lead to significant experimental challenges, including compound precipitation, inaccurate concentration measurements, and unreliable assay results.
The high lipophilicity of this compound is quantitatively described by its LogP value (the logarithm of its partition coefficient between octanol and water), which is estimated to be between 4.8 and 5.7[1][3]. This indicates a strong preference for non-polar environments and explains its low solubility in aqueous buffers and cell culture media. This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of this compound.
Q1: What is the best initial solvent for dissolving this compound?
A1: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO)[4][5]. This compound is also highly soluble in other organic solvents like ethanol[1][2]. However, DMSO is a powerful aprotic solvent capable of dissolving many hydrophobic compounds and is widely used in cell-based assays[4][6]. Always start by preparing a high-concentration stock solution (e.g., 10-100 mM) in pure DMSO. This minimizes the amount of organic solvent introduced into your final assay medium.
Q2: My this compound precipitated when I added my DMSO stock to the aqueous assay buffer. Why did this happen and how can I fix it?
A2: This is a common issue known as "crashing out." It occurs when the highly lipophilic compound, stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility is exceeded.
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration in the assay may be too high. Determine the maximum achievable concentration by performing a serial dilution of your stock into the assay buffer and visually inspecting for precipitation.
-
Modify Dilution Technique: Instead of adding the stock solution directly to the full volume of buffer, try a stepwise dilution. Add the DMSO stock to a small volume of buffer while vortexing or sonicating, and then slowly add this mixture to the remaining buffer volume with continuous agitation[7]. This avoids localized high concentrations that can initiate precipitation.
-
Warm the Buffer: Gently warming the assay buffer (e.g., to 37°C) can sometimes increase the solubility of the compound, but be mindful of the temperature stability of other components in your assay.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity[4][8]. Some robust cell lines might tolerate up to 1%, while sensitive cells, such as primary cultures, may show stress at concentrations as low as 0.1%[4][8]. It is crucial to run a vehicle control experiment where you treat your cells with the same final concentration of DMSO that you will use for your this compound treatment to assess its baseline effect[9].
Q4: Are there alternatives to DMSO?
A4: Yes. If DMSO proves to be toxic or interferes with your assay, you can consider ethanol. This compound is soluble in ethanol[1][2]. However, ethanol can also be cytotoxic and may be more volatile. Other options, which involve more advanced formulation strategies, are discussed in the troubleshooting section and include surfactants like Tween® 80 or the use of cyclodextrins.
In-Depth Troubleshooting & Advanced Solubilization Strategies
When standard dissolution in DMSO fails, a more systematic approach is required. The following guide provides advanced strategies to enhance the aqueous solubility of this compound.
Decision-Making Workflow for Solubilization
The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for solubilizing this compound.
Strategy 1: Co-Solvent Systems
A co-solvent system involves using a water-miscible organic solvent in combination with your primary solvent (like DMSO) to increase the overall solvent capacity of the aqueous medium[10].
Causality: By adding a co-solvent, you create a final medium that is less polar than water alone, which can better accommodate lipophilic molecules like this compound, thereby preventing precipitation.
Protocol: Preparing this compound with a Co-solvent
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a separate sterile tube, prepare your assay medium containing a small percentage of a co-solvent. Polyethylene glycol 400 (PEG-400) is a common choice. Start with 1-5% PEG-400 in your final medium.
-
Slowly add the DMSO stock solution to the medium containing the co-solvent while vortexing.
-
Crucial Control: Ensure you run a parallel vehicle control containing the same final concentrations of both DMSO and the co-solvent to account for any effects of the solvent mixture on your biological system.
Strategy 2: Utilizing Surfactants
Surfactants, or surface-active agents, are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate lipophilic compounds, effectively solubilizing them[10][11].
Causality: Non-ionic surfactants like Polysorbate 80 (Tween® 80) are biocompatible and can sequester this compound within their micellar cores, preventing it from crashing out of the solution[12][13]. Tween® 80 is often preferred for oil-in-water emulsions due to its lipid solubility characteristics[13].
Protocol: Solubilization with Tween® 80
-
Prepare a concentrated stock of Tween® 80 (e.g., 10% w/v) in water.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
To this, add an equal or double molar ratio of the Tween® 80 solution.
-
Mix thoroughly by vortexing. You should have a clear solution.
-
Slowly dilute this mixture into your final assay buffer with constant agitation. The final concentration of Tween® 80 should ideally be kept low (e.g., 0.01% - 0.1%)[14].
-
Crucial Control: Always include a vehicle control with DMSO and the final concentration of Tween® 80, as surfactants can have biological activities of their own[15][16].
Strategy 3: Encapsulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity[17][18][19]. This structure allows them to encapsulate hydrophobic "guest" molecules, like this compound, forming an inclusion complex that is water-soluble[17][18].
Causality: The cyclodextrin acts as a carrier molecule, shielding the lipophilic this compound from the aqueous environment, thereby dramatically increasing its apparent solubility[19][20]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin[20].
Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gentle warming and stirring may be required to fully dissolve it.
-
Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the this compound stock solution to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for at least 1-4 hours (or overnight) to facilitate the formation of the inclusion complex.
-
The resulting solution can then be sterile-filtered and diluted as needed for the assay.
-
Crucial Control: A vehicle control containing the same final concentration of HP-β-CD is mandatory.
Summary of Solubilization Methods
| Method | Principle | Recommended Starting Conc. | Pros | Cons & Considerations |
| DMSO | Organic Solvent | < 0.5% final concentration[4][8] | Simple, effective for many compounds. | Potential for cytotoxicity at >0.5%[6][9], can induce cell differentiation[21]. |
| Co-solvents (e.g., PEG-400) | Increases solvent capacity of aqueous media. | 1-5% in final media | Can improve solubility for moderately lipophilic compounds. | Requires vehicle control for the solvent blend. |
| Surfactants (e.g., Tween® 80) | Micellar encapsulation. | 0.01 - 0.1% final concentration[14] | Highly effective for very hydrophobic compounds. | Can have intrinsic biological activity[15][16], may interfere with some assays. |
| Cyclodextrins (e.g., HP-β-CD) | Inclusion complex formation[17][19]. | 1-5% in final media | High solubilizing capacity, generally low toxicity[20]. | More complex preparation, requires optimization of drug:CD ratio. |
Experimental Workflow for Stock Preparation and Dilution
The following diagram details the step-by-step process for preparing and diluting a lipophilic compound for a cell-based assay.
Caption: Workflow for preparing this compound working solutions.
References
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- This compound CAS#: 10402-47-8. (n.d.). ChemicalBook.
- This compound [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate. (n.d.). The Good Scents Company.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
- What's the Difference Between Tween 20 and Tween 80?. (2020). G-Biosciences.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies.
- Until what percentage does DMSO remain not toxic to cells.?. (2015). ResearchGate.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
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- RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. (2023). ScienceDirect.
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- Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy.
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Minimizing by-product formation in Geranyl valerate synthesis
Welcome to the technical support guide for the synthesis of Geranyl Valerate. This resource is designed for researchers, chemists, and drug development professionals dedicated to achieving high purity and yield in their esterification reactions. This compound, a valuable monoterpene ester, is prized for its soft, floral-fruity aroma in the fragrance and flavor industries.[1] However, the structural complexity of its precursor, geraniol, presents unique challenges in controlling side reactions.
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms that lead to common impurities. By understanding the "why," you can more effectively troubleshoot and optimize your synthesis, minimizing by-product formation and ensuring the integrity of your final product.
Section 1: Troubleshooting Isomeric Impurities
The most common challenge in geraniol-based synthesis is managing the reactivity of the terpene backbone. Acidic conditions or high temperatures can induce a cascade of unwanted side reactions, primarily isomerization and cyclization.
Q1: My GC-MS analysis shows significant contamination with linalool, nerol, and/or α-terpineol. What is causing this, and how can I prevent it?
Root Cause Analysis:
This impurity profile is a classic signature of carbocation-mediated rearrangement of the geraniol backbone. Geraniol, an allylic alcohol, is prone to isomerization under acidic conditions. The protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of the geranyl cation. This cation is in equilibrium with the linalyl cation, which can then be quenched by water or another nucleophile to form linalool or cyclize to form α-terpineol.[2][3] Nerol is the cis-isomer of geraniol and can also be formed through these rearrangements.[4]
Caption: A logical workflow for identifying and mitigating by-product formation.
References
-
Srivastava, V., et al. (2011). γ-irradiation: A simple route for isomerization of geraniol into nerol and linalool. ResearchGate.
-
Li, T., & Li, J. (1998). Ferric Chloride Catalyzed Isomerization and Cyclization of Geraniol, Linalool and Nerol. J. Chin. Chem. Soc., 45, 841-843.
-
Lüddeke, F., et al. (2016). Linalool isomerase, a membrane-anchored enzyme in the anaerobic monoterpene degradation in Thauera linaloolentis 47Lol. BMC Microbiology, 16(1), 35.
-
Wikipedia contributors. (n.d.). Linalool. Wikipedia.
-
Fajdek-Bieda, A., et al. (2020). Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum. Molecules, 25(22), 5371.
-
Tan, H. Q., et al. (2019). Simplified schematic diagram on geraniol degradation pathway. ResearchGate.
-
Lüddeke, F., et al. (2012). Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans. Applied and Environmental Microbiology, 78(7), 2128-2136.
-
dos Santos, J. C., et al. (2023). Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse. RSC Advances, 13(28), 19355-19366.
-
Onishi, N., et al. (2017). Heterologous expression of geraniol dehydrogenase for identifying the metabolic pathways involved in the biotransformation of citral by Acinetobacter sp. Tol 5. Taylor & Francis Online, 48(1), 1-8.
-
ChemicalBook. (n.d.). GERANYL ISOVALERATE synthesis. ChemicalBook.
-
Eawag. (2006). Geraniol Degradation Pathway. Eawag-BBD.
-
Bhavsar, P., & Yadav, G. D. (2019). Synthesis of geranyl acetate by transesterification of geraniol with ethyl acetate over Candida antarctica lipase as catalyst in solvent-free system. ResearchGate.
-
Lüddeke, F., et al. (2012). Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans. Applied and Environmental Microbiology, 78(7), 2128-2136.
-
Salvi, H., et al. (2018). Synthesis of Geraniol Esters in a Continuous-Flow Packed-Bed Reactor of Immobilized Lipase: Optimization of Process Parameters and Kinetic Modeling. Applied Biochemistry and Biotechnology, 184(2), 526-542.
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company.
-
de Oliveira, B. G., et al. (2023). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega, 8(34), 30739-30748.
-
Remonatto, D., et al. (2022). Enzymatic synthesis of geranyl acetate in batch and fed-batch reactors and evaluation of its larvicidal activity against Rhipicephalus (Boophilus) microplus. Process Biochemistry, 119, 287-300.
-
Wikipedia contributors. (n.d.). Transesterification. Wikipedia.
-
Chen, W., et al. (2022). Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion. Metabolites, 12(11), 1083.
-
Xiong, J., et al. (2014). Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics. ResearchGate.
-
Zeferino, R. S., et al. (2021). Synthesis of Geranyl Acetate by Esterification of Geraniol with Acetic Anhydride Through Heterogeneous Catalysis Using Ion Exchange Resin. ResearchGate.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Elghonemy, M. M., et al. (2021). Esterification of geraniol (A) to produce geranyl butyrate (B), geranyl caproate (C), and geranyl caprylate (D). ResearchGate.
-
Scent.vn. (n.d.). This compound (CAS 10402-47-8). Scent.vn.
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Technical Support Center: Method Development for the Chiral Separation of Geranyl Valerate Enantiomers
A Note from the Senior Application Scientist: The successful separation of enantiomers is a critical task in the pharmaceutical, flavor, and fragrance industries, where the biological activity of a molecule can be stereospecific. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for developing robust chiral separation methods.
It is important to note that while geranyl valerate, in its most common form, is an achiral molecule due to the absence of a stereocenter, this guide will proceed under the assumption that a chiral analog or derivative is the subject of analysis.[1] The principles and troubleshooting strategies outlined herein are broadly applicable to the chiral separation of ester compounds and other small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral chromatography?
Chiral chromatography separates enantiomers—molecules that are non-superimposable mirror images of each other.[2] Since enantiomers have identical physical properties in an achiral environment (e.g., boiling point, solubility), separation requires the introduction of another chiral entity.[2] This is achieved by using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where one enantiomer can interact more strongly or form a more stable transient diastereomeric complex than the other, leading to different retention times and thus, separation.[2][3]
Q2: Which chromatographic technique should I start with: HPLC, GC, or SFC?
The choice of technique depends on the physicochemical properties of your analyte, such as volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): The most common and versatile technique. It can be run in multiple modes (Normal Phase, Reversed-Phase, Polar Organic) and is compatible with a vast library of commercially available CSPs.[4][5] It is the recommended starting point for non-volatile compounds like this compound derivatives.
-
Gas Chromatography (GC): Suitable only for volatile and thermally stable compounds. Chiral GC columns, often incorporating cyclodextrin derivatives, are effective but less versatile than HPLC columns.[6][7] Given the relatively high boiling point of this compound, GC may require high temperatures that could risk sample degradation.
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative that uses supercritical CO2 as the primary mobile phase.[8][9] SFC often provides faster separations and higher efficiency than HPLC.[9][10] It exhibits unique selectivity and is an excellent orthogonal screening technique if HPLC methods fail.[11][12]
Q3: How do I select the right Chiral Stationary Phase (CSP)?
There is no universal CSP, and selection is often empirical.[5] The most effective approach is to perform a column screening study. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most widely used and should be the primary screen as they can resolve a broad range of chiral compounds.[3][13]
A recommended screening strategy is outlined in the table below.
| Screening Phase | Recommended CSPs (Examples) | Rationale |
| Primary Screen | Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-methylbenzoate) | These polysaccharide phases offer broad enantioselectivity for a wide range of compounds and can be used in multiple mobile phase modes.[13][14] |
| Secondary Screen | Pirkle-type (e.g., Whelk-O 1), Cyclodextrin-based, Macrocyclic glycopeptide | These offer different chiral recognition mechanisms. Pirkle phases are good for molecules with π-acidic or π-basic groups.[3] Cyclodextrins work via an inclusion complex mechanism.[4][13] |
Q4: What are the best starting conditions for a screen?
For a this compound-type molecule (an ester), Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) are often the most successful modes. A systematic screening approach is crucial.[15]
| Mode | Mobile Phase System | Typical Starting Conditions | Notes |
| Normal Phase (NP) HPLC | Heptane/Alcohol (e.g., Isopropanol or Ethanol) | 90/10 Heptane/IPA | The alcohol acts as the polar modifier. Its concentration can be adjusted to optimize retention.[14] |
| Reversed-Phase (RP) HPLC | Acetonitrile/Water or Methanol/Water | 50/50 ACN/Water with 0.1% Formic Acid | RP is generally less successful for esters but should be included in a comprehensive screen. Additives are often necessary.[13] |
| Supercritical Fluid (SFC) | CO2/Modifier (e.g., Methanol or Ethanol) | 85/15 CO2/Methanol with 0.1% basic additive (if needed) | SFC is highly efficient and fast. The choice of co-solvent and additive can dramatically alter selectivity.[10][11] |
Q5: When should I consider derivatizing my analyte?
Derivatization is a strategy used to enhance chiral recognition when the parent molecule lacks the necessary functional groups for strong interaction with the CSP.[13][16] For an ester like this compound, derivatization is typically not the first approach. However, if screening fails, converting the ester to a corresponding amide or introducing a group capable of strong hydrogen bonding or π-π interactions could be considered. This is an indirect method that forms diastereomers, which can then be separated on a standard achiral column.[4]
Troubleshooting Guide
This section addresses specific problems encountered during method development.
Workflow for Chiral Method Development
The following diagram illustrates a logical workflow from initial screening to final method optimization.
Caption: Decision tree for troubleshooting a lack of separation.
Detailed Solutions:
-
Change the Mobile Phase Composition: Selectivity is highly dependent on the mobile phase. [15] * In Normal Phase: Switch the alcohol modifier (e.g., from isopropanol to ethanol). The change in hydrogen bonding characteristics can significantly impact selectivity.
-
Add an Additive: For neutral compounds like esters, this is less common but can still be effective. For acidic or basic analytes, adding a small amount (0.1%) of a corresponding acidic (trifluoroacetic acid) or basic (diethylamine) modifier is critical. [17]2. Switch to an Orthogonal Method: If adjustments in one mode fail, a complete change is needed.
-
Change Chromatographic Mode: If you started in Normal Phase HPLC, screen the same columns in SFC. The properties of supercritical CO2 create a different environment that may enable separation. [10][11] * Change the CSP: Move to a secondary screen with a CSP that operates on a different recognition mechanism (e.g., from a polysaccharide to a Pirkle-type or cyclodextrin-based column). [3][13]
-
Problem: Poor resolution (peaks are not baseline separated, Rs < 1.5).
You have found a promising condition, but it needs improvement. Resolution is a function of efficiency (N), selectivity (α), and retention (k). Selectivity is the most powerful factor to adjust. [15] Solutions:
-
Optimize Mobile Phase Selectivity (α):
-
Fine-tune the ratio of your strong/weak solvents (e.g., in NP, adjust the Heptane/IPA ratio from 90/10 to 95/5 or 85/15).
-
Change the modifier itself, as even small structural differences (e.g., ethanol vs. propanol) can alter the shape of the "chiral pockets" in polysaccharide CSPs. [3]2. Adjust Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.
-
Lowering the temperature often increases interaction stability, leading to higher retention and improved resolution. Try running the column at 15°C or 25°C instead of 40°C.
-
Increasing the temperature can sometimes improve peak shape and efficiency, but may decrease selectivity. The effect must be determined empirically. [15]3. Increase Efficiency (N):
-
Reduce the Flow Rate: This gives more time for interactions to occur, often leading to sharper peaks and better resolution.
-
Ensure the System is Optimized: Check for excessive dead volume in tubing and connections.
-
Problem: Poor peak shape (tailing or fronting).
Poor peak shape can compromise resolution and quantification.
Solutions:
-
Check Sample Solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion upon injection. [18]2. Address Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the silica support of the CSP. Adding a mobile phase additive (even for a neutral compound) can sometimes passivate these active sites.
-
Rule out Column Contamination or Damage:
-
A partially blocked inlet frit can cause peak splitting or tailing. Try back-flushing the column (if permitted by the manufacturer's instructions). [18] * Strongly retained impurities from previous injections can build up at the column head. Develop a robust column washing procedure after each analytical sequence. [19]
-
Problem: Irreproducible retention times and/or resolution.
Robustness is key for a validated method. Fluctuations point to an unstable system or method.
Solutions:
-
Ensure Proper Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition. [17]Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
Check for "Memory Effects": This is particularly problematic when switching between methods that use acidic and basic additives. Traces of an additive can remain on the column or in the HPLC system and affect subsequent analyses for a surprisingly long time. [17]Dedicate columns to specific additive types or perform extensive system and column flushes when switching.
-
Control Temperature: Use a column thermostat. Even ambient temperature fluctuations in the lab can cause retention times to drift.
-
Mobile Phase Preparation: Ensure mobile phases are prepared fresh and accurately. If using a multi-component mobile phase, ensure it is well-mixed and does not change composition over time due to differential evaporation.
Problem: Rapid loss of column performance or high backpressure.
Chiral columns, especially coated polysaccharide types, are expensive and can be sensitive. [19]Protecting your investment is crucial.
Solutions:
-
Solvent Compatibility: NEVER use incompatible solvents with coated CSPs. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) can dissolve the chiral polymer, irreversibly damaging the column. [18][19]Always check the manufacturer's instructions for allowed solvents. Immobilized CSPs are much more robust and can tolerate a wider range of solvents.
-
Sample Preparation: Filter all samples through a 0.22 or 0.45 µm filter before injection to prevent particulates from blocking the column frit. Perform a sample cleanup (e.g., Solid Phase Extraction) if the matrix is complex. [18]3. High Backpressure: This is often caused by a blocked inlet frit from sample precipitation or particulates. [18] * First, try reversing the column (disconnect from the detector) and flushing at a low flow rate with a strong, compatible solvent.
-
If this fails, the frit may need to be replaced, though this carries a risk of disturbing the packed bed. [18]4. Column Storage: Always store the column according to the manufacturer's guidelines, typically in a pure alcohol or a hexane/alcohol mixture. Never store a column with buffered or additive-containing mobile phases.
-
References
- Vertex AI Search. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
- Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- GSRS. (n.d.). This compound.
- ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- PubMed. (2012, August 10). Preparative enantioseparations using supercritical fluid chromatography.
- Wikipedia. (n.d.). Chiral resolution.
- PubMed. (2001, January 12). Separation of enantiomers by gas chromatography.
- PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- ScienceDirect. (n.d.). Chiral Drug Separation.
- PubMed. (n.d.). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
- LCGC International. (2022, April 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
- LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. gcms.cz [gcms.cz]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative enantioseparations using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
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- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Stability of Geranyl Valerate in Formulations
Welcome to the Technical Support Center dedicated to enhancing the stability of Geranyl valerate in your research and development formulations. This compound, a valuable terpene ester known for its pleasant fruity, rosy aroma, presents unique stability challenges that can impact the efficacy, shelf-life, and sensory profile of your final product.[1][2][3] This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth, actionable strategies to overcome these challenges.
Our approach is grounded in scientific principles and practical laboratory experience. We will explore the root causes of this compound degradation and provide validated protocols and troubleshooting guides to help you build robust and stable formulations.
Understanding the Instability of this compound
This compound's chemical structure, an ester of geraniol (a terpene alcohol) and valeric acid, contains functionalities that are susceptible to degradation.[4] The primary pathways of degradation are:
-
Hydrolysis: The ester linkage in this compound can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield geraniol and valeric acid.[5] This leads to a loss of the desired fragrance and the potential for pH shifts in the formulation.[6]
-
Oxidation: The two double bonds within the geranyl moiety are vulnerable to oxidation.[6] This process can be initiated by exposure to oxygen, light, heat, and trace metal ions, resulting in the formation of off-odors, discoloration, and a loss of active ingredient.[6]
The following diagram illustrates these primary degradation pathways:
Caption: Degradation of this compound via hydrolysis and oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound degradation in my formulation?
You may observe several indicators of instability:
-
Olfactory Changes: A shift from the characteristic sweet, fruity aroma to a sour or vinegary note, which can be attributed to the formation of valeric acid from hydrolysis.[6]
-
Visual Changes: Discoloration, such as yellowing or browning, often points to the formation of oxidation byproducts.[6]
-
Physical Instability: In emulsion-based formulations, you might see phase separation or precipitation as the degradation products can alter the interfacial properties.[6]
-
pH Shift: The generation of valeric acid will lead to a decrease in the pH of an aqueous formulation.[6]
Q2: At what pH is this compound most stable?
Ester hydrolysis is catalyzed by both acids and bases.[5][7] Therefore, maintaining a pH in the neutral to slightly acidic range (typically pH 5-7) is generally recommended to minimize the rate of hydrolysis.[6] It is crucial to perform pH-stability studies for your specific formulation to determine the optimal pH.
Q3: Can I use heat to dissolve this compound in my formulation?
While gentle heating can aid in dissolution, prolonged exposure to high temperatures should be avoided. Heat can accelerate both hydrolysis and oxidation reactions, leading to significant degradation.[5][6] If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid loss of fragrance and development of a sour odor. | Hydrolysis of this compound.[6] | 1. Measure pH: A decrease in pH confirms acid formation. 2. Analytical Confirmation: Use HPLC or GC-MS to detect the presence of geraniol and valeric acid. 3. Reformulate with a Buffer: Incorporate a suitable buffer system (e.g., citrate, phosphate) to maintain the optimal pH.[7] |
| Formulation is turning yellow or brown over time. | Oxidation of the geranyl moiety.[6] | 1. Protect from Light and Air: Store the formulation in airtight, opaque containers.[6] Consider manufacturing under an inert atmosphere (e.g., nitrogen). 2. Add Antioxidants: Incorporate antioxidants such as BHT, BHA, or tocopherol to scavenge free radicals.[8] 3. Include a Chelating Agent: Add EDTA to bind trace metal ions that can catalyze oxidation.[9][10] |
| Inconsistent results in stability studies. | Analytical method not stability-indicating or poor control of environmental factors. | 1. Method Validation: Ensure your analytical method (e.g., HPLC) can separate this compound from its key degradation products.[6] 2. Controlled Environment: Conduct stability studies in calibrated chambers with tight control over temperature, humidity, and light exposure. 3. Use Controls: Always include control samples (unstressed) and blanks (formulation without this compound) in your analysis.[6] |
Experimental Protocols
Protocol 1: Screening of Antioxidants for this compound Stabilization
Objective: To determine the most effective antioxidant for preventing the oxidative degradation of this compound in a model formulation.
Materials:
-
This compound
-
Formulation base (e.g., a simple oil-in-water emulsion)
-
Antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tocopherol (Vitamin E)
-
Chelating agent: Disodium EDTA
-
HPLC or GC-MS system with a suitable column for separation
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of each antioxidant in a suitable solvent.
-
Formulation Preparation:
-
Prepare a control formulation containing this compound without any antioxidant.
-
Prepare test formulations, each containing this compound and one of the selected antioxidants at a predetermined concentration (e.g., 0.1% w/w).
-
Prepare a formulation containing this compound, an antioxidant, and EDTA (e.g., 0.05% w/w).
-
-
Stability Study:
-
Divide each formulation into two sets of samples.
-
Store one set under ambient conditions (e.g., 25°C/60% RH) and the other under accelerated conditions (e.g., 40°C/75% RH).
-
Protect all samples from light.
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw an aliquot from each sample.
-
Assay the concentration of this compound using a validated HPLC or GC-MS method.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each formulation.
-
The formulation showing the least degradation over time contains the most effective antioxidant for your system.
-
Antioxidant Screening Workflow:
Caption: A stepwise workflow for screening antioxidant efficacy.
Protocol 2: Encapsulation of this compound in Cyclodextrins
Objective: To enhance the stability of this compound in aqueous formulations through encapsulation in β-cyclodextrin. Encapsulation can protect the molecule from hydrolysis and oxidation.[11][12]
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Preparation of β-cyclodextrin Solution: Dissolve a known amount of β-cyclodextrin in deionized water with gentle heating and stirring to form a saturated solution.
-
Addition of this compound: Slowly add this compound to the β-cyclodextrin solution while stirring vigorously. The molar ratio of this compound to β-cyclodextrin should be optimized (a 1:1 ratio is a good starting point).
-
Complex Formation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Isolation of the Complex:
-
Cool the solution in an ice bath to precipitate the complex.
-
Filter the precipitate and wash it with a small amount of cold deionized water.
-
-
Drying: Freeze-dry the collected solid to obtain a fine powder of the this compound-β-cyclodextrin inclusion complex.
-
Confirmation of Encapsulation: Use techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.
-
Stability Testing: Incorporate the encapsulated this compound into your aqueous formulation and perform stability studies as described in Protocol 1, comparing it to a formulation with unencapsulated this compound.
Data Summary Table
The following table provides a hypothetical example of stability data that could be generated from the antioxidant screening protocol.
| Formulation | Initial Concentration (% w/w) | Concentration after 4 Weeks at 40°C (% w/w) | % Remaining |
| Control (No Antioxidant) | 1.00 | 0.65 | 65% |
| + 0.1% BHT | 1.00 | 0.88 | 88% |
| + 0.1% Tocopherol | 1.00 | 0.92 | 92% |
| + 0.1% Tocopherol + 0.05% EDTA | 1.00 | 0.97 | 97% |
This data suggests that Tocopherol in combination with EDTA is the most effective stabilization strategy in this hypothetical scenario.
Concluding Remarks
The stability of this compound in formulations is a multifaceted challenge that requires a systematic and informed approach. By understanding the degradation pathways and implementing targeted stabilization strategies such as pH control, antioxidant addition, and encapsulation, you can significantly improve the shelf-life and performance of your products. We encourage you to use this guide as a starting point for your formulation development and to adapt these protocols to your specific needs.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS 10402-47-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
PharmaInfo. (2021). Strategies to Improve Stability of Essential Oils. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB020001). Retrieved from [Link]
-
Salehi, B., et al. (2023). Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability. Pharmaceuticals, 16(6), 881. Retrieved from [Link]
-
PubMed. (2018). Encapsulation of geranyl cinnamate in polycaprolactone nanoparticles. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]
-
ResearchGate. (2021). Simplified schematic diagram on geraniol degradation pathway. Retrieved from [Link]
-
MDPI. (2007). Antioxidant Activity of a New Aromatic Geranyl Derivative of the Resinous Exudates from Heliotropium glutinosum Phil. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers. Retrieved from [Link]
-
RIFM. (2023). RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. Retrieved from [Link]
-
Mangeon, C., et al. (2021). Plasticization of poly(3-hydroxybutyrate) with biobased terpenoid esters of geraniol. Polymer Degradation and Stability, 188, 109571. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. Retrieved from [Link]
-
Frontiers. (2022). Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Retrieved from [Link]
-
ResearchGate. (2007). Antioxidant Activity of a New Aromatic Geranyl Derivative of the Resinous Exudates from Heliotropium glutinosum Phil. Retrieved from [Link]
-
ResearchGate. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Retrieved from [Link]
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- 8. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of Geranyl Valerate and Its Analogs
For researchers and drug development professionals, the exploration of natural compounds as novel antimicrobial agents is a critical frontier in combating infectious diseases. Terpenoids, particularly esters of geraniol, have emerged as promising candidates due to their inherent lipophilicity and ability to disrupt microbial membranes.[1] This guide provides a comprehensive framework for a comparative study of the antimicrobial efficacy of Geranyl Valerate and its structural analogs. While direct comparative data for this compound is limited in current literature, this document outlines the scientific rationale and detailed experimental protocols necessary to conduct such a study, empowering researchers to generate robust and comparable data.
Introduction: The Rationale for Comparing Geranyl Esters
Geraniol, a naturally occurring acyclic monoterpene alcohol, is well-documented for its broad-spectrum antimicrobial properties.[2][3][4] Its efficacy, however, can be modulated through esterification. The addition of an acyl group to form a geranyl ester, such as this compound, alters the molecule's physicochemical properties, including its lipophilicity, size, and stereochemistry. These modifications can significantly impact its ability to penetrate microbial cell walls and disrupt membrane integrity, potentially enhancing its antimicrobial potency and spectrum of activity.[5]
The central hypothesis of this proposed study is that the length and branching of the acyl chain in geranyl esters directly influence their antimicrobial efficacy. By systematically comparing this compound (a five-carbon straight chain ester) with its analogs—Geranyl Propionate (C3), Geranyl Butyrate (C4), and Geranyl Isovalerate (C5, branched)—we can elucidate structure-activity relationships that are crucial for the rational design of new antimicrobial agents.
Selected Compounds for Comparative Analysis:
| Compound Name | Structure of Acyl Group | Rationale for Inclusion |
| Geraniol | -OH (alcohol) | Parent compound, baseline for activity. |
| Geranyl Propionate | C3H5O (Propionyl) | Shorter straight-chain analog.[6] |
| Geranyl Butyrate | C4H7O (Butyryl) | Intermediate straight-chain analog.[7] |
| This compound | C5H9O (Valeryl) | The primary compound of interest. |
| Geranyl Isovalerate | C5H9O (Isovaleryl) | Branched-chain isomer of the valerate group.[8] |
The Molecular Mechanism: How Terpenoid Esters Exert Antimicrobial Action
The primary mechanism of action for terpenoids and their esters is the disruption of the microbial cell membrane.[9] Their lipophilic nature allows them to partition into the lipid bilayer of bacterial and fungal cell membranes.[1] This intercalation leads to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components like ions and ATP.[2][5]
The hydroxyl group of geraniol is critical for its activity.[8] Esterification modifies this functional group, and the nature of the ester chain can fine-tune the molecule's interaction with the membrane. It is hypothesized that an optimal lipophilicity exists for maximal membrane disruption; a chain that is too short may not effectively integrate into the lipid bilayer, while one that is excessively long might hinder its passage to the membrane.
Sources
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- 8. Frontiers | Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells [frontiersin.org]
- 9. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse [sfera.unife.it]
Cross-Validation of GC-MS and NMR for the Unambiguous Identification of Geranyl Valerate
In the realm of flavor and fragrance chemistry, as well as in the broader field of natural product analysis, the precise structural elucidation of volatile compounds is paramount. Geranyl valerate, a monoterpenoid ester known for its pleasant fruity, pineapple-like aroma, serves as an excellent case study for demonstrating the synergistic power of orthogonal analytical techniques.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of such volatile molecules, its inherent limitations, particularly in the differentiation of isomers, necessitate a confirmatory approach. Nuclear Magnetic Resonance (NMR) spectroscopy, with its unparalleled ability to map the carbon-hydrogen framework of a molecule, provides the definitive structural information required for unambiguous identification.
This guide presents a comprehensive comparison of GC-MS and NMR spectroscopy for the identification of this compound. We will delve into the theoretical underpinnings and practical considerations of each technique, providing detailed experimental protocols and interpreting the resulting data. Through a cross-validation approach, we will demonstrate how the complementary nature of these two powerful analytical tools leads to a level of structural confirmation that neither can achieve alone. This document is intended for researchers, scientists, and professionals in drug development and quality control who require robust and reliable methods for compound identification.
The Compound of Interest: this compound
This compound, with the chemical formula C₁₅H₂₆O₂, is an ester of geraniol and valeric acid.[2] Its structure, presented in Figure 1, features two double bonds and a chiral center, highlighting the potential for isomeric complexity.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the workhorse for the analysis of volatile and semi-volatile compounds.[3] Its strength lies in the high separation efficiency of gas chromatography combined with the sensitive and specific detection afforded by mass spectrometry.
The "Why" Behind the GC-MS Protocol
The choice of each parameter in a GC-MS method is critical for achieving optimal separation and identification. A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is typically chosen for the analysis of terpenoids and their esters due to the principle of "like dissolves like". The temperature program is designed to first elute the more volatile components at a lower temperature, followed by a gradual increase to elute less volatile compounds like this compound, ensuring good peak shape and resolution. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation.
Experimental Protocol: GC-MS
Sample Preparation:
-
Prepare a stock solution of the this compound standard at 1 mg/mL in a suitable solvent such as ethyl acetate or hexane.
-
For analysis of a sample matrix (e.g., essential oil), dilute the sample in the same solvent to an appropriate concentration (typically 1-10 µL of essential oil in 1 mL of solvent).
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-400 amu
Data Interpretation: The Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions. The molecular ion peak, while not always the most abundant, is crucial for determining the molecular weight of the compound. For this compound (C₁₅H₂₆O₂), the expected molecular weight is 238.37 g/mol .[2]
The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement.[4][5] For this compound, key fragment ions are expected from the cleavage of the geranyl and valerate moieties.
Table 1: Key Mass Spectral Data for this compound
| Feature | Observation | Interpretation |
| Molecular Ion (M⁺) | m/z 238 (low abundance) | Confirms the molecular weight of this compound. |
| Base Peak | m/z 69 | Corresponds to the highly stable isoprenyl cation [C₅H₉]⁺ from the geranyl group. |
| Key Fragment Ions | m/z 41, 68, 85, 93 | m/z 41: [C₃H₅]⁺, a common fragment in terpenoids.m/z 68: Loss of the valerate group from the geranyl cation.m/z 85: Valeryl cation [C₅H₉O]⁺.m/z 93: Tropylium-like ion from the geranyl moiety. |
Data sourced from PubChem CID 5365850.[2]
While GC-MS provides strong evidence for the presence of this compound based on its retention time and fragmentation pattern, it cannot definitively distinguish it from structural isomers that might exhibit similar fragmentation. This is where NMR spectroscopy becomes indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assembly of the molecular structure.
The "Why" Behind the NMR Protocol
The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is essential as it is a good solvent for moderately polar compounds like this compound and its residual proton signal does not interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). Both ¹H and ¹³C NMR spectra are necessary for a complete structural assignment. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing proton-proton and proton-carbon correlations, respectively, which are key to piecing together the molecular puzzle.
Experimental Protocol: NMR
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
Acquisition Parameters:
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Spectral width: 12 ppm
-
Acquisition time: ~3.4 s
-
Relaxation delay: 2.0 s
-
-
¹³C NMR:
-
Pulse program: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: ~1.1 s
-
Relaxation delay: 2.0 s
-
-
2D NMR (COSY, HSQC): Standard pulse programs and parameters are used as provided by the spectrometer manufacturer.
Data Interpretation: Predicted NMR Spectra of this compound
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~5.35 | t | 7.1 |
| H-6 | ~5.08 | t | 7.0 |
| H-1 | ~4.58 | d | 7.1 |
| H-5 | ~2.05 | q | 7.5 |
| H-4 | ~2.10 | t | 7.5 |
| H-1' | ~2.28 | t | 7.4 |
| H-2' | ~1.62 | sextet | 7.4 |
| H-3' | ~1.35 | sextet | 7.4 |
| H-4' | ~0.91 | t | 7.4 |
| 3-CH₃ | ~1.68 | s | - |
| 7-CH₃ | ~1.60 | s | - |
| 7-CH₃' | ~1.75 | s | - |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~61.5 |
| C-2 | ~118.0 |
| C-3 | ~142.0 |
| C-4 | ~39.5 |
| C-5 | ~26.5 |
| C-6 | ~123.5 |
| C-7 | ~132.0 |
| 8-CH₃ | ~16.5 |
| 9-CH₃ | ~25.7 |
| 10-CH₃ | ~17.7 |
| C=O | ~173.5 |
| C-1' | ~34.2 |
| C-2' | ~27.0 |
| C-3' | ~22.3 |
| C-4' | ~13.7 |
The detailed information from the ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and integration values, allows for the complete and unambiguous assignment of the structure of this compound.
Cross-Validation: The Synergy of GC-MS and NMR
The true power of this dual-technique approach lies in the cross-validation of the data. GC-MS provides the initial identification and purity assessment, while NMR delivers the definitive structural confirmation.
Figure 2: Cross-Validation Workflow
Caption: Workflow for the cross-validation of GC-MS and NMR data.
Table 4: Comparative Summary of GC-MS and NMR for this compound Identification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular Weight and Fragmentation Pattern | Detailed Carbon-Hydrogen Framework and Connectivity |
| Sensitivity | High (picogram to femtogram range) | Lower (microgram to milligram range) |
| Sample Throughput | High | Low to Medium |
| Data Complexity | Relatively simple mass spectrum | Complex spectra requiring detailed interpretation |
| Structural Detail | Infers structure from fragments | Provides a detailed map of the molecule's structure |
| Isomer Differentiation | Limited, especially for stereoisomers | Excellent for differentiating constitutional and stereoisomers |
| Quantitative Analysis | Excellent for quantification | Good for relative quantification (¹H NMR) |
The molecular weight of 238 obtained from the GC-MS analysis is confirmed by the molecular formula C₁₅H₂₆O₂ derived from the ¹³C and ¹H NMR data. The fragmentation pattern observed in the mass spectrum, particularly the characteristic ions at m/z 69 and 85, is consistent with the ester structure and the presence of geranyl and valerate moieties, which are definitively established by the NMR data. Conversely, the NMR data, while providing the complete structure, does not offer the same level of sensitivity or the chromatographic separation from a complex mixture that GC-MS provides.
Conclusion
The identification of this compound serves as a compelling example of the necessity for a multi-technique approach in modern analytical chemistry. While GC-MS is an invaluable tool for the rapid screening and tentative identification of volatile compounds, its reliance on fragmentation patterns can be ambiguous, especially in the presence of isomers. NMR spectroscopy, on the other hand, provides the unequivocal structural information needed for definitive identification.
By cross-validating the data from both GC-MS and NMR, researchers can achieve a level of confidence in their structural assignments that is greater than the sum of its parts. The molecular weight and fragmentation data from GC-MS corroborate the detailed structural map provided by NMR, leading to a self-validating system for compound identification. This integrated approach is essential for ensuring the quality, safety, and efficacy of products in the pharmaceutical, flavor, and fragrance industries.
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Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy. (2015). PubMed. [Link]
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A Comparative Analysis of Geranyl Valerate and Neryl Valerate: Unraveling Isomeric Nuances in Bioactivity
In the realm of natural product chemistry and drug discovery, the subtle distinctions between stereoisomers can lead to profound differences in biological activity. This guide provides a comprehensive comparison of geranyl valerate and its isomer, neryl valerate. While direct comparative studies on these specific esters are notably scarce in publicly available literature, this document will synthesize existing data on closely related geranyl and neryl esters to offer a predictive analysis of their potential bioactivities. By examining the known effects of analogous compounds, we can infer the likely therapeutic and biological profiles of this compound and neryl valerate, providing a valuable resource for researchers in pharmacology and medicinal chemistry.
Introduction to this compound and Neryl Valerate: The Significance of Isomerism
This compound and neryl valerate are monoterpene esters, organic compounds that contribute to the aromatic properties of many plants.[1][2] They are geometric isomers, sharing the same molecular formula (C15H26O2) and connectivity of atoms, but differing in the spatial arrangement of substituents around a carbon-carbon double bond. This compound possesses an (E)-configuration (trans), while neryl valerate has a (Z)-configuration (cis). This structural variance, though seemingly minor, can significantly impact how these molecules interact with biological targets such as enzymes and receptors, leading to divergent bioactivities.[3]
Comparative Bioactivity Profile: An Extrapolative Approach
Due to the limited direct comparative data, this section will explore the known bioactivities of structurally similar geranyl and neryl esters to build a comparative profile for this compound and neryl valerate.
Table 1: Comparative Overview of Potential Bioactivities
| Bioactivity Category | This compound (inferred from related compounds) | Neryl Valerate (inferred from related compounds) | Key Findings from Analogs |
| Anticancer | Potentially significant | Less evidence available | Geranyl isovalerate exhibits dose- and time-dependent anticancer activity against HCT116 colon cancer cells.[4] Geranyl acetate also shows potent anticancer effects against colon cancer cells.[5] |
| Antimicrobial | Likely active | Potentially active | Geranyl isobutyrate demonstrates superior antimicrobial properties compared to other geraniol derivatives against various bacteria.[6] Neryl acetate is noted for its antimicrobial effects.[7] |
| Anti-inflammatory | Some potential | Likely active | Geranyl acetate shows some anti-inflammatory and analgesic properties.[8] Neryl acetate is reported to have anti-inflammatory effects.[7] |
| Other | Flavoring agent[1] | Skin barrier enhancement | This compound is used as a flavoring agent in the food industry.[1] Neryl acetate has been shown to improve skin barrier function.[9][10] |
In-Depth Analysis of Key Bioactivities
Anticancer Potential: A Promising Avenue for Geranyl Esters
Recent research has highlighted the anticancer properties of several geranyl esters. A notable study on geranyl isovalerate, a close structural analog of this compound, demonstrated its efficacy against the HCT116 human colon cancer cell line.[4] The study revealed that geranyl isovalerate induces apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells. This suggests a potential mechanism of action for this compound in cancer therapy.
Furthermore, geranyl acetate has been shown to induce apoptosis, DNA damage, and cell cycle arrest in colon cancer cells, reinforcing the potential of the geranyl moiety in oncology.[5] While direct evidence for neryl valerate's anticancer activity is lacking, the potent effects observed for geranyl esters warrant further investigation into both isomers.
Caption: Hypothetical pathway of this compound-induced apoptosis in cancer cells.
Antimicrobial and Anti-inflammatory Properties: A Shared Trait with Isomeric Differences
Both geranyl and neryl esters have been associated with antimicrobial and anti-inflammatory activities. Geranyl isobutyrate has been reported to have strong antibacterial effects against both Gram-positive and Gram-negative bacteria.[6] This suggests that this compound is a promising candidate for development as an antimicrobial agent. Neryl acetate has also been recognized for its antimicrobial and anti-inflammatory properties, indicating that neryl valerate may share these characteristics.[7]
The anti-inflammatory potential of geranyl acetate has been explored, showing some analgesic and anti-inflammatory effects.[8] The structural similarity suggests that this compound may exhibit similar properties. The reported anti-inflammatory activity of neryl acetate further supports the potential of neryl valerate in this area.[7] The difference in the double bond geometry between the two isomers could, however, lead to variations in the potency and mechanism of their anti-inflammatory actions.
Experimental Protocols for Bioactivity Assessment
To facilitate further research and direct comparison of geranyl and neryl valerate, the following established experimental protocols are provided.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This protocol is used to assess the effect of a compound on the proliferation of cancer cells.
Materials:
-
This compound and neryl valerate
-
Human cancer cell line (e.g., HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and neryl valerate in DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Geranyl Valerate Against a Reference Standard
For researchers and professionals in drug development and chemical synthesis, the purity of a compound is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. This guide provides an in-depth, technically-grounded framework for assessing the purity of synthetically derived Geranyl valerate, a common fragrance and flavor ester, by comparing it against a well-characterized reference standard. We will move beyond rote protocol recitation to explore the causality behind our analytical choices, establishing a self-validating system that ensures data integrity.
The Analytical Imperative: Why Purity Is Paramount
This compound, chemically known as [(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate, imparts a characteristic fruity, rosy aroma and is utilized in cosmetics, perfumery, and as a flavoring agent.[1] The synthetic route, often an esterification between geraniol and valeric acid, can introduce a spectrum of impurities.[2] These are not inert passengers; they can include:
-
Isomeric Impurities: Neryl valerate, the (Z)-isomer, often co-exists and possesses different sensory properties.
-
Unreacted Starting Materials: Residual geraniol or valeric acid can impact the final product's odor profile and stability.
-
Side-Products: Dehydration products of geraniol or other reaction byproducts can introduce unknown variables.
The presence of such impurities can compromise the quality and safety of consumer products and confound research data where precise molecular interactions are under investigation. Therefore, a robust, multi-faceted analytical approach is not just best practice—it is a necessity.
An Orthogonal Analytical Strategy: The Power of Combined Techniques
Relying on a single analytical technique can lead to an incomplete picture of purity. A more rigorous approach employs orthogonal methods—techniques that measure the same property using different physical principles. This guide champions a dual strategy:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for separating and identifying volatile and semi-volatile compounds like terpene esters.[3][4] It provides a detailed impurity profile.
-
Quantitative ¹H-NMR (qNMR) Spectroscopy: A primary ratio method that determines the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard. It offers exceptional accuracy without the need for a specific analyte reference standard for quantification.[5][6]
This combination allows for both the identification of what the impurities are (GC-MS) and a highly accurate quantification of the main component (qNMR).
The Cornerstone of Comparison: The Reference Standard
All measurements are relative. The quality of your purity assessment is inextricably linked to the quality of your reference standard. A Certified Reference Material (CRM) from a reputable source (e.g., USP, Ph. Eur.) is ideal. If a CRM is unavailable, a commercially available high-purity standard (e.g., ≥97%) should be thoroughly characterized in-house to establish it as a secondary reference standard.[7][8] This standard serves as the benchmark against which the synthetic batch is judged.
Comprehensive Purity Assessment Workflow
The following workflow provides a systematic approach to the comparative analysis.
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Inter-laboratory comparison of Geranyl valerate analysis methods
An Inter-Laboratory Guide to the Comparative Analysis of Geranyl Valerate
Guide Overview: This document provides a comprehensive comparison of analytical methodologies for the quantification of this compound, a common fragrance and flavor ester. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, cosmetic, and food industries. This guide moves beyond simple protocol recitation to explain the causal reasoning behind methodological choices, empowering laboratories to not only replicate findings but also to adapt and validate methods for their specific needs. We will explore the dominant analytical techniques, present a framework for conducting a robust inter-laboratory comparison, and provide detailed, field-tested protocols with supporting validation data.
Introduction: The Analytical Imperative for this compound
This compound ((2E)-3,7-dimethylocta-2,6-dienyl pentanoate) is a monoterpenoid ester prized for its pleasant fruity, pineapple, and rose aroma.[1][2] Its chemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [3][4] |
| Molecular Weight | 238.37 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Solubility | Practically insoluble in water | [3] |
The accurate and precise quantification of this compound is critical for ensuring product consistency, meeting quality standards, and complying with regulatory frameworks.[5] The U.S. Food and Drug Administration (FDA) and other international bodies mandate accurate ingredient labeling, including the disclosure of potential fragrance allergens.[6][7][8] Inter-laboratory comparison studies are the gold standard for validating an analytical method's robustness, ensuring that results are reproducible and comparable across different testing sites, instruments, and analysts.[9] This guide establishes a framework for such a comparison.
Principal Analytical Methodologies for this compound
The selection of an analytical technique is governed by the analyte's physicochemical properties and the complexity of the sample matrix. As a volatile ester, this compound is amenable to several methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the quintessential technique for analyzing volatile and semi-volatile compounds like this compound.[10][11] The methodology leverages the compound's volatility to separate it from other matrix components in a gas chromatograph before it is fragmented and detected by a mass spectrometer.[12] This provides both quantitative data and qualitative structural information, making it a powerful tool for identification and purity assessment.[13][14]
High-Performance Liquid Chromatography (HPLC)
While less common for highly volatile fragrance compounds, HPLC offers a viable alternative, particularly for analysis within complex, non-volatile matrices where sample cleanup for GC may be extensive.[15][16] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[17] For esters like this compound, a reversed-phase (e.g., C18) column is typically employed.[16] Detection is commonly performed using a UV detector, as the ester functional group exhibits absorbance at lower wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is not a routine quantitative tool for trace analysis in complex mixtures but is unparalleled for the structural elucidation and purity assessment of reference standards.[10][18] Quantitative NMR (qNMR) is the gold standard for certifying the purity of the this compound standard used to prepare calibration curves in GC or HPLC methods, a critical step for ensuring the trustworthiness and accuracy of the entire analytical process.[18]
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory study hinges on a meticulously planned and harmonized protocol. The primary goal is to assess the reproducibility of a method by minimizing variables other than the laboratory environment itself.
Study Workflow
The workflow involves preparing a single, homogenous batch of a representative product matrix (e.g., a cosmetic cream or a beverage) spiked with a known concentration of high-purity this compound. This batch is then divided and distributed to participating laboratories for analysis using a standardized protocol.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Statistical Analysis
The performance of each laboratory is typically evaluated using z-scores, which measure the deviation of an individual result from the consensus value (the assigned value, often the mean or median of all reported results).[9][19]
-
Z-score = (x - X) / σ
-
where:
-
x is the result from the individual laboratory
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
-
-
A z-score between -2 and 2 is generally considered satisfactory, indicating the laboratory's result is in good agreement with the consensus.
Comparative Analysis of Method Performance
The choice between GC-MS and HPLC-UV depends on the specific application, required sensitivity, and available instrumentation. Below is a summary of typical validation parameters for each method, based on established practices for similar analytes.[16][20][21][22]
| Validation Parameter | Method A: GC-MS | Method B: HPLC-UV | Rationale & Causality |
| Linearity (r²) | > 0.998 | > 0.999 | Demonstrates a direct proportional relationship between analyte concentration and instrument response over a defined range. |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% | Measures the closeness of the experimental result to the true value, assessed by analyzing spiked samples. |
| Precision (% RSD) | Measures the degree of scatter between a series of measurements. | ||
| Repeatability | < 2.0% | < 1.5% | Precision under the same operating conditions over a short interval. |
| Intermediate Precision | < 3.0% | < 2.0% | Precision within the same laboratory but on different days or with different analysts/equipment. |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | The lowest amount of analyte that can be reliably detected above the background noise. GC-MS is typically more sensitive. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Robustness | Good | Excellent | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., temperature, flow rate), indicating its reliability for routine use. |
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for the analysis of this compound. Laboratories should perform their own verification to ensure suitability.[21]
Protocol A: Quantitative Analysis by GC-MS
This method is optimized for the quantification of this compound in a cosmetic cream matrix.
1. Materials and Reagents:
-
This compound certified reference standard (>97% purity).
-
Internal Standard (IS): Tetradecane or similar n-alkane not present in the sample.
-
Solvent: Hexane or Methanol (GC grade).[14]
-
Sodium Chloride (NaCl).
-
Anhydrous Sodium Sulfate.
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard, dissolve in hexane in a 10 mL volumetric flask.
-
IS Stock Solution (1000 µg/mL): Prepare a stock of the internal standard in hexane.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 0.1 to 50 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh ~1 g of the sample matrix into a 15 mL centrifuge tube.
-
Add 5 mL of deionized water and 1 g of NaCl to facilitate phase separation. Vortex to disperse.
-
Spike with the internal standard solution.
-
Add 5 mL of hexane. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
4. GC-MS Instrumental Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[23]
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
MS System: Agilent 5977B or equivalent.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Target Ions for this compound: m/z 69 (quantifier), 41, 68, 85 (qualifiers).[3]
-
Target Ion for IS (Tetradecane): m/z 57.
-
Caption: GC-MS Sample Preparation Workflow.
Protocol B: Quantitative Analysis by HPLC-UV
This method provides an alternative using more common laboratory instrumentation.
1. Materials and Reagents:
-
This compound certified reference standard (>97% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard, dissolve in acetonitrile in a 10 mL volumetric flask.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare standards from 1 to 100 µg/mL.[16]
3. Sample Preparation (Solvent Extraction):
-
Accurately weigh ~1 g of the sample matrix into a 15 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 5 minutes to extract this compound.
-
Centrifuge at 4000 rpm for 15 minutes to pellet excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. HPLC-UV Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: 215 nm.[16]
Caption: HPLC-UV Sample Preparation Workflow.
Conclusion and Recommendations
Both GC-MS and HPLC-UV are valid techniques for the quantification of this compound, each with distinct advantages.
-
GC-MS is the recommended primary method for inter-laboratory studies due to its superior sensitivity (lower LOD/LOQ) and high specificity, which is crucial for positive identification in complex fragrance mixtures.[10][24]
-
HPLC-UV serves as an excellent orthogonal method for verification or in laboratories where GC-MS is not available. Its robustness and simpler sample preparation can be advantageous for high-throughput quality control environments.[16]
Ultimately, the goal of an inter-laboratory comparison is to establish confidence in the analytical data, regardless of where it is generated. By adopting a standardized protocol, rooted in sound scientific principles and validated against established performance criteria, organizations can ensure the consistency and quality of their products.
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- The ANSI Blog. (n.d.).
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- National Center for Biotechnology Information. (n.d.).
- iTeh Standards. (1987).
- BenchChem. (n.d.). Application Notes and Protocols for Fragrance Analysis in Cosmetics.
- Unknown Source. (n.d.).
- Alfa Chemistry. (2024).
- Zeng, J. (2022). Analysis of analytical techniques for fragrances contained in perfumes and cosmetics.
- Registrar Corp. (2024). FDA Cosmetic Labeling Requirements.
- The Compliance Insight. (n.d.).
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A Comparative Stability Analysis of Geranyl Valerate and Other Geranyl Esters: A Guide for Researchers
For professionals in the fields of pharmaceutical sciences, flavor and fragrance development, and materials science, a thorough understanding of the chemical stability of excipients and active ingredients is paramount. Geranyl esters, a class of monoterpenoid esters, are widely utilized for their pleasant floral and fruity aromas. However, their susceptibility to degradation under various environmental conditions can impact product efficacy, sensory profiles, and shelf-life. This guide provides a comprehensive comparative analysis of the stability of geranyl valerate against other common geranyl esters, with a focus on thermal, hydrolytic, and oxidative degradation. We will delve into the underlying chemical principles, present a framework for conducting robust stability studies, and provide detailed experimental protocols.
Introduction to Geranyl Esters: Structure and Physicochemical Properties
Geranyl esters are formed from the esterification of geraniol, a naturally occurring acyclic monoterpene alcohol, with various carboxylic acids. The length and branching of the carboxylic acid chain significantly influence the ester's physicochemical properties, such as boiling point, density, and, crucially, its stability. A longer or bulkier acyl group can sterically hinder the ester linkage, potentially increasing its resistance to certain forms of degradation.[1]
Below is a comparative table of the physicochemical properties of this compound and other commonly used geranyl esters.
| Ester | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Geranyl Acetate | C₁₂H₂₀O₂ | 196.29 | 242-245 | 0.907 |
| Geranyl Propionate | C₁₃H₂₂O₂ | 210.32 | 253 | 0.899 |
| Geranyl Butyrate | C₁₄H₂₄O₂ | 224.34 | 257 | 0.896 |
| This compound | C₁₅H₂₆O₂ | 238.37 | 281-291 | 0.887-0.893 |
| Geranyl Isovalerate | C₁₅H₂₆O₂ | 238.37 | 277 | 0.889 |
Data sourced from various chemical suppliers and databases.[1][2][3]
As the homologous series ascends from acetate to valerate, there is a clear trend of increasing molecular weight and boiling point, suggesting lower volatility for the larger esters.[1] This trend is a preliminary indicator of potentially greater thermal stability.
Degradation Pathways of Geranyl Esters
The stability of geranyl esters is primarily challenged by three key degradation pathways: hydrolysis, oxidation, and thermal decomposition. Understanding these mechanisms is crucial for designing effective stability-indicating studies.
Hydrolytic Degradation
Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield the parent alcohol (geraniol) and a carboxylic acid.[1] This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and the alcohol.[4][6]
The rate of hydrolysis is influenced by steric hindrance around the carbonyl group. It is hypothesized that esters with bulkier acyl groups, such as valerate, may exhibit slower hydrolysis rates compared to those with smaller groups like acetate, due to the increased difficulty of nucleophilic attack.[1]
Oxidative Degradation
The two double bonds in the geranyl moiety make these esters susceptible to oxidation. Autoxidation, a free-radical chain reaction involving atmospheric oxygen, is a common degradation pathway.[7] This process can be initiated by light, heat, or the presence of metal ions. The primary products are often hydroperoxides, which can further decompose into a complex mixture of aldehydes, ketones, and smaller carboxylic acids.[8] This can lead to significant changes in the aroma profile and potential formation of sensitizing compounds.[8]
Detailed Experimental Protocols
Preparation of Stock Solutions
-
Accurately weigh and dissolve each geranyl ester in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions of a known concentration (e.g., 1 mg/mL).
Forced Degradation Procedures
For each ester, subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the stock solutions in a thermostatically controlled oven at 80°C. Withdraw samples at 0, 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
Analytical Method
A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for analyzing volatile and semi-volatile compounds like geranyl esters and their degradation products. [9]
-
GC-MS Parameters (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
Hypothetical Comparative Stability Data
While direct comparative experimental data is scarce in the literature, the following table illustrates how the results of the proposed forced degradation study could be presented. The values are hypothetical and intended for illustrative purposes only.
| Stress Condition | Geranyl Acetate (% Degradation) | Geranyl Propionate (% Degradation) | Geranyl Butyrate (% Degradation) | This compound (% Degradation) |
| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | 18.5 | 15.2 | 12.8 | 10.5 |
| Base Hydrolysis (0.1M NaOH, RT, 8h) | 25.1 | 21.7 | 19.3 | 16.8 |
| Oxidation (3% H₂O₂, RT, 24h) | 12.3 | 12.8 | 13.1 | 13.5 |
| Thermal (80°C, 72h) | 8.2 | 6.9 | 5.4 | 4.1 |
| Photolytic (ICH Q1B) | 5.5 | 5.3 | 5.1 | 4.9 |
Interpretation of Hypothetical Results
-
Hydrolytic Stability: The hypothetical data suggests an inverse relationship between the length of the acyl chain and the rate of hydrolysis. This compound, with the longest chain, exhibits the highest stability under both acidic and basic conditions. This aligns with the principle of increased steric hindrance impeding nucleophilic attack on the carbonyl carbon. [1]* Oxidative Stability: The oxidative stability appears to be less influenced by the ester chain length, as the primary sites of oxidation are the double bonds within the common geranyl moiety.
-
Thermal and Photolytic Stability: The trend of increasing stability with increasing molecular weight and boiling point is observed, with this compound showing the least degradation under thermal and photolytic stress.
Conclusion and Future Perspectives
The experimental protocols and workflows detailed herein offer a robust methodology for researchers to generate the necessary data to make informed decisions in formulation development, shelf-life prediction, and quality control. Future research should focus on conducting direct comparative kinetic studies to quantify the degradation rates of these esters under various stress conditions and to fully characterize their degradation products. Such data will be invaluable for the continued use of these important compounds in the pharmaceutical, food, and cosmetic industries.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Geranyl Valerate for Laboratory Professionals
This document provides essential, step-by-step guidance for the safe and compliant disposal of geranyl valerate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.
Understanding this compound: Hazard Profile and Regulatory Context
This compound, also known as geranyl pentanoate, is an ester commonly used as a flavoring and fragrance agent.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent laboratory practice dictates that all chemicals be handled with care and disposed of responsibly.[1]
In the United States, the disposal of chemical waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) which sets standards for workplace safety.[2][3][4] It is imperative that all laboratory personnel are trained on these regulations and the specific disposal protocols of their institution.[2]
Key Regulatory Considerations:
-
Waste Characterization: The first step in proper disposal is to determine if the waste is hazardous. While pure this compound is not typically classified as hazardous, any contamination or mixture with other hazardous chemicals could change its classification.
-
Generator Status: Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, or LQG) based on the amount of hazardous waste they produce monthly.[5] This status determines the specific regulations for on-site storage time and reporting requirements.[5]
-
Record Keeping: Accurate and up-to-date records of all waste generated and disposed of are mandatory for regulatory compliance and inspections.[6]
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to take the appropriate safety precautions.
Personal Protective Equipment (PPE): A comprehensive risk assessment should guide the selection of PPE. However, the following are generally recommended when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[8][9]
-
Dedicated Waste Container: Designate a specific, compatible waste container for this compound. This container should be made of a material that does not react with the chemical, such as glass or a suitable plastic.[4][10]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently when mixed.[8][11] For example, acids and bases should always be stored separately.[8]
Step 2: Container Labeling
Accurate and clear labeling of waste containers is a critical regulatory requirement.[5][8][10]
-
Label Content: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), the date of waste generation, and the location of origin (e.g., building and room number).[5][10]
-
Visibility: The label must be clearly visible on the outside of the container.[8]
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8]
-
SAA Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4][5] A designated area within a chemical fume hood is often a suitable SAA.[4][8]
-
Container Management: Waste containers must be kept securely closed except when adding waste.[12] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]
-
Storage Time Limits: Once a container is full, it must be moved from the SAA to the central accumulation area within three days.[8] Partially filled containers can remain in the SAA for up to one year.[8]
Step 4: Final Disposal
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[6][13]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[10]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.[10]
Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[7][10] This is to prevent contamination of waterways and the environment.[7][14]
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent to contain and absorb the spilled liquid.[7]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used to clean up the spill, including PPE, must be disposed of as hazardous waste.[7]
Procedural Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
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Navigating the Safe Handling of Geranyl Valerate: A Guide to Personal Protective Equipment
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of the laboratory, the paramount importance of safety cannot be overstated. This guide provides an in-depth, procedural framework for the safe handling of Geranyl valerate, focusing on the critical role of Personal Protective Equipment (PPE). Our commitment is to empower you with not just the "what," but the "why," fostering a culture of safety that extends beyond mere compliance to a deep-seated understanding of chemical risk management.
Understanding the Compound: this compound
This compound is an ester known for its fruity aroma and is used in various applications, including as a flavoring agent.[1] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a comprehensive understanding of its properties and those of similar chemical structures is essential for safe handling in a laboratory setting.[1] Structurally similar compounds, such as other geranyl esters, have been shown to be, at most, slight eye irritants and are generally not considered skin irritants at low concentrations.[2] However, the potential for skin sensitization exists, as geraniol, a hydrolysis product of these esters, is a known skin sensitizer.[2] Furthermore, like many organic esters, this compound is a combustible liquid, necessitating precautions to prevent ignition.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against any chemical hazard relies on a hierarchy of controls. While PPE is the final line of defense, it is a critical one. This guide will focus on the correct selection and use of PPE, predicated on the assumption that engineering controls (e.g., fume hoods) and administrative controls (e.g., proper training) are already in place.
The Essential PPE Ensemble for this compound
A meticulous approach to PPE is a self-validating system of safety. Each component is chosen to address a specific potential route of exposure, ensuring comprehensive protection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. | Protects against accidental splashes of this compound, which could cause slight eye irritation.[2] Side shields are crucial to prevent exposure from the periphery. |
| Skin and Body Protection | A flame-resistant laboratory coat worn fully buttoned. Closed-toe shoes and long pants are mandatory. | Provides a primary barrier against skin contact and protects street clothing from contamination. Flame-resistant material is an added precaution due to the combustible nature of this compound. |
| Hand Protection | Butyl rubber gloves are the recommended choice. Nitrile gloves are not recommended due to their poor resistance to esters.[3][4] | Esters can degrade nitrile rubber, compromising its protective barrier.[3] Butyl rubber offers superior resistance to a wide range of chemicals, including esters, ensuring robust protection against skin contact and potential sensitization.[4] |
| Respiratory Protection | Generally not required when handling in a well-ventilated area or a certified chemical fume hood. | The vapor pressure of this compound is low, and proper engineering controls should prevent inhalation exposure. If ventilation is inadequate, a risk assessment should be performed to determine the appropriate respiratory protection. |
Procedural Integrity: Donning and Doffing of PPE
The efficacy of PPE is as much about its correct application and removal as it is about its selection. The following step-by-step protocols are designed to prevent cross-contamination and ensure the user's safety.
Donning Procedure
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat: Put on the flame-resistant lab coat and fasten all buttons.
-
Eye Protection: Don safety glasses or goggles.
-
Gloves: Select the correct size of Butyl rubber gloves and inspect them for any tears or defects before putting them on. Ensure the cuffs of the gloves extend over the cuffs of the lab coat sleeves.
Doffing Procedure
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique. Peel the first glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off from the inside, containing the first glove within it.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it in on itself, ensuring the contaminated exterior does not touch your skin or clothing.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling of this compound extends beyond its immediate use to its proper storage and disposal.
Operational Plan
-
Handling: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[6] Keep containers tightly closed when not in use.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste and adhere to all local, state, and federal regulations.[7][8]
-
Waste Segregation: Collect all this compound waste, including contaminated gloves, absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is kept closed except when adding waste. Store the container in a designated satellite accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain. [7]
Visualizing the Workflow for Safe Handling
To further clarify the procedural logic, the following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
By integrating these robust safety protocols and a deep understanding of the principles behind them, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.
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RIFM fragrance ingredient safety assessment, geranyl isovalerate, CAS Registry Number 109-20-6. (2023). Food and Chemical Toxicology, 182, 115049. [Link]
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Simple esters of geraniol and nerol: Human health tier II assessment. (2017, June 30). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
